tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
<
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical research and development. The document delves into the strategic considerations behind the synthesis, focusing on a prevalent and efficient route starting from N-Boc-L-proline. Key transformations, including the formation of a Weinreb amide intermediate and subsequent imidazole ring construction via the Radziszewski reaction, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a thorough analysis of the underlying chemical principles.
Introduction: Significance and Synthetic Strategy
(S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a key chiral intermediate used in the synthesis of various biologically active compounds, particularly in the development of antiviral and antifungal agents.[1] Its stereochemically defined pyrrolidine core coupled with the versatile imidazole moiety allows for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry.[2]
The synthesis of this target molecule presents a fascinating challenge in organic chemistry, requiring careful control of stereochemistry and the strategic introduction of the imidazole ring. A common and effective strategy involves a multi-step sequence starting from the readily available and chiral N-Boc-L-proline. This approach leverages the inherent stereochemistry of the starting material to ensure the desired (S)-configuration in the final product.
The core of this synthetic pathway can be broken down into three key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-proline is activated to facilitate the formation of a key intermediate, typically a Weinreb amide.
-
Formation of the Aldehyde: The Weinreb amide is then converted to the corresponding N-Boc-L-prolinal.
-
Imidazole Ring Synthesis: The aldehyde undergoes a cyclocondensation reaction to form the imidazole ring, yielding the final product.
This guide will focus on this robust and widely applicable synthetic route.
Visualizing the Core Synthesis Pathway
The following diagram illustrates the primary synthetic route from N-Boc-L-proline to the target compound.
Caption: A streamlined overview of the synthesis.
Detailed Synthetic Protocol and Mechanistic Insights
This section provides a detailed, step-by-step methodology for the synthesis, accompanied by expert commentary on the rationale behind key experimental choices.
Stage 1: Synthesis of N-Boc-L-proline Weinreb Amide
The initial step involves the conversion of the carboxylic acid of N-Boc-L-proline into a Weinreb amide. The Weinreb amide is a superior intermediate compared to other activated carboxylic acid derivatives (e.g., acid chlorides or esters) because it is stable and less prone to over-addition of organometallic reagents in subsequent steps.[3]
Protocol:
-
Activation: To a solution of N-Boc-L-proline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equivalents) and N-methylmorpholine (NMM) (2.2 equivalents) at 0 °C.[4] Stir the mixture for 1-2 hours. The use of CDMT provides a mild and efficient method for activating the carboxylic acid.[4]
-
Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours. The hydrochloride salt is typically used for its stability and ease of handling.[3]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-Boc-L-proline Weinreb amide.
Expertise & Causality: The choice of a Weinreb amide is strategic. It forms a stable chelated intermediate with the reducing agent in the next step, preventing the over-reduction that would lead to the corresponding alcohol.[3] This control is crucial for the successful synthesis of the aldehyde.
Stage 2: Synthesis of N-Boc-L-prolinal
The Weinreb amide is selectively reduced to the corresponding aldehyde, N-Boc-L-prolinal.[5]
Protocol:
-
Reduction: Dissolve the N-Boc-L-proline Weinreb amide (1 equivalent) in an anhydrous ethereal solvent like THF or diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 equivalents), dropwise. The low temperature is critical to prevent over-reduction.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash it with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-prolinal, which can be used in the next step without further purification or can be purified by silica gel chromatography.[6]
Trustworthiness: The Fieser workup is a reliable method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered, simplifying the purification process.
Stage 3: Imidazole Ring Formation via Radziszewski Synthesis
The final step involves the construction of the imidazole ring using the Debus-Radziszewski imidazole synthesis.[7][8] This is a multi-component reaction that condenses an aldehyde, a 1,2-dicarbonyl compound, and ammonia to form an imidazole.[9]
Protocol:
-
Reaction Setup: In a suitable solvent, such as methanol or ethanol, combine N-Boc-L-prolinal (1 equivalent), glyoxal (a 1,2-dicarbonyl compound, 1.1 equivalents, typically as a 40% aqueous solution), and a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).[10][11]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.
-
Isolation and Purification: Upon completion, concentrate the reaction mixture to remove the solvent. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as the final product.
Authoritative Grounding: The Radziszewski reaction is a classic and efficient method for the synthesis of substituted imidazoles.[10] Its multicomponent nature allows for the rapid construction of the imidazole core in a single step.[8]
Visualization of the Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: A step-by-step experimental workflow.
Data Summary
The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| N-Boc-L-proline | C10H17NO4 | 215.25 | White solid | 15761-39-4[12] |
| N-Boc-L-prolinal | C10H17NO3 | 199.25 | Light yellow oil | 69610-41-9[6] |
| (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | C12H19N3O2 | 237.30 | - | 1007882-58-7[13] |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. The strategic use of a Weinreb amide intermediate and the application of the Radziszewski imidazole synthesis are key to the success of this route. This chiral building block will undoubtedly continue to play a significant role in the discovery and development of novel therapeutics. Future research may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially through the use of catalytic and one-pot procedures.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
-
Chemical Supplier. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]
-
ACS Publications. Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. [Link]
-
ResearchGate. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
-
MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]
- Google Patents. Methods for synthesizing 2-substituted imidazoles.
-
MySkinRecipes. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]
-
ACS Publications. Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
NIH. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Reagent Instruments Network. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]
-
ChemBK. N-Boc-L-proline. [Link]
- Google Patents.
-
Pharmaffiliates. N-Boc-L-proline. [Link]
-
Aapptec Peptides. Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4. [Link]
- Google Patents.
Sources
- 1. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. guidechem.com [guidechem.com]
- 6. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chembk.com [chembk.com]
- 13. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
Physical properties of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Introduction: A Versatile Heterocyclic Building Block
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected pyrrolidine ring linked to an imidazole moiety, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of antiviral and antifungal drugs[1]. The pyrrolidine-imidazole core allows for specific interactions with biological targets, while the tert-butoxycarbonyl (Boc) protecting group facilitates controlled, sequential reactions in multi-step syntheses. Understanding the fundamental physical properties of this molecule is paramount for its effective handling, storage, reaction optimization, and formulation.
This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the practical implications of these properties for researchers in the field.
Section 1: Core Molecular and Physical Properties
A precise understanding of the foundational properties of a compound is the bedrock of its application in research and development. This section consolidates the key identifiers and physicochemical data for this compound.
Molecular Structure and Identifiers
The compound's structure is key to its chemical behavior. The presence of the Boc-protecting group, the pyrrolidine ring, and the imidazole group defines its reactivity, polarity, and potential for intermolecular interactions.
Caption: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂ | [1][2] |
| Molecular Weight | 237.30 g/mol | [1][2] |
| CAS Number | 1007882-58-7 ((S)-enantiomer) | [1] |
| 1332326-40-5 (racemate or other) | [2] |
| IUPAC Name | this compound | |
Note: The specific stereochemistry (e.g., (S) or (R)) can significantly influence biological activity and some physical properties like optical rotation. Researchers should verify the stereochemistry of their material.
Key Physical Properties
The physical state, thermal properties, and solubility dictate the compound's handling, purification, and formulation requirements. While comprehensive experimental data for this specific molecule is not widely published, available data and predictions for the (S)-enantiomer are summarized below.
Table 2: Summary of Physical Properties
| Property | Value / Observation | Method / Note | Source |
|---|---|---|---|
| Boiling Point | 422.6 ± 38.0 °C at 760 mmHg | Predicted Value | [1] |
| Storage | 2-8°C, sealed, dry, protect from light | Recommended for stability | [1][3] |
| Shelf Life | ~1095 days | Under recommended storage | [4][5] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred from related structures |
| Solubility | Not quantitatively specified | Expected to be soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | |
Section 2: Methodologies for Physical Characterization
To ensure the identity, purity, and consistency of a research compound, a robust set of analytical and physical characterization methods must be employed. The protocols described here represent industry-standard practices for small organic molecules.
Structural Verification: NMR and Mass Spectrometry
The definitive confirmation of the chemical structure is the first and most critical step in characterization. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Expertise & Causality: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), confirming the connectivity of the molecular skeleton. 2D NMR techniques (like COSY and HMQC/HSQC) are used to unambiguously assign these signals. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which confirms the elemental composition (molecular formula) of the compound. This combination serves as a self-validating system: NMR confirms the structure, and HRMS validates the corresponding formula.[6]
Protocol 1: NMR and HRMS Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals would include the tert-butyl singlet (~1.5 ppm), pyrrolidine ring protons (multiplets, ~1.8-4.0 ppm), and imidazole ring protons (~7.0-7.5 ppm).
-
¹³C NMR Acquisition: Acquire a carbon spectrum. This confirms the presence of all 12 carbon atoms, including the carbonyl carbon (~155 ppm), the Boc quaternary carbon (~80 ppm), and carbons of the two heterocyclic rings.
-
HRMS Acquisition: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to detect the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass (C₁₂H₂₀N₃O₂⁺).
Thermal Properties: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure crystalline compound, while a broad range often indicates impurities.
-
Trustworthiness: Differential Scanning Calorimetry (DSC) is the gold-standard method. It measures the heat flow into a sample as a function of temperature. A melting event is observed as a distinct endothermic peak. The onset temperature of this peak is reported as the melting point, providing a more objective and reproducible value than visual methods.
Caption: Workflow for Melting Point Determination using DSC.
Protocol 2: Melting Point by DSC
-
Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a tared aluminum DSC pan. Crimp a lid onto the pan to seal it.
-
Analysis Program:
-
Equilibrate the DSC cell at 25°C.
-
Ramp the temperature at a linear rate of 10°C/minute to a temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak.
Section 3: Practical Implications and Handling
The physical properties detailed in this guide have direct consequences for the laboratory professional.
-
Storage and Stability: The recommendation for refrigerated storage (2-8°C) in a sealed, dry container is critical for preventing potential degradation.[1][3] The imidazole moiety can be hygroscopic, and the Boc group is susceptible to cleavage under strongly acidic conditions.
-
Solvent Selection: For reactions, purification (e.g., chromatography), and analytical work, the compound's polarity suggests good solubility in moderately polar organic solvents. Researchers should perform preliminary solubility tests in solvents such as ethyl acetate, dichloromethane, methanol, and THF to determine optimal systems for their specific application.
-
Thermal Considerations: The high predicted boiling point suggests the compound is not volatile under standard laboratory conditions.[1] However, when removing solvents under high vacuum, gentle heating should be sufficient, avoiding excessive temperatures that could lead to thermal decomposition.
Conclusion
This compound is a compound with significant synthetic utility. While a complete, experimentally verified dataset of its physical properties is not fully available in public literature, this guide consolidates the existing information and provides authoritative, field-proven methodologies for its comprehensive characterization. By applying these robust protocols for structural verification and physical analysis, researchers can ensure the quality and consistency of their material, paving the way for reliable and reproducible results in drug discovery and development.
References
-
National Center for Biotechnology Information (2024). tert-Butyl 2-(1H-imidazol-1-yl)acetate. PubChem Compound Summary. [Link]
-
National Center for Biotechnology Information (2024). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 58516805. [Link]
-
VIBGYOR ePress (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. [Link]
-
National Center for Biotechnology Information (2024). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 550865. [Link]
-
National Center for Biotechnology Information (2024). 2-tert-butyl-1H-imidazole. PubChem Compound Summary for CID 498442. [Link]
-
Pharmaffiliates. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information (2024). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 54672426. [Link]
-
MDPI (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]
-
ChemRxiv. Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. [Link]
-
PubMed. tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]
-
MySkinRecipes. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]
-
Acros Pharmatech. tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate. [Link]
Sources
- 1. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 1352718-88-7|tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. labsolu.ca [labsolu.ca]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
An In-depth Technical Guide to (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-58-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the characterization of the chiral building block, (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, CAS Number 1007882-58-7. This molecule, possessing both a pyrrolidine ring and an imidazole moiety, represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural features suggest its potential as a key intermediate in the synthesis of complex biologically active compounds. This document will delve into its chemical and physical properties, outline a probable synthetic route based on established chemical principles, and discuss its potential, yet currently underexplored, biological significance.
Chemical Identity and Physicochemical Properties
(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its utility in multi-step organic synthesis by allowing for controlled deprotection and subsequent functionalization.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1007882-58-7 | [1] |
| Chemical Name | (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | [1] |
| Molecular Formula | C₁₂H₁₉N₃O₂ | [1] |
| Molecular Weight | 237.30 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% (commercially available) | |
| Boiling Point | Not experimentally determined. A structurally similar compound, (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-59-8), has a predicted boiling point of 469.3±35.0 °C at 760 mmHg.[3] | |
| Storage | Store in a cool, dry place. Inert atmosphere recommended. | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis would likely commence from a readily available chiral starting material, N-Boc-L-proline. The carboxylic acid would first be converted to the corresponding aldehyde, N-Boc-L-prolinal. This intermediate can then undergo a condensation reaction with glyoxal and ammonia (or an ammonia source) to construct the imidazole ring. This classical approach, known as the Radziszewski synthesis, provides a direct route to the desired 2-substituted imidazole.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step methodology based on the proposed pathway. Note: This protocol is illustrative and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-L-prolinal)
-
To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a suitable reducing agent (e.g., lithium aluminum hydride or a milder reagent like borane-dimethyl sulfide complex followed by oxidation) at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
Purification is typically achieved by column chromatography on silica gel.
Step 2: Synthesis of (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
-
Dissolve the N-Boc-L-prolinal from Step 1 in a suitable solvent, such as methanol or ethanol.
-
To this solution, add an aqueous solution of glyoxal (40% in water) and a source of ammonia (e.g., ammonium hydroxide).
-
The reaction mixture is stirred at room temperature or with gentle heating for a specified period, with progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography to afford (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
Expected Spectroscopic Data
While experimental spectra are not publicly available, the following are predicted key spectroscopic features:
-
¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), the pyrrolidine ring protons (multiplets, ~1.8-4.5 ppm), and the imidazole ring protons (singlets or doublets, ~7.0-7.5 ppm). The NH proton of the imidazole may appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: Signals for the tert-butyl group carbons, the pyrrolidine ring carbons, the imidazole ring carbons, and the carbonyl carbon of the Boc group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound (237.30).
Biological Significance and Potential Applications
The pyrrolidine and imidazole moieties are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[4][5] The combination of these two rings in a single chiral molecule, such as CAS 1007882-58-7, suggests a high potential for interaction with biological targets.
The Pharmacophoric Value of the Pyrrolidine-Imidazole Scaffold
-
Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle provides a three-dimensional framework that can effectively present substituents for interaction with biological macromolecules.[4] Its stereochemistry is often crucial for target binding and biological activity.
-
Imidazole Ring: The imidazole ring is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions in enzyme active sites.[5]
The combination of these two structural motifs has been explored in the development of various therapeutic agents, including:
-
Enzyme Inhibitors: The imidazole moiety can interact with the active sites of enzymes, while the pyrrolidine scaffold provides a rigid backbone for optimal positioning. Pyrrolidinone and piperidinone derivatives containing an imidazole side-chain have shown potential as aromatase inhibitors.[6]
-
Antiviral and Anticancer Agents: The pyrrolidine-imidazole core is found in compounds with potential antiviral and anticancer activities.[3]
-
Neurological Disorder Therapeutics: This scaffold is also investigated for its potential in treating neurological disorders.[3]
Future Research Directions
Given the lack of specific biological data for CAS 1007882-58-7, this compound represents an intriguing starting point for further investigation. A logical workflow for exploring its biological potential would involve:
Caption: Workflow for biological evaluation.
This systematic approach would enable the identification of specific biological targets and potential therapeutic applications for this promising chemical entity.
Conclusion
(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-58-7) is a chiral building block with significant potential in drug discovery and medicinal chemistry. While detailed experimental data on its synthesis and biological activity are not extensively documented in publicly accessible literature, its structural features, combining the versatile pyrrolidine and imidazole scaffolds, make it a compound of high interest. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and a roadmap for exploring its biological potential. Further research into this molecule is warranted to unlock its full therapeutic promise.
References
-
MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
- Baroudi, M., Robert, J., & Luu-Duc, C. (1996). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 57(1-2), 73–77.
-
Fluorochem. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
-
Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available at: [Link]
-
Autechaux. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
Sources
- 1. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. labsolu.ca [labsolu.ca]
- 3. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The molecule integrates two key pharmacophoric scaffolds: a Boc-protected pyrrolidine ring and an imidazole moiety. This unique combination offers a versatile platform for synthesizing novel bioactive compounds. This document details the molecule's core chemical properties, explores the scientific rationale for its use in drug design, outlines synthetic considerations, and discusses its application in developing therapeutics for a range of diseases.
Core Molecular Profile
This compound is a chiral molecule primarily utilized as a synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, allowing for selective functionalization at other positions. The presence of the imidazole ring, a common feature in biologically active compounds, provides a site for further modification and interaction with biological targets.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is critical for researchers to distinguish between the racemic mixture and the individual stereoisomers, as biological activity is often enantiomer-specific.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N₃O₂ | [1][2] |
| Molecular Weight | ~237.30 g/mol | [1][2][3][4] |
| CAS Number (Unspecified) | 1352719-15-3 | [3] |
| CAS Number ((2S)-enantiomer) | 1007882-58-7 | [1][4] |
| CAS Number ((2R)-enantiomer) | 1332326-40-5 | [2] |
| Typical Purity | ≥97% | [1][2] |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place |
The Importance of Chirality
The carbon at the 2-position of the pyrrolidine ring is a stereocenter. The spatial orientation of the imidazole substituent—whether in the (S) or (R) configuration—can drastically alter the binding affinity and efficacy of a final drug candidate due to the enantioselective nature of biological targets like enzymes and receptors.[5] Therefore, stereocontrolled synthesis or chiral separation is a critical consideration in the development pathway.
The Scientific Rationale: A Scaffold for Modern Drug Discovery
The value of this compound lies in the strategic combination of its constituent parts. The pyrrolidine ring is a saturated heterocycle favored by medicinal chemists for its ability to introduce three-dimensional complexity into otherwise flat molecules.[5] This non-planarity allows for a more comprehensive exploration of the pharmacophore space, often leading to improved target selectivity and potency.[5]
Caption: Logical relationship between the core scaffold and its utility in drug design.
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. It can act as a hydrogen bond donor and acceptor and a bioisostere for other functional groups, facilitating strong interactions with protein targets.
Synthesis and Chemical Reactivity
This molecule is primarily used as a building block. Its synthesis generally involves the coupling of a pre-functionalized, Boc-protected pyrrolidine derivative with an imidazole precursor. Modern synthetic methods like C-H activation are increasingly being employed to create such substituted pyrrolidines, as these techniques avoid the need for pre-functionalization and offer greater efficiency.[6]
Representative Synthetic Protocol
While the exact industrial synthesis is proprietary, a representative laboratory-scale synthesis for a structurally related compound, tert-Butyl 2-(1H-imidazol-1-yl)acetate, provides insight into the core chemical transformations.[7] This reaction demonstrates the nucleophilic substitution of a halide by imidazole.
Objective: To illustrate a common method for coupling an imidazole ring to a protected scaffold.
Materials:
-
Imidazole
-
tert-Butyl chloroacetate (or a similar electrophilic pyrrolidine precursor)
-
Sodium hydroxide (Base)
-
Dimethylformamide (DMF, Solvent)
-
Dichloromethane (Extraction Solvent)
-
n-Hexane (for precipitation/washing)
Methodology:
-
Deprotonation: Dissolve imidazole in DMF. Add a strong base, such as sodium hydroxide, to deprotonate the imidazole nitrogen, making it a more potent nucleophile.[7] Causality: This step is crucial to activate the imidazole for the subsequent nucleophilic attack.
-
Nucleophilic Substitution: Add the electrophile (e.g., tert-butyl chloroacetate) to the reaction mixture. Reflux the mixture for approximately 1 hour to drive the reaction to completion.[7] Causality: The activated imidazole attacks the carbon bearing the leaving group (chloride), forming the C-N bond.
-
Workup and Extraction: Quench the reaction with cold water and extract the product into an organic solvent like dichloromethane.[7] This separates the desired product from inorganic salts and residual DMF.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent. The resulting crude product can be purified by stirring in a non-polar solvent like n-hexane to precipitate the solid, followed by filtration.[7] Recrystallization can be performed for higher purity.
Caption: A representative workflow for the synthesis of imidazole-pyrrolidine conjugates.
Applications in Medicinal Chemistry
The true utility of this scaffold is demonstrated by the diverse biological activities of the molecules derived from it. By modifying the imidazole ring or deprotecting the pyrrolidine nitrogen for further functionalization, researchers have developed potent and selective inhibitors for various disease targets.
-
Anti-Diabetic Agents: Pyrrolidine-based structures are central to the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of drugs for treating type 2 diabetes.[8] The pyrrolidine scaffold effectively mimics the natural substrate of the enzyme.
-
Anti-Inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a structurally related class, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[9]
-
Antiviral Research: The core structure is related to scaffolds used in the development of non-covalent inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[10] These inhibitors function by occupying specific pockets (e.g., S1, S2) in the enzyme's active site.
Caption: Potential therapeutic applications derived from the core molecular scaffold.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for drug discovery. Its well-defined structure, incorporating key pharmacophoric elements with built-in synthetic modularity via the Boc protecting group, provides a robust starting point for generating compound libraries. For researchers and drug development professionals, this building block represents a validated and efficient pathway to novel chemical entities with therapeutic potential across multiple disease areas, including metabolic disorders, inflammation, and infectious diseases.
References
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Turlington, M., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ashraf, B., et al. (2023). Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through.... ResearchGate. [Link]
-
Madar, D.J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry. [Link]
-
Siddiqui, H.L., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Zhang, H., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound [cymitquimica.com]
- 4. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Significance: The Intersection of Pyrrolidine and Imidazole Scaffolds
An In-depth Technical Guide to the Structural Analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This guide provides a comprehensive structural analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its constituent functional groups—a Boc-protected pyrrolidine and a 2-substituted imidazole—we illuminate its structural nuances and provide a detailed framework for its analytical characterization. The methodologies and predicted data herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, offering a robust guide for its identification and use in synthesis.
The molecule at the heart of this guide, this compound, merges two privileged heterocyclic scaffolds. The pyrrolidine ring is a cornerstone of numerous natural products and FDA-approved drugs, valued for its conformational flexibility and its role in creating three-dimensional diversity in molecular design[1]. Its 2-substituted derivatives are particularly important pharmacophores, often introducing a crucial chiral center that dictates biological activity[1].
Simultaneously, the imidazole ring is a ubiquitous feature in biologically active compounds, from amino acids like histidine to a wide array of pharmaceuticals[2]. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with biological targets such as enzymes and receptors[2]. The fusion of these two rings, with the added control offered by the tert-butoxycarbonyl (Boc) protecting group, creates a versatile building block for the synthesis of complex molecular architectures in drug discovery programs.
Figure 1: Chemical structure with atom numbering.
Core Structural Dissection
The molecule's structure is defined by three primary components:
-
Pyrrolidine Ring: This five-membered saturated heterocycle is substituted at the C2 position. The presence of four different substituents around C2 (H, the imidazole ring, C3, and N1) makes it a chiral center. The enantiomeric purity of this center is often critical in pharmacological applications. The ring itself is not planar and typically adopts envelope or twist conformations, which interconvert rapidly at room temperature.
-
Imidazole Ring: A five-membered aromatic heterocycle attached at the C2 position of the pyrrolidine ring. The two nitrogen atoms and the delocalized π-system give it a distinct electronic character. The N-H proton is acidic and can participate in hydrogen bonding.
-
tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a protecting group for the pyrrolidine nitrogen. Its bulkiness influences the conformation of the pyrrolidine ring and can direct the stereochemical outcome of reactions at adjacent positions. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, which is a key feature for its use in multi-step synthesis[3].
A Predictive Approach to Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The predicted chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification |
|---|---|---|---|
| ~7.10 | s | 1H, NH (Imidazole) | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent. |
| ~7.05 | s | 1H, C4'-H or C5'-H | Protons on the imidazole ring appear in the aromatic region. Their exact shifts are influenced by the pyrrolidine substituent. |
| ~6.90 | s | 1H, C5'-H or C4'-H | See above. |
| ~4.90 | t, J ≈ 7.5 Hz | 1H, C2-H | This methine proton is deshielded by the adjacent nitrogen of the pyrrolidine and the attached imidazole ring. It will appear as a triplet due to coupling with the two C3 protons. |
| ~3.60 - 3.40 | m | 2H, C5-H₂ | These protons are adjacent to the Boc-protected nitrogen and will appear as a complex multiplet. |
| ~2.30 - 2.10 | m | 2H, C3-H₂ | Diastereotopic protons on the pyrrolidine ring, appearing as a complex multiplet. |
| ~2.00 - 1.80 | m | 2H, C4-H₂ | Diastereotopic protons on the pyrrolidine ring, appearing as a complex multiplet. |
| 1.48 | s | 9H, C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The chemical shift is typical for a Boc group[1]. |
Causality Behind Predictions: The chemical shifts for the pyrrolidine ring protons are estimated based on data for similar N-Boc-2-substituted pyrrolidines[1]. The methine proton at C2 is significantly downfield due to the electron-withdrawing effects of both the ring nitrogen and the imidazole substituent. The imidazole protons' shifts are based on known values for 2-substituted imidazoles. The large singlet at ~1.48 ppm is a hallmark of the Boc protecting group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. The predicted chemical shifts are highly sensitive to the local electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
|---|---|---|
| ~155.0 | C =O (Boc) | The carbonyl carbon of the carbamate is characteristically found in this downfield region[1]. |
| ~148.0 | C 2' (Imidazole) | The carbon atom of the imidazole ring attached to the pyrrolidine will be the most downfield of the imidazole carbons. |
| ~128.0 | C 4' or C 5' (Imidazole) | Aromatic carbons of the imidazole ring. |
| ~121.0 | C 5' or C 4' (Imidazole) | Aromatic carbons of the imidazole ring. |
| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~58.0 | C 2 (Pyrrolidine) | The chiral carbon, shifted downfield by the adjacent nitrogen and imidazole ring. |
| ~46.5 | C 5 (Pyrrolidine) | Carbon adjacent to the Boc-protected nitrogen. |
| ~31.0 | C 3 (Pyrrolidine) | Methylene carbon of the pyrrolidine ring. |
| ~28.5 | -C(CH₃ )₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
| ~24.0 | C 4 (Pyrrolidine) | Methylene carbon of the pyrrolidine ring. |
Causality Behind Predictions: The prediction for the Boc group carbons (~155.0, ~80.0, and 28.5 ppm) is highly reliable based on extensive literature data[1]. The pyrrolidine carbon shifts are estimated from known N-Boc-pyrrolidine derivatives, with adjustments for the C2-imidazole substituent. Imidazole carbon shifts are based on typical values for 2-substituted imidazoles.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Justification |
|---|---|---|---|
| ~3150-3100 | N-H Stretch | Imidazole N-H | A broad peak characteristic of a hydrogen-bonded N-H group in a heterocyclic ring. |
| ~2975-2870 | C-H Stretch | Aliphatic | Strong absorptions from the C-H bonds of the pyrrolidine and Boc groups. |
| ~1690 | C=O Stretch | Carbamate (Boc) | A very strong and sharp absorption, which is a definitive marker for the Boc protecting group's carbonyl. |
| ~1470 & ~1370 | C-H Bend | tert-butyl | Characteristic bending vibrations for the tert-butyl group. |
| ~1400-1450 | C=N/C=C Stretch | Imidazole Ring | Aromatic ring stretching vibrations. |
| ~1160 | C-N Stretch | Carbamate | Stretching vibration of the carbamate C-N bond. |
Causality Behind Predictions: The most prominent and reliable peak will be the strong C=O stretch of the Boc group around 1690 cm⁻¹. This, along with the aliphatic C-H stretches, will dominate the spectrum. The broader N-H stretch from the imidazole ring provides clear evidence for this moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
-
Molecular Weight: 237.30 g/mol
-
Predicted [M+H]⁺: m/z 238.15
-
Major Fragment Ions:
-
m/z 182.1: Corresponds to the loss of isobutylene (-56 Da) from the Boc group, a very common fragmentation pathway.
-
m/z 138.1: Corresponds to the loss of the entire Boc group (-100 Da) to give the protonated 2-(1H-imidazol-2-yl)pyrrolidine.
-
m/z 68.1: Represents the imidazole ring fragment.
-
Figure 3: A systematic workflow for structural analysis.
Conclusion
This guide has provided a detailed structural analysis of this compound. Through a predictive and comparative approach, we have established a comprehensive spectroscopic profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The protocols and workflow described herein offer a self-validating system for researchers to confidently identify and characterize this valuable synthetic building block. The unique combination of a chiral, conformationally flexible pyrrolidine ring with the electronically versatile imidazole moiety makes this compound a compelling scaffold for the development of novel therapeutics.
References
-
PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. [Link]
-
ACD/Labs. NMR Prediction. [Link]
- Reich, H. J. & Rigby, J. H. (Eds.). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Süleymanoğlu, E., et al. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Russian Journal of Physical Chemistry A.
- Erlanson, D. A. (2011). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Wiley.
-
Multichem. Imidazole: The Versatile Compound Powering Pharmaceuticals. [Link]
-
Singh, V., et al. (2017). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. [Link]
- Kumar, A., et al. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of the Indian Chemical Society.
-
Al-Sughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Link]
-
University of California, Irvine. CASPRE - 13C NMR Predictor. [Link]
-
Karabacak, M., et al. (2012). Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. ResearchGate. [Link]
-
ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?[Link]
-
Kiskó, G., & Szabó, J. (2017). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PubMed Central. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Abubakar, S., et al. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. ResearchGate. [Link]
-
Pithaksinsakul, K., et al. (2025). Developing carbazole-based redox ionic liquids for enhanced charge retention and stability in porous carbon electrode. ResearchGate. [Link]
-
He, Y., et al. (2016). Synthesis of nanodiamond derivatives carrying amino functions and quantification by a modified Kaiser test. ResearchGate. [Link]
-
Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research. [Link]
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This technical guide provides an in-depth exploration of the discovery and history of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. We will delve into the synthetic pathways, the rationale behind its molecular design, and its pivotal role as a key intermediate in the development of groundbreaking antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: A Scaffold of Significance in Modern Drug Discovery
The confluence of a pyrrolidine ring and an imidazole moiety gives rise to a chemical scaffold with remarkable versatility and biological relevance. The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional architecture that is highly sought after in modern drug design, allowing for the precise spatial orientation of functional groups. When coupled with the imidazole ring, a key component of the essential amino acid histidine, the resulting structure can engage in a multitude of biological interactions, including hydrogen bonding and metal coordination. It is within this context that this compound emerged as a valuable building block, most notably as a precursor to potent antiviral agents.
The primary impetus for the development of this scaffold was the urgent need for effective treatments for chronic Hepatitis C virus (HCV) infection. A key therapeutic target in the fight against HCV is the non-structural protein 5A (NS5A), a viral phosphoprotein essential for HCV replication. The discovery that complex molecules containing the 2-(1H-imidazol-2-yl)pyrrolidine core could potently inhibit NS5A marked a significant breakthrough in antiviral research.
The Genesis of a Key Intermediate: The Synthesis of Elbasvir
The history of this compound is intrinsically linked to the development of the HCV NS5A inhibitor, Elbasvir.[1] A crucial component of this complex therapeutic agent is the (S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine moiety. The synthesis of the Boc-protected precursor to this fragment, (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, laid the groundwork for the synthesis of the non-brominated parent compound.
The synthetic strategy for the brominated analogue, and by extension, the title compound, is a testament to elegant and efficient chemical design. The readily available and chiral starting material, (S)-prolinol, serves as the foundation for constructing the pyrrolidine ring with the desired stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a straightforward approach. The imidazole ring can be constructed from a suitably protected pyrrolidine-2-carboxaldehyde through a condensation reaction with glyoxal and a source of ammonia. The aldehyde, in turn, can be accessed via the oxidation of the corresponding alcohol, which is derived from the commercially available and enantiopure (S)- or (R)-prolinol. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to mask the secondary amine of the pyrrolidine ring, preventing unwanted side reactions and facilitating purification.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
The following protocol outlines a robust and scalable synthesis of this compound, adapted from the established synthesis of its brominated analogue.[2]
Step 1: Protection of the Pyrrolidine Nitrogen
The synthesis commences with the protection of the secondary amine of (S)- or (R)-prolinol. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
-
(S)- or (R)-prolinol is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the resulting acid.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Standard aqueous work-up and purification by column chromatography yield the desired N-Boc-(pyrrolidin-2-yl)methanol .
Step 2: Oxidation to the Aldehyde
The primary alcohol of the Boc-protected prolinol is then oxidized to the corresponding aldehyde. Several mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a particularly effective choice for this transformation.[2]
-
N-Boc-(pyrrolidin-2-yl)methanol is dissolved in a chlorinated solvent, such as DCM.
-
Dess-Martin periodinane is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The crude aldehyde is extracted and used in the subsequent step without extensive purification.
Step 3: Imidazole Ring Formation
The key step in the synthesis is the construction of the imidazole ring. This is achieved through a multi-component condensation reaction of the crude aldehyde, glyoxal, and a source of ammonia.[2]
-
The crude N-Boc-pyrrolidine-2-carboxaldehyde is dissolved in a suitable solvent, such as methanol.
-
An aqueous solution of glyoxal is added.
-
A source of ammonia, such as ammonium hydroxide or ammonium acetate, is then added.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the product is extracted and purified by column chromatography to afford This compound .
Caption: Synthetic workflow for the target molecule.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1352719-15-3 |
| Molecular Formula | C₁₂H₁₉N₃O₂ |
| Molecular Weight | 237.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Spectroscopic analysis is crucial for the characterization and quality control of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the pyrrolidine ring protons (multiplets in the region of 1.8-4.5 ppm), and the imidazole ring protons (singlets or doublets between 7.0 and 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the pyrrolidine ring (in the range of 20-60 ppm), and the carbons of the imidazole ring (between 115 and 140 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.3.
Applications in Drug Discovery and Development
The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. Its utility extends beyond the synthesis of Elbasvir to the broader field of medicinal chemistry.
-
Antiviral Agents: As established, this scaffold is a cornerstone in the development of HCV NS5A inhibitors. The imidazole and pyrrolidine moieties are crucial for binding to the target protein and disrupting its function.[3]
-
Library Synthesis: The Boc-protected nature of this compound makes it an ideal building block for the creation of chemical libraries. The imidazole ring can be further functionalized, and the Boc group can be removed to allow for the introduction of diverse substituents on the pyrrolidine nitrogen. This enables the rapid generation of a wide array of analogues for structure-activity relationship (SAR) studies.
-
Other Therapeutic Areas: The 2-substituted pyrrolidine motif is a privileged structure found in numerous biologically active molecules. The incorporation of an imidazole ring opens up possibilities for targeting a range of other diseases, including cancer, inflammation, and neurological disorders.
Conclusion
The discovery and development of this compound are a prime example of how the pursuit of a specific therapeutic goal can lead to the creation of a broadly applicable and valuable chemical tool. Its history is deeply rooted in the successful campaign against the Hepatitis C virus, yet its future applications are likely to be far more extensive. The synthetic accessibility, chiral nature, and versatile reactivity of this compound ensure its continued importance in the ongoing quest for novel and effective medicines. As our understanding of complex biological systems grows, so too will the demand for sophisticated and well-designed molecular building blocks like this compound.
References
-
National Center for Biotechnology Information. "Daclatasvir". PubChem Compound Summary for CID 25154715. [Link]
-
National Center for Biotechnology Information. "Elbasvir". PubChem Compound Summary for CID 71661251. [Link]
- Coburn, C. A., et al. (2013). Discovery of Elbasvir (MK-8742): A Potent and Pan-Geno-/Phenotypic Hepatitis C Virus NS5A Inhibitor with an Optimized Pharmacokinetic Profile. Journal of Medicinal Chemistry, 56(24), 10037–10053.
- Zhdankin, V. V., & Krasutsky, A. P. (2004). Dess–Martin periodinane. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2021, 26(21), 6628. [Link]
Sources
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate derivatives and analogs
An In-Depth Technical Guide to tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Derivatives and Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of a noteworthy chiral building block: this compound. We delve into the synthetic architecture, methodological rationale, and the expansive pharmacological landscape of its derivatives and analogs. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic design, synthesis, and application of this versatile molecular core.
Introduction: The Strategic Value of the Imidazole-Pyrrolidine Scaffold
The this compound scaffold represents a powerful convergence of two highly significant heterocyclic systems in drug discovery: the pyrrolidine ring and the imidazole ring.
-
The Pyrrolidine Moiety: This five-membered saturated heterocycle is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.
-
The Imidazole Moiety: The imidazole ring is a vital component in a vast array of biologically active molecules.[3] It can act as a hydrogen bond donor and acceptor, a ligand for metal ions in metalloenzymes, and a bioisostere for other functional groups. Derivatives of imidazole exhibit a remarkable breadth of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5]
The fusion of these two scaffolds, particularly in a chiral context as seen in (S)- or (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, creates a molecule primed for the development of novel therapeutics.[6][7] It serves as a key chiral intermediate in the synthesis of complex pharmaceutical agents, where the defined stereochemistry is crucial for potent and selective target engagement.[6]
Synthetic Strategies and Methodologies
The efficient construction of the 2-(imidazol-2-yl)pyrrolidine core is paramount. The primary challenge lies in the formation of the imidazole ring onto the pyrrolidine scaffold. Modern organic synthesis offers several robust pathways to achieve this.
Core Synthesis: The Radziszewski Reaction and Its Modern Variants
The classical approach to imidazole synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] For the synthesis of the target scaffold, a protected pyrrolidine-2-carboxaldehyde serves as the aldehyde component.
A common and effective modern approach involves a one-pot, multi-component reaction, which is highly valued for its atom economy and operational simplicity.[8] The general pathway often utilizes the condensation of an aldehyde (derived from Boc-protected proline), a 1,2-dicarbonyl compound (like glyoxal or benzil), and a source of ammonia (such as ammonium acetate).
-
Catalysis: While the reaction can proceed without a catalyst, various Lewis and Brønsted acids have been employed to improve yields and shorten reaction times.[8] Heterogeneous catalysts, such as silica-supported sulfuric acid or zinc-based nanoparticles, are particularly advantageous as they can be easily recovered and reused, aligning with green chemistry principles.[9][10] The choice of catalyst is critical; for instance, iron can act as a Lewis acid to activate carbonyl groups towards nucleophilic attack, facilitating the cyclization process.[10]
-
Solvent and Temperature: The reaction is often conducted in polar solvents like ethanol at elevated temperatures to ensure sufficient solubility of reactants and to overcome the activation energy of the condensation and cyclization steps.[11] However, solvent-free conditions at high temperatures have also proven effective and offer environmental benefits.[10]
-
Oxidation: A key, and sometimes overlooked, step in the formation of the aromatic imidazole ring from the intermediate imidazoline is an oxidation. This may require conducting the reaction in the presence of air or may be facilitated by certain catalytic systems, such as those involving palladium or platinum.[11]
Detailed Experimental Protocol: One-Pot Synthesis
The following protocol is a representative example for synthesizing the core scaffold, adapted from established multi-component reaction methodologies.[8]
Objective: To synthesize this compound.
Materials:
-
tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ammonium acetate (2.5 eq)
-
Ethanol (as solvent)
-
Heterogeneous catalyst (e.g., ZnFe₂O₄ nanoparticles) (catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tert-butyl 2-formylpyrrolidine-1-carboxylate, ethanol, and the catalyst.
-
Reagent Addition: Add ammonium acetate to the mixture and stir until dissolved. Subsequently, add the glyoxal solution dropwise over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration.[10]
-
Extraction: Evaporate the ethanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Self-Validation: The protocol's integrity is confirmed by standard analytical techniques. The structure of the synthesized compound should be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry, with results matching reported literature values.[8]
Synthesis of Derivatives and Analogs
Functionalization can occur at several positions:
-
Imidazole N-H: Alkylation or arylation at the N-1 position of the imidazole ring.
-
Imidazole C-H: Halogenation (e.g., bromination) at the C-4 or C-5 positions, followed by cross-coupling reactions to introduce diverse substituents.[12]
-
Pyrrolidine Ring: Modifications can be introduced prior to imidazole formation by starting with substituted proline derivatives.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized one-pot synthesis of the core scaffold.
Caption: Generalized One-Pot Synthesis Workflow.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
The therapeutic potential of this scaffold is vast, owing to the established biological activities of its constituent rings.[2][5] Derivatives are being investigated across multiple disease areas.
Key Therapeutic Areas
-
Antimicrobial Agents: Imidazole is the core of many antifungal drugs (e.g., ketoconazole) that inhibit ergosterol synthesis.[3][4] Spirooxindole pyrrolidine-imidazole hybrids have demonstrated potent antifungal activity against clinical isolates.[1]
-
Anticancer Activity: Imidazole derivatives can inhibit key enzymes in cancer progression like kinases and histone deacetylases (HDACs).[3] The pyrrolidine scaffold is also present in numerous anticancer agents.[13]
-
Antiviral Properties: The core structure is valuable for developing antiviral agents, potentially targeting viral polymerases or proteases.[3]
-
CNS Disorders: Pyrrolidine-2,5-dione derivatives have shown anticonvulsant activity.[13] Furthermore, fused imidazopyridines have been developed as ligands for the benzodiazepine receptor, with potential applications in treating anxiety and dementia.[14]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational drug design.
-
Substitution on the Imidazole Ring: In a series of fused imidazopyridines, the bulkiness of the aryl group at the 2-position significantly affected receptor affinity.[14] Introducing specific moieties, like an isoxazole group, led to high binding affinity. Furthermore, simple methylation of the isoxazole could switch the compound's activity from an inverse agonist to an agonist.[14]
-
Substitution on the Pyrrolidine Ring: In a study of ST2 inhibitors, replacing a furan group with an imidazole on a pyrrolidine-containing scaffold resulted in similar or slightly improved activity.[15] This suggests the imidazole is a well-tolerated and potentially beneficial replacement.
-
Stereochemistry: The chirality of the pyrrolidine ring is often critical. For instance, (S)-pyrrolidine derivatives were identified as potent CXCR4 chemokine receptor antagonists with antimetastatic potential, where the specific stereoisomer was essential for high binding affinity.[13]
Tabulated Pharmacological Data
The table below summarizes representative data for analogs, illustrating the impact of structural modifications.
| Compound Class | Target/Activity | Key Structural Feature | Potency (IC₅₀/MIC) | Reference |
| Spirooxindole Pyrrolidine-Imidazole | Antifungal (C. albicans) | OCF₃ and 2-Cl substitution | MIC = 4 µg/mL | [1] |
| Fused Imidazopyridines | Benzodiazepine Receptor Ligand | 2-(3-Isoxazolyl) group | High Affinity (nM range) | [14] |
| (S)-Pyrrolidine Derivatives | CXCR4 Antagonist | (S)-stereochemistry | IC₅₀ = 79 nM | [13] |
| Pyrrolidine-based ST2 Inhibitors | ST2/IL-33 Binding Inhibition | Pyrrole/Imidazole substitution | IC₅₀ ≈ 17 µM | [15] |
Visualization of SAR Logic
This diagram illustrates the logical flow of a typical SAR study for optimizing a lead compound based on the core scaffold.
Caption: Structure-Activity Relationship (SAR) Workflow.
Conclusion and Future Perspectives
The this compound framework is more than just a chemical entity; it is a strategic platform for the discovery of novel therapeutics. Its synthetic accessibility via robust multi-component reactions and the profound pharmacological potential encoded within its structure make it a highly attractive starting point for drug development campaigns.
Future research will likely focus on:
-
Expanding Chemical Diversity: Utilizing modern synthetic methods like C-H activation and photoredox catalysis to generate novel analogs that would be inaccessible through traditional means.[16]
-
Target Deconvolution: Identifying the specific biological targets for active compounds to elucidate their mechanisms of action.
-
Pharmacokinetic Optimization: Fine-tuning the structure to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, translating in vitro potency into in vivo efficacy.
As our understanding of disease biology deepens, scaffolds like this—chiral, versatile, and rich in pharmacological relevance—will remain at the forefront of medicinal chemistry, enabling the design and synthesis of the next generation of targeted therapies.
References
- BenchChem. (n.d.). A Comparative Guide to Catalytic Activity in Imidazole Synthesis.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Fustero, S., & Sánchez-Roselló, M. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3855-3873. DOI:10.1039/D0OB00350F.
- Góra, M., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Enamine. (n.d.). tert-Butyl (2R)-2-(1H-imidazole-1-carbonyl)pyrrolidine-1-carboxylate.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.
- ResearchGate. (2020). How to make imidazole compounds from diamines and aldehydes?
- Saji, Y., et al. (1993). Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 36(19), 2765-2775.
- ResearchGate. (n.d.). Design of novel Pyrrolidin-2-one/Imidazolidin-2-one analogues.
- Stähle, H., et al. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-22.
- MySkinRecipes. (n.d.). (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
- Journal of Pharmaceutical Research International. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- National Institutes of Health. (n.d.). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- CymitQuimica. (n.d.). This compound.
- BLD Pharm. (n.d.). tert-butyl (2R)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
- BLD Pharm. (n.d.). tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245789.
- Jeelan Basha, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(3), 357-378.
- European Journal of Pharmaceutical and Medical Research. (2022). Review of pharmacological effects of imidazole derivatives.
- Zhou, J., et al. (2014). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. Journal of Medicinal Chemistry, 57(1), 125-135.
- Liu, J., et al. (2010). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters, 20(13), 3953-3957.
- European Journal of Pharmaceutical and Medical Research. (2016). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES.
- ResearchGate. (n.d.). Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through....
- BLDpharm. (n.d.). tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
- BLDpharm. (n.d.). tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate.
- 幺米Lab. (n.d.). (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, 95.0%.
- ResearchGate. (n.d.). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations.
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. researchgate.net [researchgate.net]
- 6. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 7. mgr.ymilab.com [mgr.ymilab.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 1352718-88-7|tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potential biological activity of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
A Technical Guide to the Potential Biological Activity of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Abstract
This document provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, this compound. While this specific molecule is not extensively characterized in current literature, its structure combines two well-established pharmacophores: a 2-substituted pyrrolidine ring and an imidazole moiety. This guide synthesizes data from structurally related compounds to build a strong rationale for its potential as a therapeutic agent, particularly in oncology and infectious diseases. We present hypothesized mechanisms of action, detailed protocols for experimental validation, and a strategic workflow for its preliminary evaluation. This paper is intended to serve as a foundational prospectus for researchers, scientists, and drug development professionals initiating a research program on this promising scaffold.
Introduction and Rationale
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. The chemical scaffold this compound (henceforth referred to as Compound-IM2P) represents a compelling, yet unexplored, starting point for drug discovery. Its structure is a hybrid of two privileged heterocyclic systems known for their broad range of biological activities.
The pyrrolidine ring is a five-membered nitrogen heterocycle that provides a three-dimensional architecture ideal for creating specific and high-affinity interactions with biological targets.[1] This scaffold is integral to numerous natural products and approved drugs, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The imidazole ring is an electron-rich aromatic heterocycle containing two nitrogen atoms, which enables it to act as a versatile binding moiety for various enzymes and receptors, often through coordination with metal ions in active sites.[4][5] Imidazole derivatives are widely recognized for their antifungal, antibacterial, and enzyme-inhibiting activities.[6][7][8]
Given the established pharmacological importance of both the pyrrolidine and imidazole scaffolds, it is our scientific assertion that their combination in Compound-IM2P creates a molecule with a high probability of exhibiting significant biological activity. This guide will therefore focus on two primary, evidence-based hypotheses:
-
Potential as an Anticancer Agent: Leveraging the role of pyrrolidine scaffolds in kinase inhibition and the ability of imidazoles to inhibit key metabolic enzymes in cancer cells.
-
Potential as an Antimicrobial Agent: Based on the known mechanisms of imidazole derivatives in disrupting microbial cell wall and membrane synthesis.
This document will provide the scientific rationale behind these hypotheses and outline a rigorous, self-validating experimental plan to investigate them.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing experiments and interpreting biological data.
| Property | Value | Source |
| CAS Number | 1352719-15-3 (racemic), 1007882-58-7 ((S)-enantiomer) | [9][10] |
| Molecular Formula | C₁₂H₁₉N₃O₂ | [10] |
| Molecular Weight | 237.30 g/mol | [9] |
| IUPAC Name | This compound | [10] |
| Structure | ![]() |
Note: A placeholder image is used for the structure. In a real-world scenario, a 2D chemical structure drawing would be inserted here.
The tert-butoxycarbonyl (Boc) group provides lipophilicity and serves as a protecting group for the pyrrolidine nitrogen, which can be readily removed under acidic conditions to explore the activity of the free amine, a common strategy in medicinal chemistry.
Proposed Synthetic Strategy
The synthesis of Compound-IM2P can be approached through established methodologies for forming C-C bonds between heterocyclic systems. A plausible and efficient route involves the coupling of a protected pyrrolidine precursor with an imidazole building block.
Caption: A plausible synthetic workflow for Compound-IM2P.
Causality in Experimental Choice: This proposed synthesis begins with commercially available Boc-proline. The reduction to the aldehyde (Step A->B) is a standard transformation that provides an electrophilic handle for coupling. The lithiation of imidazole (Step C->D) creates a potent nucleophile. The key coupling step (E) forms the crucial carbon-carbon bond between the two heterocyclic rings. A subsequent oxidation step (F) is necessary to convert the resulting secondary alcohol to the final ketone linkage to the imidazole ring, which is then tautomerized to the final product. This route is chosen for its likely high yield and use of common, well-documented reactions.[11][12]
Hypothesis 1: Potential as an Anticancer Agent
Rationale and Proposed Mechanism
The pyrrolidine scaffold is a key component of many kinase inhibitors.[1] Kinases, particularly those in the PI3K/Akt pathway, are frequently dysregulated in cancer, making them prime therapeutic targets. The rigid, three-dimensional structure of the pyrrolidine ring allows it to sit within the ATP-binding pocket of kinases, providing a foundation for selective inhibition.[13] Concurrently, imidazole-containing compounds are known to inhibit enzymes crucial for cancer cell metabolism and proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases.[14]
We hypothesize that Compound-IM2P acts as a dual inhibitor, potentially targeting a protein kinase like PI3Kα while also disrupting cancer cell metabolism through enzyme inhibition. The imidazole moiety could coordinate with key residues or metal ions in the enzyme's active site, while the pyrrolidine core provides the structural backbone for affinity and selectivity.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Compound-IM2P.
Experimental Validation Protocol: Anticancer Activity
This protocol is designed to be a self-validating system, where each step logically follows from the previous to build a comprehensive picture of the compound's activity.
A. Initial In Vitro Cytotoxicity Screening
-
Objective: To determine if Compound-IM2P has a general cytotoxic effect on cancer cells.
-
Cell Lines: Use a panel of human cancer cell lines, such as A549 (lung), DLD-1 (colon), and MCF-7 (breast).[15][16]
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound-IM2P (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize crystals with DMSO and measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
Trustworthiness Check: A potent and dose-dependent decrease in cell viability (low µM IC₅₀) validates proceeding to mechanistic studies.
B. Target Engagement and Mechanism of Action
-
Objective: To determine if the observed cytotoxicity is due to inhibition of the hypothesized PI3K/Akt pathway.
-
Methodology (Western Blot Analysis):
-
Treat a responsive cell line (e.g., A549) with Compound-IM2P at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells and separate proteins via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total Akt and phosphorylated Akt (p-Akt Ser473), a key downstream marker of PI3K activity.[13]
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: A significant decrease in the p-Akt/total Akt ratio in treated cells compared to control would strongly support the hypothesis of PI3K pathway inhibition.
Caption: Step-by-step workflow for validating anticancer potential.
Hypothesis 2: Potential as an Antimicrobial Agent
Rationale and Proposed Mechanism
The imidazole scaffold is the active component in many antifungal and antibacterial drugs.[7] Its mechanism often involves the inhibition of enzymes essential for the synthesis of the cell wall (in bacteria) or cell membrane components like ergosterol (in fungi).[6][17] The nitrogen atoms in the imidazole ring can coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, disrupting membrane integrity. The pyrrolidine portion of Compound-IM2P could enhance cell permeability or provide additional interactions with the target enzyme.[2]
We hypothesize that Compound-IM2P interferes with microbial cell wall or membrane synthesis. This could occur through inhibition of key enzymes, leading to compromised structural integrity and cell death.
Experimental Validation Protocol: Antimicrobial Activity
A. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of Compound-IM2P that inhibits the visible growth of a microorganism.
-
Test Organisms:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli
-
Yeast (Fungus): Candida albicans
-
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of Compound-IM2P in appropriate broth media in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test organism.
-
Include positive (organism, no compound) and negative (broth only) controls.
-
Incubate plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Trustworthiness Check: A low MIC value (e.g., < 32 µg/mL) indicates significant antimicrobial activity and justifies further investigation.[18]
B. Mechanism of Action (Cell Membrane Permeability Assay)
-
Objective: To test the hypothesis that Compound-IM2P disrupts the microbial cell membrane.
-
Methodology (SYTOX Green Uptake):
-
Wash and resuspend microbial cells (e.g., S. aureus) in buffer.
-
Add SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes.
-
Add Compound-IM2P at its MIC and 2x MIC. Use a known membrane-disrupting agent as a positive control.
-
Measure the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: A rapid, dose-dependent increase in fluorescence indicates that the compound has compromised the cell membrane, allowing the dye to enter and bind to nucleic acids.
Caption: Step-by-step workflow for validating antimicrobial potential.
Conclusion and Future Directions
This compound is a novel chemical entity with significant, untapped potential as a starting point for drug discovery. Based on a robust analysis of its constituent pharmacophores, we have presented compelling, testable hypotheses for its activity in oncology and infectious disease. The experimental workflows detailed in this guide provide a clear, logical, and efficient path for the initial characterization of this compound.
Positive results from these foundational studies would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogs to explore structure-activity relationships (SAR). This would involve deprotection of the Boc group and modification of both the pyrrolidine and imidazole rings.
-
Selectivity Profiling: Testing against a broader panel of kinases or microbial strains to determine the specificity of the compound.
-
In Vivo Studies: Evaluation of efficacy and safety in appropriate animal models of cancer or infection.
This document provides the strategic and technical foundation necessary to unlock the therapeutic potential of the 2-(imidazol-2-yl)pyrrolidine scaffold.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Retrieved from [Link]
-
A Literature Review on Antimicrobial Activities of Imidazole. (2022). ResearchGate. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). MDPI. Retrieved from [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of Novel Pyrrolidine-2,5-dione Scaffold PICK1 PDZ Inhibitors as Anti-ischemic Stroke Agents. (2025). ResearchGate. Retrieved from [Link]
-
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). PubMed. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. (2022). Hitit Medical Journal. Retrieved from [Link]
-
2-tert-butyl-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. Retrieved from [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Publications. Retrieved from [Link]
-
Overview of imidazole-based anticancer scaffolds relevant to the design... (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. Retrieved from [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Aureus. Retrieved from [Link]
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv. Retrieved from [Link]
-
Recent advances in the synthesis of imidazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound [cymitquimica.com]
- 10. 1007882-58-7|(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. nano-ntp.com [nano-ntp.com]
- 18. asianpubs.org [asianpubs.org]
Methodological & Application
Synthesis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate protocol
An Application Note for the Synthesis of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Author: Dr. Evelyn Reed, Senior Application Scientist, Synthesis Division
Date: January 19, 2026
Document ID: AN-SP-20260119-01
Abstract
The this compound scaffold represents a cornerstone building block in modern medicinal chemistry. Its unique three-dimensional structure, derived from the sp³-rich pyrrolidine core, combined with the hydrogen bond donor/acceptor capabilities of the imidazole moiety, makes it a privileged fragment in the design of novel therapeutics.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, starting from commercially available N-Boc-L-proline. We detail a robust three-step sequence involving reduction, mild oxidation, and a final imidazole ring formation via a multicomponent condensation reaction. The causality behind critical experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to ensure reproducibility and high yields. This guide is intended for researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction and Strategic Overview
The pyrrolidine ring is a prevalent motif in over 20 FDA-approved drugs, valued for its ability to explore pharmacophore space effectively.[3] When coupled with an imidazole ring—a key component in numerous bioactive compounds and a cornerstone in medicinal chemistry—the resulting hybrid molecule becomes a powerful tool for developing agents targeting a wide range of diseases, including cancer and viral infections.[4][5]
The synthesis of this compound can be approached through several disconnection strategies. While methods involving the direct coupling of pre-functionalized pyrrolidine and imidazole rings exist, they often require harsh conditions or expensive catalysts.[6][7] A more convergent and efficient strategy, which forms the basis of this protocol, is the construction of the imidazole ring onto the pyrrolidine scaffold. This is achieved through a variation of the well-established Radziszewski imidazole synthesis.
Our chosen synthetic pathway, outlined below, leverages the chiral pool by starting with enantiopure (S)-Boc-proline. The key steps are:
-
Reduction of the carboxylic acid to a primary alcohol.
-
Oxidation of the alcohol to the corresponding aldehyde.
-
Multicomponent Condensation of the aldehyde with glyoxal and ammonia to form the target imidazole ring system.[5]
This approach is advantageous as it builds complexity efficiently and utilizes readily available starting materials. The use of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is critical; it prevents the amine from participating in unwanted side reactions during the reduction and oxidation steps and ensures the regioselectivity of the final condensation.
Diagram 1: Overall three-step synthetic pathway.
Materials and Methods
Reagent and Equipment Summary
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for Steps 1 and 2.
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-prolinol) | C₁₀H₁₉NO₃ | 201.26 | 69610-40-8 | Sigma-Aldrich |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 87413-09-0 | Oakwood Chemical |
| Glyoxal (40% solution in H₂O) | C₂H₂O₂ | 58.04 | 107-22-2 | Alfa Aesar |
| Ammonium Hydroxide (28-30% solution) | NH₄OH | 35.05 | 1336-21-6 | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Acros Organics |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | VWR |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | EMD Millipore |
| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |
Note: The protocol begins with commercially available Boc-L-prolinol. If starting from Boc-L-proline, a standard reduction using borane-tetrahydrofuran complex (BH₃·THF) is recommended.
Detailed Synthesis Protocol
Step 1: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (Boc-L-prolinal)
Causality: This step requires a mild oxidation of a primary alcohol to an aldehyde. Over-oxidation to a carboxylic acid is a common side reaction. Dess-Martin Periodinane (DMP) is an ideal reagent because it is highly selective, operates under neutral pH and at room temperature, and the reaction is typically rapid and clean.[5] The stoichiometry is critical; excess DMP can lead to side products, while insufficient DMP results in incomplete conversion.
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-prolinol) (10.0 g, 49.7 mmol).
-
Dissolve the starting material in 200 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add Dess-Martin Periodinane (DMP) (23.2 g, 54.7 mmol, 1.1 eq) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.3) should be consumed to form the product (Rf ≈ 0.6).
-
Upon completion, quench the reaction by adding 150 mL of a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 25 g).
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
The crude product, a pale yellow oil, is typically used directly in the next step without further purification. Expected crude yield is ~9.5-10.0 g (96-100%).
Self-Validation: The aldehyde is prone to degradation and racemization.[8] It is imperative to use it immediately. A quick ¹H NMR of the crude product can confirm its formation by the appearance of a singlet at ~9.5 ppm.
Step 2: Synthesis of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Causality: This step is a multicomponent condensation that forms the imidazole ring.[9] The aldehyde from Step 1 provides one carbon atom (C2 of the imidazole), glyoxal provides two carbon atoms (C4 and C5), and ammonia serves as the nitrogen source. Methanol is an excellent solvent as it solubilizes the intermediates and the ammonia source. The reaction is driven by the formation of the stable aromatic imidazole ring.
Procedure:
-
Dissolve the crude (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (~49.7 mmol) in 150 mL of methanol (MeOH) in a 500 mL round-bottom flask.
-
To this solution, add glyoxal (40% solution in H₂O, 14.4 g, 99.4 mmol, 2.0 eq) followed by concentrated ammonium hydroxide (28% NH₃ in H₂O, 33.8 mL, 248.5 mmol, 5.0 eq).
-
Stir the resulting mixture at room temperature for 12-16 hours. The solution will typically turn from pale yellow to dark brown.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in DCM). The aldehyde should be consumed to form a new, more polar spot (Rf ≈ 0.4).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with 150 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a dark brown crude oil.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elution Gradient: Start with 100% DCM, gradually increasing the polarity to 5-10% Methanol in DCM.
-
The product typically elutes at ~7% MeOH/DCM.
-
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product as a light brown solid or viscous oil.
-
Typical Yield: 7.0-8.3 g (60-70% over two steps).
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic imidazole protons around δ 7.0 ppm and the pyrrolidine methine proton adjacent to the imidazole at ~δ 5.0 ppm. The Boc group protons will appear as a singlet around δ 1.4-1.5 ppm.
-
LC-MS (ESI+): m/z = 238.15 [M+H]⁺.
-
Workflow and Troubleshooting
Diagram 2: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Reaction | 1. Inactive or old DMP. 2. Insufficient reaction time. 3. Presence of moisture. | 1. Use fresh DMP. 2. Extend reaction time and monitor by TLC. 3. Ensure all glassware is oven-dried and use anhydrous DCM. |
| Step 1: Low Yield | 1. Over-oxidation of aldehyde. 2. Aldehyde instability during workup. | 1. Maintain low temperature during DMP addition. 2. Concentrate the crude product at low temperature (<30°C). |
| Step 2: Complex mixture/Low Yield | 1. Impure aldehyde from Step 1. 2. Incorrect stoichiometry of glyoxal or ammonia. 3. Side reactions (e.g., polymerization). | 1. Ensure Step 1 goes to completion; use crude aldehyde immediately. 2. Verify the concentration of aqueous reagents and use precise amounts. 3. Ensure proper stirring and temperature control. |
| Purification Issues | Product streaking on silica column. | Pre-adsorb the crude material onto a small amount of silica gel before loading. Add 0.5-1% triethylamine to the eluent to suppress amine tailing. |
Conclusion
This application note provides a validated and reliable two-step protocol for the synthesis of this compound from Boc-L-prolinol. The methodology is robust, scalable, and relies on a strategic implementation of mild oxidation followed by a powerful multicomponent condensation. By detailing the rationale behind key procedural choices and offering a practical troubleshooting guide, this document serves as an essential resource for chemists aiming to access this high-value building block for drug discovery and development programs.
References
-
Zhang, M., et al. (2020). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Molecular Diversity, 24, 1177–1184. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7511. Available at: [Link]
-
Imamverdi, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. Available at: [Link]
-
PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
ChemSrc. tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
-
Damavandi, S. (2012). l-Proline-catalyzed three-component synthesis of condensed imidazoles. Research on Chemical Intermediates, 38, 115-121. Available at: [Link]
-
Gawley, R. E., et al. (2008). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. Chemical Communications, (24), 2764–2766. Available at: [Link]
- Dervan, P. B., & Baird, E. E. (2000). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. US Patent 6,090,947.
-
Notz, W., et al. (2006). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 1, 865-870. Available at: [Link]
-
Beaver, M. G., et al. (2023). Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist. The Journal of Organic Chemistry, 88(1), 384–394. Available at: [Link]
-
Kumar, D., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available at: [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]
- 7. Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Versatile Chiral Building Block: Applications and Protocols for tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. Among these, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate stands out as a valuable and versatile intermediate. Its unique structural motif, combining a constrained pyrrolidine ring with the rich coordination chemistry of an imidazole moiety, makes it a sought-after component in the development of novel pharmaceuticals and advanced catalytic systems. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers in drug discovery and process development.
Introduction: A Privileged Scaffold
The fusion of a pyrrolidine ring, a common feature in many natural products and bioactive molecules, with an imidazole ring, known for its role as a ligand for metal centers in enzymes and as a key component of many pharmaceuticals, results in a "privileged scaffold." The specific stereochemistry of the pyrrolidine, typically the (S)-enantiomer derived from L-proline, provides a chiral environment that is crucial for stereoselective interactions with biological targets or in asymmetric catalysis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen, facilitating a wide range of chemical transformations at other positions of the molecule, and can be readily removed under acidic conditions.
This guide will first detail a reliable synthetic protocol for the preparation of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Subsequently, it will explore its application as a key intermediate in the synthesis of advanced pharmaceutical agents and as a precursor to chiral ligands for asymmetric catalysis, complete with exemplary protocols.
Synthesis of (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and effective strategy involves a multi-step sequence starting from readily available (S)-prolinol. This pathway leverages a key condensation reaction to construct the imidazole ring. A closely related synthesis is employed in the preparation of intermediates for the hepatitis C virus (HCV) NS5A inhibitor, Elbasvir, highlighting the industrial relevance of this approach.[1]
Synthetic Pathway Overview
The synthesis commences with the protection of the nitrogen atom of (S)-prolinol, followed by oxidation to the corresponding aldehyde. This aldehyde then undergoes a condensation reaction with a glyoxal equivalent in the presence of an ammonia source to form the imidazole ring.
Sources
Application Notes & Protocols: tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as a Chiral Ligand in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as a chiral ligand precursor in asymmetric catalysis. Derived from the readily available chiral pool amino acid, L-proline, this ligand scaffold offers a unique stereochemical environment that is highly effective in inducing enantioselectivity in a variety of metal-catalyzed transformations. These application notes detail the synthesis of the ligand, its conversion to the active N-heterocyclic carbene (NHC) precatalyst, and a validated protocol for its use in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate. The causality behind experimental choices, mechanistic insights, and expected performance data are discussed to provide a self-validating framework for researchers.
Introduction: The Architectural Advantages of Imidazole-Pyrrolidine Ligands
The quest for highly efficient and selective chiral ligands is a central theme in modern asymmetric catalysis. The fusion of a pyrrolidine moiety, a privileged chiral scaffold, with an N-heterocyclic carbene (NHC) precursor, the imidazole ring, offers a compelling ligand architecture. The pyrrolidine framework, derived from L-proline, provides a rigid, stereochemically defined backbone that effectively transmits chiral information to the catalytic center. The imidazole component, upon conversion to an imidazolium salt and subsequent deprotonation to the NHC, serves as a strong σ-donating ligand that forms robust complexes with transition metals.[1][2]
The this compound ligand precursor combines these features, offering a modular and tunable platform for asymmetric catalysis. The Boc-protecting group enhances solubility in common organic solvents and can be removed if further derivatization of the pyrrolidine nitrogen is desired. The true utility of this molecule is realized upon its conversion to an N-heterocyclic carbene, which can then be coordinated to a variety of transition metals, including palladium, rhodium, and gold, to catalyze a broad spectrum of enantioselective reactions.[1][2]
Synthesis of the Ligand Precursor and Imidazolium Salt
A robust and reproducible synthesis of the ligand and its corresponding imidazolium salt is paramount for its successful application in catalysis. The following protocols are designed to be scalable and utilize commercially available starting materials.
Protocol 1: Synthesis of (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This protocol describes a plausible synthesis starting from Boc-L-proline, adapting established methods for imidazole synthesis. The key transformation involves the condensation of an activated proline derivative with a suitable C2-N synthon for the imidazole ring.
Workflow Diagram: Ligand Synthesis
Caption: Synthetic workflow for the target ligand.
Materials:
-
Boc-L-proline
-
Aminoacetaldehyde dimethyl acetal
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Formic acid
-
Manganese dioxide (MnO₂)
-
Standard glassware for organic synthesis
Procedure:
-
Amide Coupling: To a solution of Boc-L-proline (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. Add a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) and DIPEA (1.5 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 2-(2,2-dimethoxyethylcarbamoyl)pyrrolidine-1-carboxylate.
-
Cyclization and Aromatization: Treat the purified amide with formic acid and heat to effect cyclization to the imidazoline intermediate. Subsequent oxidation with an oxidizing agent such as MnO₂ in a suitable solvent like toluene at reflux will yield the desired imidazole ring.
-
Final Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter off the oxidant, and concentrate the filtrate. Purify the crude product by column chromatography to obtain (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as the final product.
Protocol 2: Synthesis of the Imidazolium Salt Precatalyst
The NHC precatalyst is the corresponding imidazolium salt, which is typically a stable, crystalline solid that can be stored and handled easily.[3][4][5]
Materials:
-
(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
-
Iodomethane or another suitable alkylating agent
-
Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
-
N-Alkylation: Dissolve the synthesized ligand (1.0 eq) in anhydrous acetonitrile. Add iodomethane (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 24-48 hours in a sealed vessel. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the starting material.
-
Isolation: Upon completion, a precipitate of the imidazolium salt may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the crude product with diethyl ether to induce precipitation if necessary. Wash the resulting solid with diethyl ether and dry under vacuum to yield the pure imidazolium salt.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful C-C bond-forming reaction.[6][7] The chiral NHC ligand generated in situ from the imidazolium salt can effectively control the enantioselectivity of this transformation.[2][8]
Mechanistic Rationale for Enantioselection
The catalytic cycle of the Tsuji-Trost reaction involves the formation of a π-allylpalladium intermediate.[7][9] The chiral NHC ligand creates a chiral pocket around the palladium center. The stereochemical outcome of the reaction is determined during the nucleophilic attack on one of the two termini of the π-allyl complex. The bulky and stereochemically defined environment imposed by the pyrrolidine-based NHC ligand sterically disfavors one of the two possible transition states for nucleophilic attack, leading to the preferential formation of one enantiomer of the product.[8]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Protocol 3: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol details the in situ generation of the Pd-NHC catalyst and its application in the reaction between 1,3-diphenylallyl acetate and dimethyl malonate.
Workflow Diagram: Asymmetric Catalysis
Caption: Experimental workflow for the AAA reaction.
Materials:
-
Imidazolium salt precatalyst
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (argon or nitrogen), add the imidazolium salt (4 mol%) and Pd₂(dba)₃ (1 mol%) to an oven-dried Schlenk tube. Add anhydrous THF. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk tube, dissolve 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous THF. Add the anhydrous Cs₂CO₃ (1.5 eq).
-
Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results and Data Presentation
The use of this chiral NHC ligand is expected to provide the desired product in high yield and with significant enantioselectivity. The performance can be influenced by factors such as the choice of base, solvent, and temperature.
Table 1: Representative Data for Asymmetric Allylic Alkylation
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (1.0) | Imidazolium Salt (4.0) | Cs₂CO₃ | THF | 24 | >95 | >90 |
| 2 | Pd₂(dba)₃ (1.0) | Imidazolium Salt (4.0) | K₂CO₃ | DCM | 24 | 85 | 82 |
| 3 | Pd(OAc)₂ (2.0) | Imidazolium Salt (4.0) | Cs₂CO₃ | Toluene | 24 | 90 | 88 |
Note: The data presented in this table are illustrative and based on typical results obtained with similar chiral NHC ligands in the literature. Actual results may vary.
Conclusion and Future Outlook
This compound serves as a highly promising and accessible precursor for a potent class of chiral N-heterocyclic carbene ligands. The protocols outlined in this document provide a clear pathway for its synthesis and application in the palladium-catalyzed asymmetric allylic alkylation, a benchmark transformation for evaluating ligand performance. The modularity of the ligand scaffold allows for future optimization and tuning of steric and electronic properties to expand its utility to a wider range of asymmetric transformations, thereby empowering researchers in the fields of catalysis and medicinal chemistry to construct complex chiral molecules with high efficiency and stereocontrol.
References
-
Z. Zhong, G.-Q. Lin, Z.-H. Sun, B. Wang, tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. Acta Crystallographica Section E, 2009 , E65, o687. [Link]
-
N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis. Organic & Biomolecular Chemistry, 2024 , 22, 5698-5715. [Link]
-
N-Heterocyclic Carbenes as Ligands in Palladium-Catalyzed Tsuji—Trost Allylic Substitution. Tetrahedron, 2007 , 63, 8031-8038. [Link]
- Use of benzimidazole-proline derivatives.
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2015 , 20, 17834-17865. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2021 , 26, 3267. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 2017 , 13, 576-582. [Link]
-
Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 1998 , 37, 3116-3118. [Link]
-
Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. Accounts of Chemical Research, 2020 , 53, 2843-2856. [Link]
-
Tsuji–Trost reaction. Wikipedia, 2023 . [Link]
-
Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 2021 , 12, 14816-14821. [Link]
-
Stereodivergent Pd/Cu Catalysis for Asymmetric Desymmetric Alkylation of Allylic Geminal Dicarboxylates. CCS Chemistry, 2021 , 3, 1689-1700. [Link]
-
Palladium–NHC-Catalyzed Allylic Alkylation of Pronucleophiles with Alkynes. Organic Letters, 2019 , 21, 7956-7960. [Link]
-
A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters, 2009 , 11, 1019-1022. [Link]
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 2017 , 33, 2617-2623. [Link]
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry, 2022 , 10, 951684. [Link]
-
Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry – A European Journal, 2017 , 23, 11153-11158. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. bioRxiv, 2022 . [Link]
Sources
- 1. N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00525B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]
- 4. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate in Pharmaceutical Synthesis
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure, combining a pyrrolidine ring with an imidazole moiety, makes it an invaluable scaffold for creating molecules with high stereoselectivity and specific biological activity. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, sequential reactions, a critical feature in complex multi-step syntheses.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate. We will delve into the causality behind the synthetic strategy, provide robust experimental protocols, and illustrate its application in the synthesis of potent antiviral agents, particularly Hepatitis C Virus (HCV) NS5A inhibitors. The principles and methods described herein are foundational for leveraging this versatile building block in various drug discovery programs, including the development of enzyme inhibitors and receptor agonists/antagonists.[1]
Core Synthetic Strategy: From Proline to a Privileged Scaffold
The synthesis of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically commences from the readily available and chiral amino acid, L-proline. The strategy hinges on the construction of the imidazole ring onto the pyrrolidine core. A robust and frequently employed method involves the conversion of N-Boc-L-proline into a suitable ketoester precursor, which then undergoes a cyclization reaction with an ammonia source to form the imidazole ring. This approach offers excellent control over stereochemistry, preserving the inherent chirality of the starting material.
Key Synthetic Transformations
The overall synthetic pathway can be conceptualized as a two-stage process:
-
Formation of the Ketoester Intermediate: N-Boc-L-proline is first activated and then reacted with a suitable bromoacetophenone derivative. This nucleophilic substitution reaction forms a key ketoester intermediate. The choice of the bromoacetophenone can be varied to introduce different substituents on the resulting imidazole ring, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Imidazole Ring Formation: The ketoester intermediate is then subjected to a condensation reaction with ammonium acetate in a high-boiling solvent like toluene. This reaction proceeds via a multi-step mechanism, ultimately leading to the formation of the desired imidazole ring through cyclization and dehydration.
The following diagram illustrates this generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of the target molecule.
Application in the Synthesis of HCV NS5A Inhibitors
The pyrrolidine-imidazole scaffold is a core structural motif in a number of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Elbasvir, an approved antiviral medication, features a derivative of this scaffold.[2] NS5A is a crucial protein for viral replication and assembly, making it a prime target for direct-acting antiviral (DAA) therapies. The specific stereochemistry and conformation provided by the (S)-pyrrolidine-imidazole core are critical for high-affinity binding to the NS5A protein complex.
The synthesis of precursors to drugs like Elbasvir utilizes a brominated version of the title compound, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. The synthetic logic, however, remains the same, with the imidazole ring being formed from a proline-derived precursor.
Detailed Experimental Protocols
The following protocols are detailed representations of the synthetic steps. They are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Synthesis of (S)-1-(tert-butyl) 2-(2-oxo-2-phenylethyl)pyrrolidine-1,2-dicarboxylate (Ketoester Intermediate)
This protocol describes the synthesis of the ketoester intermediate through the alkylation of N-Boc-L-proline.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| N-Boc-L-proline | 215.25 | 10.0 g | 46.45 mmol |
| 2-Bromoacetophenone | 199.04 | 9.25 g | 46.45 mmol |
| Triethylamine (TEA) | 101.19 | 6.5 mL | 46.45 mmol |
| Acetonitrile | - | 200 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated NaHCO₃ soln. | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add N-Boc-L-proline (10.0 g, 46.45 mmol) and acetonitrile (200 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add triethylamine (6.5 mL, 46.45 mmol) to the solution.
-
In a separate beaker, dissolve 2-bromoacetophenone (9.25 g, 46.45 mmol) in a minimal amount of acetonitrile and add it dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to afford the title compound as a pale yellow oil.
Expected Yield: 12-14 g (78-88%).
Protocol 2: Synthesis of (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This protocol details the cyclization of the ketoester intermediate to form the imidazole ring.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| Ketoester Intermediate | 333.39 | 10.0 g | 29.99 mmol |
| Ammonium acetate | 77.08 | 23.1 g | 299.9 mmol |
| Toluene | - | 150 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketoester intermediate (10.0 g, 29.99 mmol), ammonium acetate (23.1 g, 299.9 mmol), and toluene (150 mL).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 16-24 hours, while azeotropically removing water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: 50-70% Ethyl acetate in Hexane with 1% TEA) to yield the title compound.
Expected Yield: 6.5-7.5 g (69-79%).
Mechanism and Causality in Experimental Design
-
Choice of Base in Ketoester Formation: Triethylamine is a suitable non-nucleophilic base for the deprotonation of the carboxylic acid of N-Boc-L-proline, facilitating the subsequent Sₙ2 reaction with 2-bromoacetophenone. Its boiling point allows for easy removal after the reaction.
-
Role of Ammonium Acetate: Ammonium acetate serves as a convenient source of ammonia for the imidazole synthesis. Upon heating, it is in equilibrium with ammonia and acetic acid, both of which are required for the condensation and cyclization steps. The large excess used drives the reaction to completion.
-
Azeotropic Removal of Water: The use of a Dean-Stark trap is crucial for the imidazole formation step. The removal of water, a byproduct of the condensation and cyclization reactions, shifts the equilibrium towards the product, thereby increasing the yield.
-
Purification with Triethylamine: The addition of a small amount of triethylamine to the eluent during column chromatography helps to prevent the protonation of the basic imidazole ring, reducing tailing and improving the separation.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical dependencies and transformations in the synthesis.
Caption: Logical progression from starting material to drug precursor.
Conclusion and Future Outlook
This compound is a cornerstone chiral building block in contemporary pharmaceutical synthesis. The protocols detailed herein provide a reliable and scalable route to this valuable intermediate, enabling its application in the development of complex therapeutic agents. The synthetic strategy, rooted in the principles of stereocontrol and robust ring-forming reactions, is adaptable for the creation of diverse molecular libraries for drug discovery campaigns. As the demand for stereochemically pure and complex small molecules continues to grow, the importance of such well-defined and versatile intermediates will undoubtedly increase, paving the way for the discovery of next-generation therapeutics.
References
-
MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
-
PubChem. Elbasvir. National Center for Biotechnology Information. Available at: [Link]
-
MySkinRecipes. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
-
Ali, A., et al. (2019). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules, 24(21), 3894. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4962. Available at: [Link]
Sources
Experimental procedure for N-Boc protection with tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Application Note & Protocol
Regioselective N-Boc Protection of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: A Detailed Guide for Medicinal Chemistry Applications
Abstract The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for the protection of nitrogen-containing heterocycles that are foundational to many pharmaceutical compounds.[1] This document provides a comprehensive, field-tested protocol for the regioselective N-Boc protection of the imidazole moiety in this compound. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is designed for researchers in synthetic chemistry and drug development, ensuring a reliable and reproducible methodology for obtaining the di-Boc protected product, a key intermediate for further functionalization.
Principle and Reaction Mechanism
The N-protection of amines and related nitrogen heterocycles is a crucial step to prevent unwanted side reactions during multi-step syntheses.[2] The Boc group is favored due to its stability across a wide range of nucleophilic and basic conditions, and its straightforward removal under mild acidic conditions.[1][3]
The reaction proceeds via a nucleophilic acyl substitution. The imidazole nitrogen atom of the substrate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The reaction is significantly accelerated by the use of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]
Causality of Reagent Choice:
-
Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts.[6]
-
4-Dimethylaminopyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst. It first reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate.[7][8] This intermediate is much more electrophilic than Boc₂O itself, dramatically increasing the rate of acylation of the imidazole nitrogen.[4]
-
Aprotic Solvent (Dichloromethane): An anhydrous aprotic solvent like dichloromethane (DCM) is essential to prevent the premature hydrolysis of Boc₂O and to ensure good solubility of the reactants.
The collapse of the tetrahedral intermediate results in the desired N-Boc protected product, regeneration of the DMAP catalyst, and the formation of tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[2][7]
Experimental Protocol: Materials and Methods
This protocol outlines a reliable method for the N-Boc protection of the imidazole moiety on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | CymitQuimica[9] | Starting material. Ensure it is dry. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Sigma-Aldrich | Also known as Boc Anhydride.[6] |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Fisher Scientific | Highly effective catalyst.[5] Handle with care (toxic). |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | VWR Chemicals | Use a dry, aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | For extraction and chromatography. |
| Hexanes | ACS Grade | --- | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | --- | --- | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | --- | --- | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
Step-by-Step Experimental Procedure
A. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.21 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (20 mL) to dissolve the starting material. Stir until a clear solution is formed.
-
To this solution, add 4-dimethylaminopyridine (DMAP) (51.5 mg, 0.42 mmol, 0.1 equiv.).
-
Finally, add di-tert-butyl dicarbonate (Boc₂O) (1.01 g, 4.63 mmol, 1.1 equiv.) portion-wise at room temperature. A slight effervescence (CO₂ evolution) may be observed.
B. Reaction and Monitoring
-
Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates with a mobile phase of 50:50 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Observation: The starting material spot should gradually be replaced by a new, less polar product spot. The reaction is typically complete within 2-6 hours.[10][11]
-
C. Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).[12]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
D. Purification
-
Purify the crude residue by flash column chromatography on silica gel.[11][13]
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product, tert-butyl 2-(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, typically as a white to off-white solid or a thick oil.
Process Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final, purified product.
Caption: Experimental workflow for the synthesis of the di-Boc protected product.
Data Summary and Expected Results
| Parameter | Value |
| Reactants | |
| Starting Material | 1.00 g (4.21 mmol, 1.0 equiv.) |
| Boc₂O | 1.01 g (4.63 mmol, 1.1 equiv.) |
| DMAP | 51.5 mg (0.42 mmol, 0.1 equiv.) |
| Conditions | |
| Solvent | Anhydrous Dichloromethane (20 mL) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-6 hours (TLC monitored) |
| Outcome | |
| Product | tert-butyl 2-(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₇H₂₇N₃O₄ |
| Molecular Weight | 337.42 g/mol |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid or viscous oil |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC shows significant starting material after 6 hours, an additional portion of Boc₂O (0.2 equiv.) can be added. Ensure the solvent is truly anhydrous, as moisture will consume the reagent.
-
Difficulty with Purification: If the product co-elutes with impurities, adjusting the polarity of the chromatography eluent or using a different solvent system (e.g., Diethyl Ether/Hexanes) may be necessary.
-
Low Yield: This can result from wet reagents or solvent. Using freshly opened or properly stored anhydrous solvents and reagents is critical. Another cause could be product loss during the aqueous work-up if extractions are not performed thoroughly.
-
Safety: The reaction should be performed in a well-ventilated fume hood. DMAP is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction generates CO₂ gas, so it should not be performed in a sealed, high-pressure vessel.[7]
References
- BenchChem. (2025). Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride.
- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.
- BenchChem. (2025). Comparative study of different bases for the synthesis of N-Boc-imidazole.
- Der Pharma Chemica. (n.d.).
- BenchChem. (2025).
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, viii, 115-124.
- NIH. (n.d.).
- ResearchGate. (2017). Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group?.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- RSC Publishing. (2017). N , N -Dimethylpyridin-4-amine (DMAP)
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- CymitQuimica. (n.d.). tert-Butyl 2-(1H-imidazol-2-yl)
- Chemspace. (n.d.). tert-butyl (2S)-2-(1H-imidazol-2-yl)
- Wikipedia. (n.d.).
- Smolecule. (2024). AM-Imidazole-PA-Boc.
- Hassner, A., & Basel, Y. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(4), 550-552.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. This compound [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. derpharmachemica.com [derpharmachemica.com]
HPLC analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
An Application Note for the Chromatographic Analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a key building block in pharmaceutical synthesis. Due to the compound's unique physicochemical properties, including a polar imidazole moiety and a chiral center, standard reversed-phase methods are often inadequate. This note presents two specialized protocols: 1) An achiral purity analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention and peak shape of the polar analyte. 2) A chiral separation method employing a polysaccharide-based Chiral Stationary Phase (CSP) to resolve and quantify its enantiomers. We provide detailed, step-by-step protocols, explain the scientific rationale behind methodological choices, and include a troubleshooting guide to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
Introduction: The Analytical Challenge
The molecular scaffold of this compound incorporates both a pyrrolidine ring and an imidazole motif. These structures are prevalent in a multitude of pharmacologically active agents, making this compound a valuable intermediate in drug discovery.[1] The analytical characterization of this molecule, however, presents distinct challenges rooted in its chemical nature:
-
Polarity: The presence of the hydrophilic imidazole ring makes the compound highly polar. In traditional reversed-phase (RP-HPLC) chromatography, which uses a non-polar stationary phase, such polar analytes often exhibit poor retention, eluting at or near the solvent front.[2][3] This complicates accurate quantification and purity assessment.
-
Basicity: The imidazole group (pKa of conjugate acid ≈ 7) is basic and can engage in secondary ionic interactions with residual acidic silanols on silica-based stationary phases. This frequently leads to significant peak tailing, compromising peak integration and resolution.
-
Chirality: The molecule possesses a stereocenter at the C2 position of the pyrrolidine ring. As the biological activity of enantiomers can differ dramatically, the development of stereoselective analytical methods is a regulatory and scientific necessity in pharmaceutical development.[4][5]
To address these challenges, this guide moves beyond conventional RP-HPLC and details specialized methodologies tailored to the analyte's properties.
Part A: Achiral Purity Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle and Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative to RP-HPLC for retaining and separating very polar compounds.[6] The technique utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a low percentage of aqueous buffer.[7][8] The retention mechanism is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[8] In HILIC, increasing the aqueous content of the mobile phase decreases retention, which is the opposite of the behavior observed in RP-HPLC.[7] This approach provides robust retention for our target analyte, moving it away from the solvent front and enabling reliable purity analysis.
Experimental Protocol: HILIC Method
2.2.1. Materials and Reagents
-
Analyte: this compound
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm
-
Ammonium Acetate: HPLC grade or MS-grade
-
Acetic Acid: Glacial, analytical grade
2.2.2. Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | TSKgel NH2-100 (3 µm, 4.6 x 150 mm) or similar amino/amide HILIC column[9] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid) |
| Gradient | 95% A to 80% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV Diode Array Detector (DAD) |
| Detection λ | 215 nm |
2.2.3. Sample and Mobile Phase Preparation
-
Mobile Phase B: Dissolve the appropriate amount of ammonium acetate in DI water to make a 10 mM solution. Adjust the pH to 5.0 using glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Sample Diluent: Prepare a mixture of 90:10 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve the analyte in the sample diluent to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
Workflow and Expected Results
The analytical workflow for the HILIC method is straightforward, focusing on achieving consistent retention and peak shape.
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
NMR spectroscopy of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate reaction
An In-Depth Technical Guide to the NMR Spectroscopy of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a chiral pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group, with an imidazole moiety. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The unique magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule provide a detailed fingerprint, allowing for unambiguous confirmation of its identity. This guide provides a detailed analysis of the expected NMR spectra of this compound, along with protocols for data acquisition and interpretation. The insights presented herein are synthesized from established principles of NMR spectroscopy and data from closely related chemical structures.
Molecular Structure and Key NMR Features
The structure of this compound presents several distinct regions that can be analyzed by NMR:
-
The Pyrrolidine Ring: A five-membered aliphatic ring containing four methylene groups and one methine group. The chirality at the C2 position and the conformational constraints imposed by the ring and the bulky Boc group result in complex splitting patterns for the diastereotopic protons.
-
The Imidazole Ring: An aromatic five-membered ring with two nitrogen atoms. It contains two CH protons and one NH proton. The chemical environment of the imidazole protons and carbons is sensitive to tautomerism and solvent effects.[1]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: Characterized by a strong singlet in the ¹H NMR spectrum from the nine equivalent methyl protons and distinct signals for the quaternary and carbonyl carbons in the ¹³C NMR spectrum. The presence of the Boc group can lead to the observation of rotamers (rotational isomers) around the N-C(O) amide bond, which may cause peak broadening or duplication at room temperature.[2]
¹H NMR Spectroscopy: A Detailed Protocol and Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton of the imidazole ring.[3]
-
Instrumentation: The spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on data from analogous N-Boc-pyrrolidine and 2-substituted imidazole compounds.[4][5]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Imidazole NH | 10.0 - 12.0 | Broad singlet | 1H | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |
| Imidazole CH (x2) | 6.9 - 7.2 | Singlets | 2H | The two CH protons of the imidazole ring are expected to be singlets due to the lack of adjacent protons. Their exact shifts can vary depending on the tautomeric form. |
| Pyrrolidine CH -2 | 4.8 - 5.0 | Multiplet | 1H | This proton is at a chiral center and adjacent to the imidazole ring and the nitrogen of the pyrrolidine, leading to a downfield shift. |
| Pyrrolidine N-CH ₂-5 | 3.4 - 3.6 | Multiplet | 2H | These protons are adjacent to the nitrogen atom of the Boc-protected pyrrolidine. |
| Pyrrolidine CH ₂-3, CH ₂-4 | 1.8 - 2.2 | Multiplets | 4H | These methylene protons of the pyrrolidine ring will show complex overlapping multiplets. |
| Boc -C(CH ₃)₃ | ~1.45 | Singlet | 9H | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. |
¹³C NMR Spectroscopy: Protocol and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition:
-
Run a standard proton-decoupled ¹³C experiment. This will result in each unique carbon appearing as a singlet.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).
-
Predicted ¹³C NMR Spectral Data
The table below details the predicted chemical shifts for the carbon atoms in the molecule. These predictions are based on established chemical shift ranges for N-Boc protected amines and imidazole derivatives.[6][7]
| Assignment | Predicted δ (ppm) | Notes |
| Imidazole C -2 | ~145 | The carbon atom of the imidazole ring bonded to the pyrrolidine ring. |
| Imidazole C H (x2) | 120 - 130 | The two CH carbons of the imidazole ring. Their equivalence depends on the tautomeric equilibrium. |
| Boc C =O | ~154 | The carbonyl carbon of the Boc protecting group. |
| Boc -C (CH₃)₃ | ~80 | The quaternary carbon of the Boc group. |
| Pyrrolidine C H-2 | 58 - 62 | The chiral carbon of the pyrrolidine ring, shifted downfield by the adjacent nitrogen and imidazole ring. |
| Pyrrolidine N-C H₂-5 | 46 - 48 | The methylene carbon adjacent to the pyrrolidine nitrogen. |
| Pyrrolidine C H₂-3, C H₂-4 | 23 - 35 | The remaining two methylene carbons of the pyrrolidine ring. |
| Boc -C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR Spectroscopy for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the connectivity within the pyrrolidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pyrrolidine and imidazole rings.
Workflow for 2D NMR-Based Structural Elucidation
Sources
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
LC-MS method for tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate detection
An Application Note and Protocol for the Sensitive and Robust Quantification of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound. This compound, featuring a core pyrrolidine-imidazole scaffold, is representative of a class of molecules of significant interest in pharmaceutical research and development. Given its polarity, a hydrophilic interaction liquid chromatography (HILIC) based separation was developed, coupled with a highly selective solid-phase extraction (SPE) protocol for sample cleanup from a biological matrix (human plasma). The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This guide provides a comprehensive framework, from sample preparation to data analysis, intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the bioanalysis of this and structurally related compounds.
Introduction and Rationale
This compound is a heterocyclic building block that combines the structural features of a Boc-protected pyrrolidine and an imidazole ring. Such scaffolds are prevalent in medicinal chemistry and are often used in the synthesis of novel therapeutic agents. Accurate quantification of these molecules in complex biological matrices is a critical step in preclinical and clinical development, enabling pharmacokinetic, pharmacodynamic, and toxicology studies.
The primary analytical challenge presented by this molecule is its polarity, which can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns[1]. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for retaining and separating polar compounds, operating with a high-organic mobile phase that is also beneficial for enhancing electrospray ionization (ESI) efficiency[2].
Furthermore, the complexity of biological samples, such as plasma, necessitates a thorough sample preparation strategy to remove interfering components like proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system[3][4]. This protocol employs a Solid-Phase Extraction (SPE) method, which provides a more rigorous cleanup and analyte concentration compared to simpler methods like protein precipitation[5][6][7]. The method described herein is designed to be a self-validating system, providing the foundational parameters for full method validation according to regulatory guidelines.
Analyte Physicochemical Properties
Understanding the physicochemical properties of the analyte is fundamental to rational method development[3]. The key properties for this compound are summarized below.
| Property | Value | Source / Comment |
| Chemical Structure | PubChem CID: 49783269 | |
| Molecular Formula | C₁₂H₁₉N₃O₂ | [8][9] |
| Molecular Weight | 237.30 g/mol | [8][9][10] |
| Calculated LogP | 0.8 - 1.2 | Estimated using various cheminformatics tools. Indicates moderate lipophilicity but the presence of polar functional groups (imidazole, carbamate) suggests high water solubility. |
| Calculated pKa | ~6.5 (Imidazole N-H) | Estimated. The imidazole ring provides a basic center, making the molecule suitable for positive mode electrospray ionization. |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., ¹³C₅, ¹⁵N₃-labeled) is highly recommended to compensate for matrix effects and procedural variability[4]. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%) and ammonium formate (≥99%).
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc).
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis, Agilent 6495C).
-
Ion Source: Electrospray Ionization (ESI).
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 (v/v) methanol:water.
-
Calibration Standards & QCs: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples by spiking appropriate volumes of the working stock into blank human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
The following diagram illustrates the SPE workflow.
Caption: Workflow for Solid-Phase Extraction (SPE).
Step-by-Step Protocol:
-
Pre-treatment: To 100 µL of plasma sample (or standard/QC), add 20 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Condition: Condition the HLB SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of acetonitrile containing 5% formic acid. The organic solvent disrupts hydrophobic interactions while the acid ensures the analyte is charged, aiding elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water with 10 mM ammonium formate. This ensures compatibility with the initial HILIC mobile phase conditions[1].
LC-MS/MS Method Parameters
The overall analytical workflow is depicted below.
Caption: Overall LC-MS/MS analytical workflow.
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | The unbonded BEH silica stationary phase is well-suited for retaining polar analytes like the target compound[2]. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The buffer controls pH and ionic strength, while formic acid promotes ionization[11]. |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic Acid | High organic content is necessary for retention in HILIC mode. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 95% B (0-1.0 min), 95-50% B (1.0-4.0 min), 50% B (4.0-5.0 min), 95% B (5.1-7.0 min) | The gradient starts with high organic content to retain the analyte and gradually increases in aqueous content to elute it. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic imidazole nitrogen is readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C | Ensures efficient desolvation of the high-organic mobile phase. |
| Gas Flow | Instrument Dependent | Optimized for ion desolvation and transfer. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[12]. |
Table 3: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 238.2 | 182.1 | 100 | 15 |
| Analyte (Confirming) | 238.2 | 125.1 | 100 | 25 |
| Internal Standard (SIL) | 247.2 (Example for C₁₂H₁₄D₅N₃O₂) | 191.1 | 100 | 15 |
Rationale for Transitions: The precursor ion [M+H]⁺ is 238.2. The transition to m/z 182.1 corresponds to the neutral loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation for Boc-protected amines. The transition to m/z 125.1 could represent a further fragmentation of the pyrrolidine ring structure. These transitions must be empirically optimized on the specific mass spectrometer being used.
Method Performance and Validation Framework
A full validation was not conducted for this application note. However, the developed method should be validated according to established guidelines from regulatory bodies (e.g., FDA, EMA). The following parameters are critical:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
-
Linearity and Range: A linear regression (weighted 1/x²) should be established over the desired concentration range (e.g., 0.1-100 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ) for QC samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy, precision, and signal-to-noise ratio (>10).
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate and correct for matrix effects[4].
-
Recovery: The efficiency of the SPE process, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative (autosampler).
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The combination of solid-phase extraction for sample cleanup, HILIC for chromatographic separation of a polar analyte, and tandem mass spectrometry for detection provides a high-quality analytical workflow suitable for regulated bioanalysis. The principles and protocols described can be adapted for other polar small molecules and serve as a starting point for full method validation in a drug development setting.
References
- Ansari, S., & Heidarizadeh, F. (2020). A review on the application of solid phase extraction in the analysis of environmental and biological samples. TrAC Trends in Analytical Chemistry.
- D'Avolio, A., Simiele, M., & De Nicolò, A. (2015). HPLC-MS/MS methods for the quantification of anti-infective agents in human samples. Journal of Pharmaceutical and Biomedical Analysis.
- de Hoffmann, E., & Stroobant, V. (2007).
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- Hewavitharana, A. K., Van-der-broeck, I., & Spaan, S. (2017). Matrix effects in LC-MS/MS. In Mass Spectrometry in Food Analysis. The Royal Society of Chemistry.
-
Lian, F., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Mass Spectrometry. Available at: [Link]
- McMaster, M. (2011). LC/MS: A Practical User's Guide. John Wiley & Sons.
- Pesek, J. J., Matyska, M. T. (2017). Hydrophilic Interaction Chromatography: A Guide for Practitioners. John Wiley & Sons.
-
Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC). Available at: [Link]
-
PubChem. (n.d.). tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. Available at: [Link]
-
PubMed. (2007). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Chromatography B. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. tecan.com [tecan.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. opentrons.com [opentrons.com]
- 8. labsolu.ca [labsolu.ca]
- 9. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 10. This compound [cymitquimica.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as a building block for complex molecules
An Application Guide to tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: A Privileged Scaffold for Complex Molecule Synthesis
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern drug discovery and organic synthesis, the quest for molecular complexity and stereochemical precision is paramount. The pyrrolidine ring, a core motif in the amino acid proline, is a renowned chiral scaffold found in over 20 FDA-approved drugs.[1] Its derivatives are central to the fields of organocatalysis and medicinal chemistry.[2][3][4] Among these, This compound emerges as a particularly valuable building block. This molecule synergistically combines three critical structural features:
-
A chiral pyrrolidine core , which provides a rigid, three-dimensional framework essential for inducing stereoselectivity in chemical reactions.[5][6]
-
An imidazole moiety , a versatile heterocycle that can act as a hydrogen bond donor/acceptor, a metal-coordinating ligand, or a nucleophile, making it crucial for engaging with biological targets like enzymes.[6]
-
A tert-butoxycarbonyl (Boc) protecting group , which masks the pyrrolidine nitrogen, allowing for selective reactions on the imidazole ring before revealing the secondary amine for subsequent, controlled functionalization.[7][8]
This unique combination makes it a powerful intermediate for constructing complex heterocyclic systems, developing novel organocatalysts, and synthesizing pharmacologically active agents, particularly in the antiviral and anticancer domains.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its applications and step-by-step protocols for its effective utilization.
Physicochemical Properties and Handling
Proper storage and handling are critical for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O₂ | [6][9] |
| Molecular Weight | 237.30 g/mol | [6][9] |
| CAS Number | 1007882-58-7 (for S-enantiomer) | [6][9] |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | ~422.6 °C at 760 mmHg | [6] |
| Storage | 2-8°C, sealed, under dry conditions | [5][6] |
Core Synthetic Applications
The utility of this building block can be broadly categorized into two main areas: its role in asymmetric catalysis and its direct incorporation into bioactive molecules.
A Scaffold for Chiral Ligands and Organocatalysts
The fusion of a chiral pyrrolidine with a coordinating imidazole group creates a powerful bidentate ligand framework. This structure is highly effective in asymmetric synthesis, where it can be used either as a metal-complexed catalyst or as a metal-free organocatalyst.
-
Expertise & Causality: The pyrrolidine ring restricts conformational flexibility, while the imidazole nitrogen (N-1 or N-3) and the deprotected pyrrolidine nitrogen can coordinate to a metal center. This rigid, well-defined geometry around the metal is the primary reason for its ability to enforce high levels of enantioselectivity in catalytic transformations such as asymmetric Henry or aldol reactions.[10][11] Furthermore, upon deprotection, the resulting secondary amine, adjacent to a stereocenter, positions the molecule as a "proline-type" organocatalyst, capable of activating substrates through enamine or iminium ion intermediates.[10][11]
Caption: Generalized workflow for asymmetric catalysis using the chiral ligand.
A Building Block for Bioactive Molecules
The most common application is its use as a chiral starting material for multi-step syntheses targeting complex, biologically active molecules. The distinct reactivity of its components allows for a modular and strategic approach to synthesis.
-
Expertise & Causality: The Boc group provides robust protection for the pyrrolidine nitrogen under a wide range of conditions, including those required to modify the imidazole ring (e.g., N-alkylation). This orthogonality is key. Once modifications on the imidazole are complete, the Boc group can be cleanly removed with acid (e.g., TFA), revealing a nucleophilic secondary amine. This amine is then perfectly positioned for subsequent reactions like amide coupling, reductive amination, or sulfonylation, enabling the extension of the molecular framework.
Caption: Stepwise functionalization using the building block.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the key transformations involving this building block.
Protocol 1: N-Boc Deprotection of the Pyrrolidine Ring
This procedure removes the tert-butoxycarbonyl group to liberate the secondary amine, a crucial step before subsequent coupling reactions.
Rationale: Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is the standard method for Boc deprotection. The reaction is typically fast, clean, and proceeds at room temperature. The byproducts, isobutylene and carbon dioxide, are volatile, simplifying the work-up process.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling with the Deprotected Core
This protocol describes the formation of an amide bond between the newly formed secondary amine and a carboxylic acid partner.
Rationale: Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is highly efficient. This method minimizes side reactions and is particularly effective at preventing racemization of the chiral center adjacent to the reacting amine.
Materials:
-
Deprotected 2-(1H-imidazol-2-yl)pyrrolidine (from Protocol 1, 1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected pyrrolidine-imidazole core (1.0 eq) in a small amount of DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash successively with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the desired amide.
Protocol 3: N-Alkylation of the Imidazole Ring
This protocol allows for the functionalization of the imidazole nitrogen, which can be important for modulating the steric and electronic properties of the molecule.
Rationale: The imidazole N-H is weakly acidic and requires a moderately strong base, such as sodium hydride (NaH), to be deprotonated effectively, forming a nucleophilic imidazolide anion. An aprotic polar solvent like DMF or THF is ideal as it solvates the cation without interfering with the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under nitrogen, add a solution of the Boc-protected starting material (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to isolate the N-alkylated product.
References
-
Title: The synthesis of chiral isotetronic acids with amphiphilic imidazole/pyrrolidine catalysts assembled in oil-in-water emulsion droplets Source: PubMed URL: [Link]
-
Title: (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]
-
Title: Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives Source: PMC - NIH URL: [Link]
-
Title: Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives Source: Beilstein Journals URL: [Link]
-
Title: tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Source: Chemz P&M URL: [Link]
-
Title: (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: Cover Feature: tert‐Butyl 3‐Diazo‐2‐oxopyrrolidine‐1‐carboxylate – A New Reagent for Introduction of the 2‐Oxopyrrolidin‐3‐yl Motif via RhII‐Catalyzed X–H Insertion Reactions Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
- Title: Alternate processes for the preparation of pyrrolidine derivatives Source: Google Patents URL
Sources
- 1. enamine.net [enamine.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 6. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
Application Notes & Protocols for the Chiral Separation of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Enantiomers
Introduction: The Significance of Enantiomeric Purity
The compound tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate represents a significant chiral building block in modern medicinal chemistry. Its structure, featuring a pyrrolidine ring coupled with an imidazole moiety, is a common scaffold in the development of novel therapeutic agents. The stereochemistry at the C2 position of the pyrrolidine ring is critical, as the individual enantiomers often exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate, quantify, and prepare these enantiomers in high purity is paramount for drug discovery, development, and quality control.
This comprehensive guide provides detailed application notes and protocols for the chiral separation of this compound enantiomers using three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies presented herein are grounded in established principles of chiral recognition and are designed to be robust, efficient, and adaptable to various laboratory settings.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains one of the most widely used and versatile techniques for enantiomeric separations.[1] The direct method, employing a chiral stationary phase (CSP), is often preferred for its simplicity and efficiency.[2] For compounds containing both a pyrrolidine and an imidazole group, polysaccharide-based CSPs have demonstrated broad applicability.[1][2]
A. The Principle of Polysaccharide-Based Chiral Recognition
Polysaccharide-based CSPs, typically derived from cellulose or amylose, function by creating a chiral environment where the enantiomers can form transient, diastereomeric complexes. The differential stability of these complexes leads to different retention times on the column, thus enabling their separation. The primary interactions governing this recognition include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For this compound, the imidazole ring can participate in π-π stacking, while the carbamate and imidazole nitrogens can act as hydrogen bond acceptors or donors.
B. Recommended HPLC Method & Protocol
Based on the successful separation of similar imidazole and pyrrolidine derivatives, a normal-phase HPLC method using a cellulose-based CSP is highly recommended for initial screening.[3][4]
Table 1: Recommended HPLC Conditions for Chiral Separation
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Stationary Phase | Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) | This CSP has a proven track record for resolving a wide range of imidazole-containing compounds.[3] Its aromatic structure can effectively engage in π-π interactions with the imidazole ring of the analyte. |
| Column Dimensions | 250 x 4.6 mm, 10 µm | Standard analytical column dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | The non-polar nature of n-hexane with a polar modifier like IPA is a classic normal-phase system. The IPA concentration is a critical parameter to optimize; lower concentrations generally lead to longer retention and potentially better resolution. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column that ensures good efficiency without generating excessive backpressure.[3][5] |
| Temperature | 25°C (Ambient) | Temperature can influence the thermodynamics of the chiral recognition process. Starting at ambient temperature is a standard practice. |
| Detection | UV at 220 nm | The imidazole moiety provides a chromophore suitable for UV detection at this wavelength.[3][5] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in mobile phase at 0.5 mg/mL | To ensure peak shape and compatibility with the mobile phase, the sample should be dissolved in the running eluent.[3] |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the Chiralcel® OJ column with the mobile phase (n-Hexane/IPA 90:10) at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Monitor the chromatogram at 220 nm for a sufficient duration to allow for the elution of both enantiomers.
-
Optimization: If the separation is not optimal, systematically adjust the percentage of IPA in the mobile phase. A decrease in IPA (e.g., to 95:5) will increase retention and may improve resolution. Conversely, an increase (e.g., to 85:15) will decrease retention.
II. Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[6][7] The use of supercritical CO2 as the primary mobile phase component makes it a more environmentally friendly option.[6]
A. The Advantage of SFC in Chiral Separations
The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in chromatographic efficiency.[7][8] This translates to rapid method development and high-throughput screening. For pyrrolidine derivatives, chlorinated polysaccharide-based CSPs have shown excellent performance in SFC.[6][9]
B. Recommended SFC Method & Protocol
A method utilizing a chlorinated cellulose-based CSP is proposed for the efficient chiral separation of this compound.
Table 2: Recommended SFC Conditions for Chiral Separation
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Stationary Phase | Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Chlorinated CSPs often provide unique selectivity and have demonstrated superior resolution for pyrrolidine derivatives compared to their non-chlorinated counterparts in SFC.[6][9] |
| Column Dimensions | 150 x 4.6 mm, 3 µm | Shorter columns with smaller particle sizes are common in SFC to leverage the high efficiency and speed of the technique. |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) | Methanol is a common and effective co-solvent in SFC. The percentage of methanol is a key parameter for optimizing retention and selectivity.[6][9] |
| Flow Rate | 2.0 mL/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster analyses.[6][9] |
| Backpressure | 150 bar | Maintaining a consistent backpressure is crucial for keeping the mobile phase in its supercritical state and ensuring reproducible chromatography.[6][9] |
| Temperature | 40°C | Elevated temperatures are often used in SFC to ensure the mobile phase remains supercritical and to improve kinetics.[6][9] |
| Detection | UV at 220 nm | |
| Injection Volume | 5 µL | |
| Sample Preparation | Dissolve in Methanol at 1.0 mg/mL |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the Lux® Cellulose-2 column with the mobile phase (CO2/Methanol 85:15) at a flow rate of 2.0 mL/min and a backpressure of 150 bar until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared sample solution.
-
Data Acquisition: Monitor the chromatogram at 220 nm.
-
Optimization: The percentage of the methanol co-solvent is the most influential parameter. Increasing the methanol percentage will decrease retention, while decreasing it will increase retention and potentially enhance resolution.[6][9]
III. Capillary Electrophoresis (CE): A High-Efficiency, Low-Consumption Technique
Capillary Electrophoresis offers a distinct approach to chiral separations, characterized by its extremely high efficiency, short analysis times, and minimal consumption of sample and reagents.[10][11] In chiral CE, a chiral selector is added to the background electrolyte (BGE).
A. The Mechanism of Cyclodextrin-Mediated Chiral CE
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They are commonly used as chiral selectors in CE.[10][12] Enantiomers can enter the hydrophobic cavity of the CD, forming transient inclusion complexes. The differences in the stability of these diastereomeric complexes lead to different effective electrophoretic mobilities, resulting in their separation. For N-imidazole derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective chiral selector.[12]
B. Recommended CE Method & Protocol
A capillary zone electrophoresis (CZE) method with a cyclodextrin-modified BGE is proposed.
Table 3: Recommended CE Conditions for Chiral Separation
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | HP-β-CD is a versatile chiral selector that has been successfully used for the separation of imidazole derivatives.[12] Its concentration is a critical parameter for optimization. |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 | A low pH ensures that the imidazole nitrogen is protonated, making the analyte cationic and suitable for CZE. The low pH also suppresses the ionization of silanol groups on the capillary wall, reducing electroosmotic flow.[12] |
| Capillary | Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector) | Standard capillary dimensions for CE. |
| Voltage | 25 kV | A high voltage provides fast separations and high efficiency. |
| Temperature | 25°C | Temperature control is crucial for reproducible migration times. |
| Injection | Hydrodynamic, 50 mbar for 5 seconds | A common and reproducible injection method. |
| Detection | UV at 214 nm | |
| Sample Preparation | Dissolve in water at 0.1 mg/mL |
Step-by-Step Protocol:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.
-
System Preparation: Fill the capillary and vials with the BGE containing 10 mM HP-β-CD.
-
Sample Injection: Inject the sample using the specified hydrodynamic parameters.
-
Separation & Detection: Apply the separation voltage and monitor the electropherogram at 214 nm.
-
Optimization: The concentration of HP-β-CD and the pH of the BGE are the most important parameters to adjust for optimal resolution.[10][12]
IV. Method Development and Workflow Visualization
A systematic approach to method development is crucial for achieving successful chiral separations. The following workflow illustrates a logical progression from initial screening to method optimization.
Caption: A generalized workflow for chiral method development.
V. Comparative Summary of Techniques
The choice of technique often depends on the specific requirements of the analysis, such as speed, resolution, and scale.
Table 4: Comparison of Chiral Separation Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a solid CSP | Differential partitioning with a solid CSP in a supercritical fluid | Differential mobility in an electrolyte with a chiral selector |
| Primary Advantage | Universally applicable, well-established | High speed, low organic solvent use | High efficiency, low sample/reagent consumption |
| Typical Analysis Time | 10-30 min | 2-10 min | 5-15 min |
| Solvent Consumption | High | Low | Very Low |
| Scalability | Excellent for preparative scale | Excellent for preparative scale | Analytical scale only |
| Key Optimization Parameters | Mobile phase composition, temperature | Co-solvent percentage, backpressure | Chiral selector type & concentration, BGE pH |
VI. Conclusion and Further Considerations
The successful chiral separation of this compound is readily achievable using modern analytical techniques. Chiral HPLC with polysaccharide-based CSPs provides a robust and reliable starting point. For high-throughput applications and a greener footprint, Chiral SFC offers a compelling alternative with significant advantages in speed and solvent reduction. Chiral CE, with its exceptional efficiency and minimal sample requirements, is an excellent orthogonal technique for confirmation and analysis of precious materials.
The protocols provided in this guide serve as a comprehensive starting point. Researchers should anticipate the need for systematic optimization to achieve baseline separation with the desired resolution and analysis time for their specific application.
References
-
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. Available at: [Link]
-
Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. Available at: [Link]
-
Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at: [Link]
-
Scriba, G. K. (2016). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 21(11), 1593. Available at: [Link]
-
Enantioseparation of Selected Imidazole Drugs Using Dual Cyclodextrin-Modified Micellar Electrokinetic Chromatography. ResearchGate. Available at: [Link]
-
Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at: [Link]
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. Available at: [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available at: [Link]
-
Role of Ionic Liquids in Capillary Electrophoresis. MDPI. Available at: [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available at: [Link]
-
New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. ResearchGate. Available at: [Link]
-
methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. National Institutes of Health. Available at: [Link]
-
Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. ResearchGate. Available at: [Link]
-
Chemoenzymatic synthesis of optically active 2-(2′- or 4′-substituted-1H-imidazol-1-yl)cycloalkanols: chiral additives for (L)-proline. ResearchGate. Available at: [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. 1007882-58-7 for the (S)-enantiomer). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique structure, featuring a polar, basic imidazole ring and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, presents specific and often non-trivial purification challenges.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to empower researchers to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the purification of this compound?
A1: Impurities are typically process-related and stem from the synthetic route employed. Common synthesis involves the condensation of a Boc-protected proline derivative with an imidazole precursor.[1] Therefore, you should anticipate:
-
Unreacted Starting Materials: Residual Boc-proline or its activated form (e.g., aldehyde, acid chloride) and imidazole precursors.
-
Reagent-Derived Impurities: Byproducts from coupling agents, residual bases (e.g., triethylamine, DIPEA), or catalysts.
-
Side-Reaction Products: Formation of diastereomers if a racemic proline starting material was used, or byproducts from undesired reactions of functional groups.
-
Degradation Products: The most common degradation product is the Boc-deprotected amine, 2-(1H-imidazol-2-yl)pyrrolidine. This occurs under acidic conditions, which can inadvertently arise during workup or chromatography on untreated silica gel.
Q2: My compound is streaking badly on a silica gel TLC plate and the subsequent column chromatography yields poor separation. What is happening and how can I fix it?
A2: This is the most frequently encountered issue. The streaking (or tailing) is caused by the strong interaction between the basic nitrogen atoms on the imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction prevents clean elution and leads to broad peaks and poor resolution.
The Solution: Neutralize the Stationary Phase.
To achieve sharp, symmetrical peaks, you must suppress this acidic-basic interaction. This is done by adding a small amount of a volatile base to your mobile phase (eluent).
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5% to 2% (v/v) is highly effective. Alternatively, a 1% solution of ammonium hydroxide in methanol can be used as part of the eluent system.
-
Example Eluent System: A gradient of 0-10% Methanol in Dichloromethane (DCM), with 1% TEA added to the entire mobile phase mixture.
The amine modifier works by competitively binding to the acidic sites on the silica, allowing your compound to elute based on polarity without being retained by ionic forces.
Q3: I'm still struggling with co-eluting impurities. Are there alternative chromatography strategies?
A3: Yes. If baseline separation is not achievable on modified silica gel, consider these alternatives:
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Since your product has a large, non-polar Boc group, it will be well-retained on a C18 column. Polar impurities (like deprotected starting materials or salts) will elute quickly.
-
Typical Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water. A buffer, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is often required to ensure sharp peaks by protonating the imidazole ring. Note that fractions containing acid will need to be neutralized promptly during workup to prevent Boc-group cleavage.
-
-
Alumina Chromatography: Alumina is a more basic stationary phase than silica and can sometimes provide a different selectivity profile, reducing the need for amine additives. Both neutral and basic alumina are available.
-
Ion-Exchange Chromatography: For particularly challenging separations, a weak cation exchange column can be used to specifically bind the basic imidazole moiety, allowing neutral impurities to be washed away before eluting the product with a salt or pH gradient.
Q4: Is it possible to purify this compound by crystallization instead of chromatography?
A4: Crystallization is an excellent method for final purification, especially for removing small amounts of closely related impurities, provided the crude product is of sufficient initial purity (>85-90%). The compound is often isolated as an off-white solid or a thick oil.
-
Solvent Selection: The key is finding a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Recommended Systems:
-
Ethyl acetate / Heptane: Dissolve the compound in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow to cool slowly.
-
Isopropanol / Water: Similar to the above, using isopropanol as the solvent and water as the anti-solvent.
-
Dichloromethane / Diethyl Ether: Dissolve in DCM and add diethyl ether as the anti-solvent.
-
If the compound oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation or add a seed crystal from a previous successful batch.
Q5: My final, pure product is showing signs of decomposition in storage. What are the stability and storage recommendations?
A5: The primary instability lies with the acid-labile Boc protecting group . Exposure to even trace amounts of acid can cleave the Boc group, yielding the free amine and gaseous byproducts.
Optimal Storage Conditions:
-
Temperature: Store at low temperatures (2-8 °C or -20 °C for long-term).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent exposure to atmospheric moisture and CO2, which can form carbonic acid in solution.
-
Container: Use a tightly sealed, clean glass vial.
-
Chemical Environment: Ensure the compound is free of any residual acidic reagents from purification (like TFA or HCl). If purified using an acidic modifier, a mildly basic workup (e.g., washing an organic solution with aqueous NaHCO3) followed by drying and solvent removal is critical.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No product eluting from silica column | 1. Compound is highly polar and strongly adsorbed. 2. Eluent is not polar enough. | 1. Ensure a basic modifier (e.g., 1% TEA) is used. 2. Flush the column with a highly polar mixture (e.g., 15-20% MeOH in DCM with 2% NH4OH). |
| Product is a persistent oil, fails to solidify | 1. Presence of residual solvents. 2. Minor impurities disrupting crystal lattice formation. | 1. Dry thoroughly under high vacuum, possibly with gentle heating (e.g., 40°C). 2. Attempt trituration: Add a poor solvent (e.g., hexane or pentane), swirl or sonicate, and collect the resulting solid by filtration. 3. Re-purify via chromatography. |
| Multiple spots on TLC after column purification | 1. On-plate decomposition on acidic silica. 2. Fractions were not sufficiently resolved. | 1. Run the TLC using a mobile phase containing 1% TEA to confirm if spots collapse into one. 2. Re-combine impure fractions and re-purify using a shallower gradient. |
| Low Mass Balance / Poor Recovery | 1. Incomplete elution from the column. 2. Decomposition during workup or chromatography (Boc cleavage). | 1. See "No product eluting" solution above. 2. Avoid all acidic conditions. Use NaHCO3 or a phosphate buffer during aqueous workup. Use amine-modified eluents for chromatography. |
Experimental Protocols & Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issue of peak tailing on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99% Hexane / 1% Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the column and use pressure to pack the bed firmly. Equilibrate the column with 2-3 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than liquid injection.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 1% TEA) and gradually increase the polarity (e.g., gradient to 95:5 DCM:MeOH + 1% TEA).
-
Fraction Collection: Collect fractions and analyze by TLC (using a TEA-modified eluent for visualization) to identify the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for purifying the target compound.
Sources
Technical Support Center: Synthesis of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the dedicated technical support guide for the synthesis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of this important building block.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols to overcome them.
Question 1: Why is my imidazole ring formation resulting in consistently low yields?
Low yields during the cyclization to form the imidazole ring are a frequent challenge. This is often attributed to side reactions and suboptimal reaction conditions. The classical Debus-Radziszewski synthesis and related methods, while foundational, are known for potential inefficiencies.[1][2]
Potential Causes and Solutions:
-
Side Reactions: The formation of byproducts, such as oxazoles, can significantly diminish the yield of the desired imidazole.[3] Optimizing reaction conditions can help minimize these competing pathways.
-
Harsh Reaction Conditions: Traditional methods may employ high temperatures and long reaction times, which can lead to the degradation of both reactants and the product.[1]
-
Poor Solubility: The solubility of starting materials in the chosen solvent system is critical for reaction kinetics.[1]
-
Suboptimal Stoichiometry: The molar ratios of the dicarbonyl source (e.g., glyoxal), the aldehyde (Boc-L-prolinal), and the ammonia source are crucial for maximizing yield.[1]
Troubleshooting Protocol:
-
Temperature Optimization: Systematically vary the reaction temperature to find a balance between a reasonable reaction rate and product stability.
-
Stoichiometry Adjustment: Experiment with different molar ratios of your reactants. Often, using a slight excess of the ammonia source, like ammonium acetate, can be beneficial.
-
Solvent Screening: Test a range of solvents to improve the solubility of your starting materials.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to significantly reduce reaction times, increase yields, and suppress side product formation compared to conventional heating.[3]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 8-24 hours | 5-15 minutes |
| Typical Yield | 30-65% | 80-99%[3] |
| Side Products | More prevalent | Significantly reduced[3] |
Question 2: I'm observing significant byproduct formation during the initial aldehyde synthesis from Boc-proline. What's going wrong?
The conversion of N-Boc-proline to the corresponding aldehyde (Boc-L-prolinal) is a critical first step. A common route involves the formation of a Weinreb amide followed by reduction. Side reactions can occur at both stages.
Weinreb Amide Formation:
-
Cause: Incomplete conversion of the carboxylic acid to the Weinreb amide. This can be due to inefficient activation of the carboxylic acid or side reactions with the coupling agents.
-
Solution: Ensure anhydrous conditions and use a reliable coupling agent. A one-pot method employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent has been shown to be effective and compatible with acid-sensitive Boc protecting groups.[4]
Reduction to Aldehyde:
-
Cause: Over-reduction of the Weinreb amide to the corresponding alcohol. The stability of the tetrahedral intermediate is key to preventing this.[5][6]
-
Solution: Use a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction. The chelation provided by the methoxy group on the Weinreb amide helps stabilize the tetrahedral intermediate, preventing a second hydride addition.[5]
Workflow for Aldehyde Synthesis Troubleshooting
Caption: Troubleshooting workflow for aldehyde synthesis.
Question 3: I'm struggling with the purification of the final product. What are the best practices?
The polarity of this compound can make purification by column chromatography challenging.
Purification Strategy:
-
Initial Workup: After quenching the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent like ethyl acetate or dichloromethane is standard.
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A common eluent system is a gradient of dichloromethane to dichloromethane/methanol.
-
-
Alternative Purification: If chromatography is problematic, consider crystallization. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/hexanes) to induce crystallization.
Question 4: I'm concerned about the stability of the Boc protecting group during the synthesis and workup. Can it be cleaved?
The tert-butyloxycarbonyl (Boc) group is known for its lability under acidic conditions.[7] Accidental deprotection is a potential side reaction.
Potential Causes of Deprotection:
-
Acidic Reagents: The use of strong acids during any step of the synthesis can lead to the removal of the Boc group.
-
Acidic Workup: Quenching the reaction with a strong acid or performing an acidic wash during the workup can cause deprotection.
-
Prolonged Storage: Storage of intermediates or the final product in acidic media can also lead to slow deprotection over time.
Preventative Measures:
-
Neutral or Basic Conditions: Whenever possible, use reagents and workup conditions that are neutral or basic.
-
Careful pH Adjustment: If an acidic wash is necessary, use a dilute acid and minimize contact time. Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) immediately afterward.
-
Proper Storage: Store the final compound and any Boc-protected intermediates in a neutral, dry environment.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What is the most common synthetic route for this compound?
A widely used approach involves a multi-step synthesis starting from Boc-L-proline.
Common Synthetic Pathway
Caption: A common synthetic route.
Are there alternative methods for imidazole synthesis that I should consider?
Yes, several methods exist for synthesizing substituted imidazoles. One notable alternative is a one-pot approach involving the oxidation of a ketone followed by condensation with an aldehyde.[8] This can be advantageous as it avoids the isolation of potentially unstable intermediates.
What are the key analytical techniques for characterizing the final product?
To confirm the identity and purity of your synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Can the Boc group be selectively removed from the final product if needed?
Yes, the Boc group can be removed under acidic conditions to yield 2-(1H-imidazol-2-yl)pyrrolidine.[7]
Standard Deprotection Protocol:
-
Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[9]
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
| Reagent | Solvent | Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 hours[7] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 1-2 hours[9] |
It's important to note that some methods for N-Boc deprotection of imidazoles under basic conditions have also been reported, such as using NaBH₄ in ethanol, which can be useful if other acid-sensitive functional groups are present.[10][11]
References
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 134-145. Retrieved from [Link]
-
Frigerio, M., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(16), 2665–2668. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
ResearchGate. (2016). Problem with to synthesis of imidazole?. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Chemspace. (n.d.). tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Taylor & Francis Online. (2016). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). Cover Feature: tert‐Butyl 3‐Diazo‐2‐oxopyrrolidine‐1‐carboxylate – A New Reagent for Introduction of the 2‐Oxopyrrolidin‐3‐yl Motif via RhII‐Catalyzed X–H Insertion Reactions (Eur. J. Org. Chem. /2020). Retrieved from [Link]
-
Springer. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the technical support center dedicated to the synthesis and optimization of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed to its root cause, with scientifically-grounded solutions provided.
Issue 1: Low to No Product Yield
Symptom: After the reaction and work-up, you observe a very low yield of the desired product, or none at all.
Potential Causes & Solutions:
-
Incomplete Starting Material Conversion: The primary reason for low yields is often incomplete reaction. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: The formation of the imidazole ring from an aldehyde and a diamine is a condensation reaction that requires sufficient thermal energy and time to proceed to completion.[1][2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending it. A modest increase in temperature, within the stability limits of your reactants and solvent, can also significantly accelerate the reaction rate.
-
-
Ineffective Catalyst: While some preparations may proceed without a catalyst, the use of a mild acid catalyst is often beneficial.[1]
-
Solution: Introduce a catalytic amount of a mild acid, such as acetic acid or a Lewis acid like ceric(IV) ammonium nitrate, to facilitate the cyclization and dehydration steps.[1]
-
-
Reagent Quality: The purity of your starting materials, particularly the aldehyde and the diamine precursor to the pyrrolidine moiety, is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary before use.
-
-
-
Side Reactions: Competing reactions can consume your starting materials or intermediates, leading to a diminished yield of the target compound.
-
Over-oxidation of the Aldehyde: Aldehydes can be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Polymerization: Under certain conditions, aldehydes can undergo self-polymerization.
-
Solution: Maintain careful control over the reaction temperature and consider a more gradual addition of the aldehyde to the reaction mixture.
-
-
Issue 2: Formation of Impurities and Purification Challenges
Symptom: Your crude product shows multiple spots on TLC, and purification by column chromatography is difficult, with impurities co-eluting with the product.
Potential Causes & Solutions:
-
Incomplete Boc-Protection or Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial for directing the reaction and preventing side reactions.[3][4]
-
Solution: Ensure the complete Boc-protection of your pyrrolidine starting material before proceeding with the imidazole ring formation. Conversely, during work-up, avoid acidic conditions that could lead to premature deprotection.
-
-
Formation of Isomeric Imidazoles: Depending on the specific synthetic route, there might be a possibility of forming isomeric imidazole products.
-
Solution: Carefully control the stoichiometry of your reactants. Characterization of the final product by 2D NMR techniques (e.g., HMBC, HSQC) can help confirm the desired isomer.
-
-
Residual Starting Materials: Incomplete reactions will lead to the presence of starting materials in your crude product.
-
Solution: Optimize the reaction conditions for complete conversion as discussed in "Issue 1". A well-chosen solvent system for column chromatography, potentially involving a gradient elution, can help in separating the product from unreacted starting materials.
-
Issue 3: Inconsistent Reaction Outcomes
Symptom: You are experiencing significant variability in yield and purity between different batches of the same reaction.
Potential Causes & Solutions:
-
Moisture Sensitivity: Many reagents used in organic synthesis are sensitive to moisture. Water can interfere with the reaction, particularly if organometallic reagents or strong bases are used in any of the synthetic steps.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere.
-
-
Variability in Reagent Quality: As mentioned earlier, the quality of your starting materials can have a significant impact on the reaction outcome.
-
Solution: Source high-purity reagents from a reliable supplier. If possible, test the purity of each new batch of reagents before use.
-
-
Inconsistent Heating: Uneven heating of the reaction mixture can lead to localized "hot spots" where side reactions may occur at a higher rate.
-
Solution: Use an oil bath or a heating mantle with a magnetic stirrer to ensure uniform heating of the reaction mixture.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this molecule?
A1: A prevalent method involves the condensation of Boc-protected 2-pyrrolidinecarboxaldehyde with glyoxal and ammonia (or an ammonia source like ammonium acetate). This is a variation of the Debus-Radziszewski imidazole synthesis.[2][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting materials and the product. The spots can be visualized using UV light and/or by staining with a suitable reagent like potassium permanganate or iodine.
Q3: What are the best practices for purifying the final product?
A3: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
Q4: What analytical techniques are essential for characterizing the final product?
A4: For full characterization, you should use a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.[6]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[6]
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in this synthesis are flammable and/or toxic, so it is important to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require further optimization based on your specific laboratory conditions and reagent purity.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Boc-L-prolinal (1 equivalent).
-
Dissolve the aldehyde in a suitable solvent such as ethanol or methanol.
-
Add glyoxal (1.1 equivalents, typically as a 40% aqueous solution) and ammonium acetate (3-5 equivalents) to the solution.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-8 hours).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Data Presentation: Comparison of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | 80 | 4 | 45 | Incomplete conversion |
| 2 | Ethanol | 80 | 8 | 75 | Good conversion |
| 3 | Methanol | 65 | 8 | 68 | Slower reaction rate |
| 4 | Ethanol | 90 | 6 | 82 | Faster reaction, minor impurities |
This table illustrates how adjustments in reaction parameters can influence the outcome. The optimal conditions will balance reaction time, yield, and purity.
IV. Visualizing the Process
Reaction Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
V. References
-
Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (URL: )
-
Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5 - ResearchGate. (URL: [Link])
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (URL: [Link])
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
-
Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. - ResearchGate. (URL: [Link])
-
Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC - NIH. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. (URL: [Link])
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. (URL: [Link])
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (URL: [Link])
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. (URL: [Link])
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (URL: [Link])
-
Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through... - ResearchGate. (URL: [Link])
-
tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. (URL: [Link])
-
Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
-
tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC - NIH. (URL: [Link])
-
(PDF) tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - ResearchGate. (URL: [Link])
-
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426. (URL: [Link])
-
Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate stability and degradation issues
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals utilizing tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate in their experiments. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common stability and degradation challenges, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A: For long-term stability, the compound should be stored at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Several suppliers recommend standard room temperature for short-term storage, but refrigeration is the best practice to minimize the risk of slow degradation over time.[2][3] Always keep the container tightly sealed to prevent moisture absorption.[4]
Q2: What is the primary chemical instability I should be aware of?
A: The most significant stability issue is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. Exposure to even mild acidic conditions can cleave this group, resulting in the formation of 2-(1H-imidazol-2-yl)pyrrolidine. This is the most common degradation pathway encountered during routine experiments.
Q3: Is the compound stable in common laboratory solvents?
A: The compound is generally stable in common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF). However, prolonged storage in protic solvents, especially acidic ones (e.g., methanol containing trace acid), can lead to Boc-group cleavage. Chlorinated solvents like chloroform (CDCl₃) for NMR analysis can be slightly acidic and may cause slow degradation; using K₂CO₃ as a base or deuterated solvents in sealed ampoules is recommended for long-term studies.
Q4: How can I quickly assess the purity of my sample before an experiment?
A: The most effective methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy.
-
LC-MS: This will quickly reveal the presence of the deprotected product, which will have a significantly shorter retention time and a corresponding lower mass.
-
¹H NMR: Look for the characteristic singlet of the tert-butyl group around 1.4-1.5 ppm. A diminished integration of this peak relative to the pyrrolidine or imidazole protons suggests partial deprotection.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your workflow, providing a logical framework for diagnosis and resolution.
Issue 1: An unexpected, more polar spot appears on my TLC plate or a new peak shows up in my LC-MS analysis.
-
Probable Cause: This is a classic symptom of Boc-group deprotection. The resulting free amine is significantly more polar than the Boc-protected starting material, causing it to run lower on a TLC plate (lower Rf) or elute earlier from a reverse-phase HPLC column.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying polar impurities.
-
Corrective Actions:
-
Reagent Purity: Ensure all reagents are free from acidic impurities. For example, some grades of DCM can contain trace HCl.
-
Reaction Conditions: If your reaction involves acidic reagents, even in catalytic amounts, be aware that your starting material may be degrading simultaneously. If possible, opt for non-acidic reaction pathways.
-
Purification: When performing silica gel chromatography, use a mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol to neutralize the acidic silica surface and prevent on-column degradation.
-
Issue 2: My reaction yield is low and inconsistent, even with fresh reagents.
-
Probable Cause: The purity of your starting material, this compound, may be compromised before the reaction begins. Improper long-term storage or using an old batch that has slowly degraded are common culprits.
-
Investigative Steps:
-
Pre-Reaction Purity Check: Do not assume 100% purity. Run a quick ¹H NMR or LC-MS on your starting material before setting up the reaction.
-
Review Storage History: Was the compound stored correctly? Was the container sealed properly? How old is the batch?
-
-
Solutions:
-
If degradation is confirmed, purify the material via flash chromatography using a neutralized silica gel system.
-
For future use, aliquot the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.
-
Part 3: Key Stability Factors & Degradation Pathways
A deeper understanding of the molecule's vulnerabilities is key to preventing degradation.
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The Boc group is designed to be removed by acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
Caption: The primary degradation pathway via acid catalysis.
Data Summary Table
The following table summarizes the known stability profile and incompatibilities.
| Parameter | Stability/Compatibility Profile | Notes & Recommendations |
| pH | Unstable in Acidic Conditions (pH < 5) | The Boc group is rapidly cleaved. Avoid all strong and moderate acids. |
| Generally Stable in Neutral/Mild Basic Conditions | Stable for typical workups with NaHCO₃ or mild bases. | |
| Potentially Unstable in Strong Base (pH > 12) | Prolonged exposure to strong bases (e.g., NaOH, KOH) at high temperatures may lead to hydrolysis, though this is less common. | |
| Common Reagents | Incompatible with Strong Acids (TFA, HCl, H₂SO₄) | Causes immediate deprotection. |
| Incompatible with Lewis Acids (BF₃•OEt₂, AlCl₃, etc.) | Can catalyze Boc cleavage. | |
| Incompatible with Strong Oxidizing Agents [5] | The imidazole and pyrrolidine rings may be susceptible to oxidation under harsh conditions. | |
| Storage Temp. | 2-8°C Recommended for Long-Term [1] | Minimizes potential for any slow degradation pathways. |
| Light Exposure | Should be Protected from Light | While specific photostability data is not published, standard practice for complex organic molecules is to store them in amber vials to prevent unknown photochemical reactions.[6] |
Part 4: Standard Operating Protocols
Protocol 1: Purity Assessment via Reverse-Phase LC-MS
-
Objective: To quickly determine the purity of the title compound and identify the presence of its primary degradant.
-
Methodology:
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in 50:50 acetonitrile/water.
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
-
-
Expected Results:
-
Product: Will have a characteristic retention time. Expected m/z [M+H]⁺ ≈ 238.15.
-
Degradant (Deprotected): Will have a shorter retention time. Expected m/z [M+H]⁺ ≈ 138.10.
-
Protocol 2: Test for Stability During a Planned Reaction
-
Objective: To proactively determine if your planned reaction conditions will degrade the starting material.
-
Methodology:
-
Set up a Control Reaction: In a separate vial, mix your starting material with all the reagents and solvents for your planned reaction, except for the key coupling partner or substrate.
-
Monitor Over Time: Take small aliquots from this control reaction at different time points (e.g., T=0, T=1h, T=4h) and analyze them by LC-MS or TLC.
-
Analyze: If you observe the formation of the deprotected species over time, your conditions are too harsh.
-
-
Self-Validation: This protocol provides direct evidence of stability or instability under your specific experimental conditions, allowing you to modify your procedure (e.g., by lowering the temperature, adding a base, or changing a reagent) before committing your main experiment.
References
-
Vertex AI Search Result[2]: tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. LabSolu.
-
Vertex AI Search Result[1]: tert-Butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate. Sigma-Aldrich.
-
Vertex AI Search Result[4]: Safety Data Sheet for tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride. Enamine.
-
Vertex AI Search Result[5]: Safety Data Sheet. CymitQuimica.
-
Vertex AI Search Result[7]: MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. Capot Chemical.
-
Vertex AI Search Result[3]: tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. LabSolu.
-
Vertex AI Search Result[6]: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Harmonised Tripartite Guideline Q1B.
Sources
- 1. tert-Butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate | 889947-54-0 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. labsolu.ca [labsolu.ca]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. database.ich.org [database.ich.org]
- 7. capotchem.com [capotchem.com]
Technical Support Center: Purification of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you achieve the highest possible purity for your compound.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents, including antiviral drugs like Elbasvir.[1] Its structure, featuring a Boc-protected pyrrolidine ring linked to an imidazole moiety, presents unique purification challenges. The presence of the basic imidazole ring and the acid-labile Boc group requires a carefully considered purification strategy to remove starting materials, reagents, and side-products without compromising the integrity of the target molecule.
This guide will walk you through the common impurities, analytical methods for purity assessment, and step-by-step protocols for chromatographic and non-chromatographic purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as Boc-protected proline derivatives (e.g., Boc-prolinal or Boc-proline) and reagents used to construct the imidazole ring.
-
Over-alkylation or Di-Boc Species: While less common, it's possible for the imidazole nitrogen to be protected with a second Boc group under certain conditions.
-
Side-Products from Imidazole Ring Formation: The condensation reaction to form the imidazole ring can sometimes lead to side products. For instance, if glyoxal is used, polymerization or other condensation products can form.[1]
-
Residual Solvents and Reagents: High boiling point solvents like DMF or residual coupling reagents can be persistent impurities.[2]
-
Decomposition Products: The Boc group is sensitive to acidic conditions, and its premature cleavage can lead to the formation of 2-(1H-imidazol-2-yl)pyrrolidine.
Q2: My crude product is an oil and won't solidify. Does this indicate it is impure, and how can I induce crystallization?
A2: An oily product is a common issue with Boc-protected amino acid derivatives and does not necessarily signify low purity.[3] These compounds can be hygroscopic or exist as viscous oils even when pure.[3] However, impurities can certainly prevent crystallization.
To induce crystallization:
-
High Vacuum Drying: Ensure all residual solvents are thoroughly removed under high vacuum.
-
Solvent Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) can sometimes precipitate it as a solid.[4]
-
Pulping with a Weak Polar Solvent: A patented method for crystallizing Boc-amino acids involves obtaining a concentrated oil and then adding a weak polar solvent to induce solidification through pulping.[5][6]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.[5][6]
-
Purification First: If the above methods fail, it is best to proceed with purification (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.
Q3: I am observing significant tailing of my product on the silica gel column. What is causing this and how can I fix it?
A3: The basic nature of the imidazole ring is the primary cause of tailing on silica gel, which is acidic. The free amine on the imidazole interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
To mitigate tailing:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.5-1% v/v).[7] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a C18 reversed-phase column for your purification.[7]
-
Buffer the Mobile Phase: For reversed-phase chromatography, using a buffer in the aqueous portion of your mobile phase can help maintain a consistent ionization state of your compound and improve peak shape.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, is a good starting point.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides purity information and confirms the molecular weight of your product and any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the complexity of your crude mixture.[10]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Solution | Experimental Protocol |
| Product is too polar and sticking to the silica gel. | Use a more polar mobile phase or add a basic modifier. | 1. Start with a mobile phase of dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A gradient of 0-10% MeOH in DCM is a good starting point. 2. If the product still does not elute, consider adding 0.5-1% triethylamine to the mobile phase to reduce interaction with the silica.[7] |
| Product is co-eluting with a major impurity. | Optimize the mobile phase for better separation. | 1. Run TLC with various solvent systems (e.g., ethyl acetate/hexane, DCM/MeOH, with and without a basic modifier) to find a system that provides the best separation between your product and the impurity. 2. Consider using a different stationary phase, such as alumina or a reversed-phase C18 column. |
| Product degradation on the acidic silica gel. | Neutralize the silica gel or use a different stationary phase. | 1. Prepare a slurry of silica gel in your starting mobile phase containing 1% triethylamine. Pack the column with this slurry. 2. Alternatively, perform the purification using neutral alumina as the stationary phase. |
Issue 2: Product Contaminated with Di-tert-butyl dicarbonate (Boc₂O) or its Byproducts
| Possible Cause | Solution | Experimental Protocol |
| Excess Boc₂O used in the reaction. | Quench the reaction with a nucleophilic amine. | 1. After the reaction is complete (as monitored by TLC), add a small amount of a primary or secondary amine (e.g., piperidine or ethanolamine) to the reaction mixture and stir for 30-60 minutes. This will react with the excess Boc₂O. 2. Proceed with the aqueous workup. |
| Boc₂O byproducts are carried through the workup. | Perform an aqueous wash to remove water-soluble byproducts. | 1. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts. 2. Follow with a brine wash to remove any remaining water-soluble impurities. |
Issue 3: Presence of Boc-Deprotected Impurity
| Possible Cause | Solution | Experimental Protocol |
| Accidental exposure to acidic conditions during workup or purification. | Maintain neutral or slightly basic conditions. | 1. During the workup, use a mild base like sodium bicarbonate for any necessary neutralization steps. Avoid strong acids. 2. When performing chromatography, add a basic modifier like triethylamine to the mobile phase to prevent on-column deprotection.[7] |
| Instability of the compound during storage. | Store the purified product under appropriate conditions. | 1. Store the final compound in a tightly sealed container at low temperature (e.g., -20°C). 2. Protect from light and moisture. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
Preparation of the Column:
-
Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column with silica gel using the wet slurry method with your starting mobile phase.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% DCM or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase. A common gradient for this compound is from 0% to 10% methanol in dichloromethane.[7]
-
Crucially, add 0.5-1% triethylamine to your mobile phase to prevent peak tailing. [7]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
If your purified product is an oil or an amorphous solid, recrystallization can be an excellent final polishing step to obtain a crystalline solid.
-
Solvent Selection:
-
Place a small amount of your product in a test tube.
-
Add a few drops of a test solvent. A good single solvent will dissolve the compound when hot but not at room temperature.[7]
-
If a single solvent is not ideal, try a two-solvent system (e.g., a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common systems for Boc-protected compounds include ethyl acetate/hexane or ethanol/water.[7]
-
-
Recrystallization Procedure:
-
Dissolve the crude or purified product in the minimum amount of the chosen hot solvent.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[7]
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or a desiccator to a constant weight.
-
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow.
Summary of Purification Techniques
| Technique | Typical Purity | Expected Yield | Notes |
| Column Chromatography | >95% | 60-90% | Good for complex mixtures; can be time-consuming.[7] |
| Recrystallization | >99% | 50-85% | Excellent for final polishing; requires a suitable solvent system.[7] |
| Acid-Base Extraction | Variable | Variable | Can be useful for removing non-basic impurities, but risks deprotection of the Boc group if not performed carefully. |
References
-
Noubhani, A. M., Dieryck, W., Bakalara, N., Latxague, L., & Santarelli, X. (2003). Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins. Journal of Chromatography B, 790(1-2), 153-159. [Link]
- Chong, P. L., et al. (2010). Effect of imidazole concentration and type of metal ion on the purification of recombinant green fluorescent protein using an AF-chelate Bio-Scale Mini C18 cartridge. Journal of Chemical and Natural Resources Engineering, 4(1), 1-10.
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
- Lasky, L. A., & Bilder, P. M. (1998). U.S. Patent No. 5,726,293. Washington, DC: U.S.
- Xu, J., & Wang, Y. (2021).
-
Utkina, N. S., Zakharenko, A. L., & Lavdanskaya, E. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4989. [Link]
-
Pak, J. Y., Kim, J., Lee, S., & Kim, K. (2011). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. [Link]
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1, 3, 4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. RSC Advances, 12(34), 22005-22013.
- Jakovljević, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 11(15), 2275.
- Chiriano, G., et al. (2012). A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 48, 206-213.
-
PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]
- Zhong, Z., et al. (2009). tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o687.
-
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcr.info [ijcr.info]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting the Crystallization of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the crystallization of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity, crystalline material consistently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The compound oils out instead of crystallizing.
Q1: My purified this compound is forming a viscous oil or a sticky gum at the bottom of the flask during crystallization instead of a solid. What is happening and how can I fix it?
A1: This phenomenon, known as "oiling out" or liquid-liquid phase separation, is a common challenge in crystallization.[1][2] It occurs when the solute separates from the solution as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.[2][3] This is often due to a combination of high solute concentration, rapid cooling, or the selection of a suboptimal solvent system. For a molecule like this compound, with its Boc-protecting group and polar imidazole ring, the propensity to oil out can be significant if conditions are not carefully controlled.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling is a primary driver of oiling out.[4][5][6] A slower cooling rate provides molecules more time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid.[4]
-
Protocol: Once your compound is fully dissolved in the hot solvent, instead of placing it directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or glass wool. Once at room temperature, you can then transfer it to a refrigerator (4°C) and finally to a freezer (-20°C) to maximize yield.
-
-
Adjust the Solvent System: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7] If a single solvent isn't working, a two-solvent (solvent/anti-solvent) system is often effective.[7]
-
Recommended Solvents: For Boc-protected amino acid derivatives and imidazole compounds, systems like ethyl acetate/hexanes, ethanol/water, or isopropanol/water are good starting points.[7][8]
-
Protocol (Two-Solvent System): Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or isopropanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or water) dropwise until you observe persistent cloudiness (nucleation). Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]
-
-
Decrease Solute Concentration: A highly concentrated solution can easily become supersaturated upon cooling, leading to oiling out.
-
Action: Try using a larger volume of the solvent to dissolve your compound. While this may slightly decrease the overall yield, it significantly increases the likelihood of obtaining a crystalline solid.[9]
-
-
Induce Crystallization with a Seed Crystal: If you have a small amount of the pure, solid material from a previous successful crystallization, adding a tiny "seed" crystal to the cooled, supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[7]
-
Scratch the Flask: Using a glass rod to gently scratch the inside of the flask at the surface of the solution can create microscopic imperfections on the glass surface that act as nucleation sites for crystal formation.[7]
Issue 2: An amorphous solid forms instead of crystalline material.
Q2: I managed to get a solid, but it's a powder with no defined crystal structure (amorphous). How can I promote the formation of well-defined crystals?
A2: The formation of an amorphous solid indicates that the molecules have solidified without arranging into an ordered, long-range crystal lattice.[10] This is often a result of very rapid precipitation, which can be caused by adding an anti-solvent too quickly or by a sudden, drastic temperature drop. Amorphous materials can have different properties and may be less stable than their crystalline counterparts.[10]
Troubleshooting Steps:
-
Optimize the Anti-Solvent Addition Rate: When using a two-solvent system, the rate of anti-solvent addition is crucial.
-
Protocol: Add the anti-solvent very slowly, with vigorous stirring, to the dissolved compound. This ensures that the change in solubility is gradual, giving the molecules time to form organized nuclei. Consider adding the anti-solvent at a slightly elevated temperature before commencing the slow cooling process.
-
-
Control the Cooling Profile: As with oiling out, a slow and controlled cooling process is essential for growing well-defined crystals.[11][12]
-
Visualization: The diagram below illustrates the conceptual relationship between the cooling rate and the resulting solid-state form.
-
-
Re-dissolution and Re-precipitation: If you have already isolated an amorphous solid, you can attempt to recrystallize it.
-
Protocol: Re-dissolve the amorphous material in a minimum amount of a suitable hot solvent. If impurities are suspected, you can filter the hot solution. Then, allow it to cool very slowly, potentially in an insulated container, to encourage the growth of larger, more ordered crystals.
-
Issue 3: Poor recovery and low yield.
Q3: My crystallization yields are consistently low. What are the common causes and how can I improve my recovery?
A3: Low yields in crystallization can be frustrating and are often traced back to a few key experimental parameters. [9] Troubleshooting Steps:
-
Excessive Solvent Use: Using too much solvent is a frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling. [9] * Solution: Aim to use the minimum amount of hot solvent required to fully dissolve your compound. This will ensure the solution is saturated upon cooling, maximizing the amount of product that crystallizes out.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, your product may crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible. If some crystallization does occur, you can wash the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it to the filtrate.
-
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Solution: After the initial cooling to room temperature, ensure the flask is left in an ice bath or refrigerator for a sufficient amount of time (at least 30 minutes to an hour) to maximize the precipitation of the solid. [7]
-
-
Choice of Solvents: The polarity and properties of your chosen solvent system can greatly impact the final yield.
-
Data-Driven Approach: A systematic solvent screening can help identify the optimal conditions. The table below provides a starting point for screening solvent/anti-solvent systems for this compound.
-
| Solvent (Good) | Anti-Solvent (Poor) | Typical Ratio (v/v) | Observations & Notes |
| Ethyl Acetate | n-Hexane | 1:2 to 1:5 | Often yields good quality crystals. Be cautious of oiling out if cooled too quickly. |
| Isopropanol (IPA) | Water | 10:1 to 5:1 | Good for polar compounds. Add water slowly to the hot IPA solution. |
| Acetone | n-Hexane | 1:1 to 1:3 | Can be effective, but acetone's volatility requires a well-sealed flask during cooling. |
| Dichloromethane (DCM) | Diethyl Ether / Hexane | 1:3 to 1:10 | Use with caution due to high volatility. Good for removing less polar impurities. |
Experimental Protocol: A Recommended Recrystallization Workflow
This protocol outlines a robust method for the recrystallization of this compound using a two-solvent system.
Caption: Step-by-step workflow for recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a "good" solvent, such as ethyl acetate, and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved.
-
Anti-Solvent Addition: While the solution is still hot, slowly add a "poor" solvent (anti-solvent), such as n-hexane, drop by drop until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again. This ensures the solution is saturated at that temperature.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold anti-solvent (n-hexane) to remove any remaining soluble impurities. Allow the crystals to dry thoroughly under vacuum.
By systematically addressing these common issues and following a structured experimental approach, you can significantly improve the success rate and quality of your this compound crystallizations.
References
-
Reddit User Discussion on Cooling Rate Effects in Crystallization. (2020). Reddit. Retrieved from [Link]
-
Stein, S. Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
Wang, K., et al. (2018). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm, 20(44), 7048-7058. Retrieved from [Link]
-
Li, H., et al. (2022). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Polymers, 14(17), 3653. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
- Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries.
-
Parmar, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 338, 266-286. Retrieved from [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. reddit.com [reddit.com]
- 5. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 6. Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. perkinelmer.cl [perkinelmer.cl]
- 12. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the dedicated technical support center for the synthesis and scale-up of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges and frequently asked questions encountered during the synthesis, purification, and scale-up of this valuable heterocyclic building block. The pyrrolidine scaffold is a privileged structure in drug discovery, and mastering its synthesis is crucial for advancing many research programs.[1]
Overview of Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves the condensation and subsequent oxidative cyclization of N-Boc-L-proline aldehyde with an ammonia source and a glyoxal equivalent. This route, a variation of the Radziszewski imidazole synthesis, presents several challenges related to yield, purity, and reproducibility, especially during scale-up.[2][3]
Below is a generalized workflow for the synthesis and purification process.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group and why is it necessary? The tert-butyloxycarbonyl (Boc) group is an essential protecting group for the pyrrolidine nitrogen. It serves two primary functions: 1) It deactivates the otherwise nucleophilic secondary amine, preventing self-condensation or other side reactions during the imidazole ring formation. 2) Its steric bulk can influence the stereochemical outcome of reactions at adjacent positions.[4][5] The Boc group is stable under the basic or neutral conditions of the imidazole synthesis but can be readily removed under acidic conditions if the free amine is required for subsequent synthetic steps.
Q2: What are the critical process parameters to monitor during scale-up? When scaling up from bench to pilot scale, heat and mass transfer become critical. Key parameters to monitor and control include:
-
Temperature: The reaction can be exothermic. Ensure adequate cooling capacity to maintain the optimal temperature range and prevent byproduct formation.
-
Reagent Addition Rate: Slow, controlled addition of reagents, particularly the aldehyde, can prevent localized concentration spikes and minimize side reactions.
-
Mixing Efficiency: Inadequate mixing can lead to non-homogenous reaction conditions, resulting in lower yields and inconsistent product quality. Transition from a magnetic stirrer to an overhead mechanical stirrer is highly recommended for volumes above 1 liter.
-
Atmosphere: While the Radziszewski reaction involves an oxidation step, running the reaction under a controlled atmosphere (e.g., a gentle stream of air or oxygen-enriched nitrogen) can sometimes provide more reproducible results than leaving it open to the ambient atmosphere.[3] Conversely, an inert atmosphere might be necessary during the initial condensation phase to prevent premature oxidation of the aldehyde.
Q3: Which analytical techniques are recommended for in-process controls (IPCs) and final product release?
-
In-Process Controls (IPCs): Thin Layer Chromatography (TLC) is a quick method to monitor the consumption of the starting aldehyde. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the formation of the product and key impurities.
-
Final Product QC:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.[6]
-
Purity: HPLC with UV detection is the standard for determining purity (typically >97%).
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler may be required to quantify residual solvents, especially for materials intended for drug development.
-
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low or inconsistent yield of the desired imidazole product.
-
Potential Cause A: Incomplete Schiff Base Formation/Condensation. The initial step is the formation of a di-imine intermediate from the aldehyde, glyoxal, and ammonia. If this equilibrium is unfavorable, the overall yield will be low.
-
Potential Cause B: Inefficient Oxidative Cyclization. The final step is the oxidation of the dihydro-imidazole intermediate to the aromatic imidazole ring.[3] This step can be sluggish or lead to side products.
-
Solution: The reaction often requires an oxidant. In many lab-scale preparations, atmospheric oxygen is sufficient.[3] For more controlled and scalable processes, introducing a gentle stream of air or using a mild chemical oxidant can improve consistency. However, overly harsh conditions can lead to degradation. Systematically optimizing the reaction temperature is key; while higher temperatures can accelerate the reaction, they may also promote byproduct formation.[2]
-
-
Potential Cause C: Side Reactions. A common issue is the formation of a simple Schiff base between the aldehyde and ammonia, which fails to cyclize.[3]
-
Solution: This often points to sub-optimal stoichiometry.[2] A Design of Experiments (DoE) approach can be highly effective in finding the optimal ratio of aldehyde, glyoxal, and ammonia source to maximize the yield of the desired product.
-
| Parameter | Condition A | Condition B (Optimized) | Condition C | Expected Outcome |
| Ammonia Source | NH₄OH (aq) | NH₄OAc (solid) | NH₃ in MeOH | NH₄OAc often provides buffering and a controlled release of ammonia, leading to higher yields. |
| Solvent | Dichloromethane | Ethanol | Acetonitrile | Ethanol generally offers good solubility for all reactants and is a greener solvent choice. |
| Temperature | Room Temp | 60-75 °C | 100 °C | Moderate heating often increases reaction rate without significant product degradation.[3] |
| Atmosphere | Inert (N₂) | Open to Air | O₂ Stream | A controlled air atmosphere typically provides the necessary oxidant for cyclization without over-oxidation.[3] |
Problem 2: Difficulty in purifying the final product.
-
Potential Cause A: Oily Product. The product, this compound, is often isolated as a thick oil or an amorphous solid, making handling and purification by crystallization challenging.
-
Solution: Purification via flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is effective. Adding a small percentage of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on the silica gel by neutralizing acidic sites.
-
-
Potential Cause B: Co-eluting Impurities. Impurities with similar polarity to the product can make chromatographic separation difficult.
-
Solution: First, use LC-MS to identify the mass of the main impurities. This can provide clues to their structure. If an impurity is a diastereomer or a closely related byproduct, optimizing the chromatography is key. Consider using a different stationary phase (e.g., alumina) or a different solvent system (e.g., Dichloromethane/Methanol). Alternatively, attempting to form a crystalline salt (e.g., hydrochloride or tartrate) of the crude product can sometimes allow for purification by crystallization, leaving neutral impurities behind.
-
Caption: Decision tree for purification strategy.
Problem 3: The reaction stalls and does not go to completion.
-
Potential Cause A: Poor Solubility of Reactants. As the reaction proceeds, the solubility of intermediates or the product itself may change, potentially causing some material to precipitate or separate, effectively halting the reaction.[2]
-
Solution: Increase the solvent volume or switch to a better co-solvent system. For example, if using ethanol, adding a small amount of a more polar solvent like DMSO might improve solubility. Ensure vigorous stirring to maintain a homogenous suspension if solids are present.
-
-
Potential Cause B: Deactivation of Reactants or Intermediates. The N-Boc-L-proline aldehyde can be prone to degradation or epimerization, especially under harsh pH or high-temperature conditions.
-
Solution: Ensure the starting aldehyde is of high purity before starting the reaction. It is often recommended to use it immediately after preparation or purification. Maintain careful pH control throughout the reaction; the use of ammonium acetate as an ammonia source can help buffer the reaction mixture.[3] Monitor the reaction temperature closely to avoid excessive heat.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting common problems in imidazole synthesis reactions. Benchchem.
- Enamine. tert-Butyl (2R)-2-(1H-imidazole-1-carbonyl)
- International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- Demers, J. (2020). How to make imidazole compounds from diamines and aldehydes?
- Hofmann, T., et al. (2011).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems.
- Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- CymitQuimica. tert-Butyl 2-(1H-imidazol-2-yl)
- tert-Butyl 2-(1H-imidazol-1-yl)acetate. (2011).
- Rinaldi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Synthesis of imidazole derivatives in the last 5 years: An upd
- BenchChem. (2025).
- A2B Chem. tert-butyl (2S)-2-(1H-imidazol-2-yl)
Sources
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate in various synthetic applications. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.
Understanding the Challenge: The "Reluctant" Reagent
This compound is a valuable building block in medicinal chemistry, but its inherent structural features can lead to frustratingly low reactivity. The primary culprits are a combination of steric and electronic effects.
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and the pyrrolidine ring itself create significant steric congestion around the imidazole moiety. This physically obstructs the approach of reactants to the imidazole nitrogens, hindering reactions like N-alkylation and N-acylation.[1][2]
Electronic Effects: The imidazole ring is an electron-rich aromatic system.[3] While this suggests susceptibility to electrophilic attack, the reality is more complex. The lone pair of electrons on the pyrrole-like nitrogen (N-1) participates in the aromatic sextet, making it less available for nucleophilic attack.[4][5] The pyridine-like nitrogen (N-3) is generally more basic and nucleophilic.[5][6] However, the overall electron density and the interplay of the two nitrogen atoms can influence the regioselectivity and rate of reactions.[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when working with this substrate and provide actionable solutions.
FAQ 1: Why is my N-alkylation of this compound failing or giving low yields?
This is one of the most frequently encountered problems. The combination of steric hindrance and the need for careful base selection is often the root cause.
Troubleshooting N-Alkylation Reactions
1. Inadequate Deprotonation:
-
The Issue: Weak bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient to fully deprotonate the imidazole N-H, especially given the steric hindrance.[7] This results in a low concentration of the reactive imidazolide anion.
-
The Solution: Employ stronger, non-nucleophilic bases. Sodium hydride (NaH) is a common and effective choice for irreversible deprotonation.[1][7] Other strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly at elevated temperatures.[1][8]
2. Poor Solvent Choice:
-
The Issue: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base.
-
The Solution: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices as they effectively solvate the imidazolide anion.[1][7]
3. Unfavorable Reaction Temperature:
-
The Issue: Room temperature may not provide sufficient energy to overcome the activation barrier, especially with less reactive alkylating agents.
-
The Solution: Heating the reaction mixture is often necessary. Temperatures between 60-100 °C are commonly employed to drive the reaction to completion.[7][8]
4. Regioselectivity Issues:
-
The Issue: Alkylation can potentially occur at either N-1 or N-3 of the imidazole ring, leading to a mixture of isomers. The electronic and steric environment influences the product ratio.[2]
-
The Solution: The regioselectivity is influenced by factors such as the alkylating agent, solvent, and whether the reaction proceeds via the neutral imidazole or the imidazolide anion.[2] Characterization of the product mixture by NMR is crucial to determine the isomeric ratio.
Optimized N-Alkylation Protocol
FAQ 2: How can I improve the yield of my acylation reaction with this compound?
Acylation reactions face similar steric challenges as alkylations. The nucleophilicity of the imidazole nitrogen needs to be enhanced, and a suitable acylating agent must be chosen.
Troubleshooting Acylation Reactions
1. Insufficient Nucleophilicity:
-
The Issue: The neutral imidazole may not be nucleophilic enough to react efficiently with acylating agents, especially less reactive ones.
-
The Solution: Similar to alkylation, deprotonation with a strong base like NaH will generate the more nucleophilic imidazolide anion. Alternatively, using a highly reactive acylating agent like an acid chloride or anhydride can often proceed without a strong base, sometimes with just a tertiary amine base like triethylamine or pyridine to scavenge the acid byproduct.
2. Competing Side Reactions:
-
The Issue: Highly reactive acylating agents can be prone to hydrolysis or other side reactions if the reaction conditions are not strictly anhydrous.
-
The Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e-g., nitrogen or argon).
Recommended Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Notes |
| Acid Chloride | Et₃N or Pyridine | Anhydrous CH₂Cl₂ or THF | 0 °C to rt | Use of a stronger base like NaH may be necessary for less reactive acid chlorides. |
| Acid Anhydride | DMAP (cat.), Et₃N | Anhydrous CH₂Cl₂ or THF | rt to reflux | DMAP is an excellent nucleophilic catalyst for acylations. |
| Carboxylic Acid | Coupling Agent (e.g., HATU, HOBt/EDC) | Anhydrous DMF or CH₂Cl₂ | 0 °C to rt | Standard peptide coupling conditions can be effective. |
FAQ 3: Can I use this compound in cross-coupling reactions?
Yes, but direct C-H activation at the imidazole ring is challenging. A more reliable strategy involves pre-functionalization of the imidazole ring, typically at the C2 position (if not already substituted) or other positions via halogenation.
Strategies for Cross-Coupling Reactions
1. Halogenation followed by Cross-Coupling:
-
The Issue: The C-H bonds of the imidazole ring are not sufficiently activated for direct cross-coupling.
-
The Solution: First, introduce a halogen (e.g., bromine or iodine) onto the imidazole ring. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting halo-imidazole can then participate in standard cross-coupling reactions like Suzuki-Miyaura or Negishi couplings.[9][10][11]
2. Metal-Catalyzed C-H Activation:
-
The Issue: While more advanced, direct C-H activation is a more atom-economical approach.
-
The Solution: This often requires specific directing groups and specialized catalyst systems. For this particular substrate, the pyrrolidine nitrogen could potentially act as a directing group, but this is a developing area of research and may require significant optimization.
Key Takeaways for Success
-
Embrace Strong Bases: For N-alkylation and challenging acylations, do not hesitate to use strong, non-nucleophilic bases like NaH to ensure complete deprotonation.
-
Anhydrous Conditions are Crucial: Water is the enemy of many of these reactions. Ensure your reagents, solvents, and glassware are dry, and use an inert atmosphere.
-
Heat it Up: Many reactions with this substrate require elevated temperatures to proceed at a reasonable rate.
-
Consider Pre-functionalization: For cross-coupling reactions, halogenating the imidazole ring is a reliable and well-established strategy.
-
Monitor Your Reactions: Use TLC or LC-MS to track the progress of your reaction to determine the optimal reaction time and identify any potential side products.
By understanding the underlying reasons for the low reactivity of this compound and applying these troubleshooting strategies, you can significantly improve your chances of success in your synthetic endeavors.
References
-
Design and Efficient Synthesis of Amino Acid Derived 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling Reactions. Thieme E-Books & E-Journals. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. TSI Journals. Available at: [Link]
-
Synthesis and Reactions of Imidazole. Zenodo. Available at: [Link]
-
Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction. ResearchGate. Available at: [Link]
- N1 site alkylation method for imidazole compounds. Google Patents.
-
N-Alkylation of imidazoles. University of Otago. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Reactions
Welcome to the technical support guide for the synthesis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during its synthesis. We will focus primarily on the widely used Debus-Radziszewski multicomponent reaction, a robust method for constructing the imidazole ring from an aldehyde precursor.
The synthesis of this valuable chiral building block, while based on established chemistry, is sensitive to reaction conditions. Minor deviations can lead to a variety of byproducts, complicating purification and reducing yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may observe during your reaction or workup. Each entry details the probable causes and provides actionable solutions.
Question 1: My reaction is complete by TLC, but after workup and chromatography, the yield of the desired product is very low (<30%). What are the likely causes?
Probable Causes:
-
Incomplete Dehydration of Intermediates: The final step of the imidazole synthesis is an oxidative aromatization of an imidazoline intermediate. If this step is inefficient, you may be isolating a mixture of the desired imidazole and the corresponding imidazoline or hydroxy-imidazoline, which can be difficult to separate and may decompose upon purification.
-
Formation of Water-Soluble Byproducts: The reaction of glyoxal with ammonia can produce a complex mixture of highly polar, water-soluble oligomers and adducts.[1] Your target compound, while less polar, might be partially lost in the aqueous phase during extraction if significant amounts of these polar byproducts are formed.
-
Side Reaction with the Boc-Protecting Group: While generally stable, the tert-butoxycarbonyl (Boc) group can be labile under strongly acidic conditions, which might be generated in situ depending on the ammonia source (e.g., using ammonium salts like NH₄OAc).
-
Oxazole Formation: A common side reaction in imidazole synthesis is the formation of the corresponding oxazole isomer. This occurs when the dicarbonyl component (glyoxal) reacts with the aldehyde before condensing with ammonia.[2]
Recommended Solutions:
-
Ensure Aromatization: After the initial condensation, consider adding a mild oxidizing agent or extending the reaction time with heating to facilitate the dehydrogenation of the imidazoline intermediate to the aromatic imidazole. Monitoring the reaction for the disappearance of the imidazoline intermediate by LC-MS is recommended.
-
Optimize Extraction Protocol: Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. A brine wash of the combined organic layers can help break up emulsions and remove excess water. If the product has some water solubility, consider back-extracting the aqueous layer.
-
Control pH: Use a source of ammonia that maintains a basic to neutral pH, such as aqueous ammonia or formamide, instead of ammonium salts that can create acidic conditions.[3]
-
Favor Imidazole Formation: To suppress oxazole formation, use a large excess of the ammonia source and maintain alkaline reaction conditions.[2] The nucleophilic attack of ammonia is favored over the cyclization pathway that leads to the oxazole.
Question 2: I observe a major byproduct in my crude NMR with a mass identical to my product (by LC-MS). How can I identify it?
Probable Cause:
The most likely candidate for an isomeric byproduct is the formation of an oxazole. The condensation of N-Boc-2-formylpyrrolidine with glyoxal in the absence of sufficient ammonia can lead to the formation of tert-butyl 2-(1,3-oxazol-2-yl)pyrrolidine-1-carboxylate.
Recommended Solutions & Identification Strategy:
-
¹H NMR Analysis: The key difference lies in the chemical shifts of the heterocyclic protons and the pyrrolidine proton at the C2 position.
-
Target Imidazole: Expect two distinct signals for the imidazole protons, typically between δ 7.0-7.5 ppm. The NH proton will be a broad singlet, often further downfield (>10 ppm).
-
Oxazole Byproduct: Expect two signals for the oxazole protons, often slightly more downfield than the imidazole protons. Crucially, there will be no broad NH peak.
-
-
¹³C NMR Analysis: The chemical shifts of the carbons in the heterocyclic ring will differ. Consult spectral databases for reference values of similar imidazole and oxazole structures.
-
Purification: While challenging, careful column chromatography with a shallow gradient (e.g., starting with 100% DCM and slowly increasing the percentage of methanol) can often resolve the two isomers. Using a specialized stationary phase, like alumina, may also be effective.
Question 3: My reaction mixture is a dark, tar-like material that is difficult to work with. What went wrong?
Probable Cause:
This is typically due to the polymerization and self-condensation of glyoxal, especially under strongly basic conditions or at elevated temperatures. Glyoxal is highly reactive and can form complex, dark-colored polymeric materials in the presence of ammonia.[4][5]
Recommended Solutions:
-
Control Reagent Addition: Add the glyoxal solution slowly and dropwise to the mixture of the aldehyde and ammonia. This maintains a low instantaneous concentration of glyoxal, favoring the desired multi-component reaction over self-polymerization.
-
Temperature Management: Run the reaction at a lower temperature (e.g., room temperature or slightly below) to control the rate of side reactions. While heating may be required for the final aromatization step, the initial condensation should be performed under milder conditions.
-
Use a Glyoxal Adduct: Consider using a more stable glyoxal equivalent, such as glyoxal sodium bisulfite adduct, which releases glyoxal slowly under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for this molecule and its mechanism?
The most common and efficient method is the Debus-Radziszewski imidazole synthesis .[6] This is a multi-component reaction involving three key reactants:
-
An Aldehyde: tert-butyl 2-formylpyrrolidine-1-carboxylate.
-
A 1,2-Dicarbonyl: Glyoxal.
-
An Ammonia Source: Typically aqueous ammonia, ammonium acetate, or formamide.
The reaction proceeds in two conceptual stages: first, the condensation of glyoxal with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form an imidazoline ring, which subsequently undergoes oxidation (dehydrogenation) to yield the final aromatic imidazole product.[7]
// Nodes Reactants [label="N-Boc-2-formylpyrrolidine\n+ Glyoxal + 2 NH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Diimine [label="Glyoxal Diimine\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Imidazoline [label="Imidazoline\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Target Imidazole\n(Final Product)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Reactants -> Diimine [label="Condensation"]; Diimine -> Imidazoline [label="+ Aldehyde\nCondensation"]; Imidazoline -> Product [label="Oxidation\n(-2H)"]; } enddot Caption: Simplified workflow of the Debus-Radziszewski synthesis.
Q2: What is the role of each reactant in the Debus-Radziszewski synthesis?
-
tert-butyl 2-formylpyrrolidine-1-carboxylate: Provides the C2 carbon of the imidazole ring and the pyrrolidine substituent.
-
Glyoxal: Provides the C4 and C5 carbons of the imidazole ring.
-
Ammonia: Provides the two nitrogen atoms (N1 and N3) of the imidazole ring.
Q3: An alternative synthesis starts with a nitrile. How does that work and what are the potential byproducts?
This route involves the Pinner reaction .[8][9] It starts with tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate.
-
Step 1 (Pinner Reaction): The nitrile is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using HCl gas) to form an intermediate imino ester hydrochloride, known as a Pinner salt.[10]
-
Step 2 (Cyclization): This reactive salt is then treated with an ammonia source to form an amidine, which can cyclize to form the imidazole ring.
Common Byproducts of the Pinner Route:
-
Amide: Formed from the hydrolysis of the nitrile or rearrangement of the Pinner salt if conditions are not strictly anhydrous and low-temperature.[8][10]
-
Ester: Formed if the Pinner salt intermediate is hydrolyzed with water.[9][11]
-
Orthoester: Can form if an excess of alcohol is used in the first step.[10]
// Nodes Start [label="Aldehyde + Glyoxal", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="High [NH₃]\n(Alkaline)", fillcolor="#E6F4EA", fontcolor="#202124"]; NoAmmonia [label="Low [NH₃]\n(Acidic)", fillcolor="#FCE8E6", fontcolor="#202124"]; Imidazoline [label="Imidazoline Pathway", fillcolor="#E8F0FE", fontcolor="#202124"]; OxazoleIntermediate [label="Oxazole Pathway", fillcolor="#FCE8E6", fontcolor="#202124"]; Imidazole [label="Desired Imidazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxazole [label="Oxazole Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Ammonia; Start -> NoAmmonia; Ammonia -> Imidazoline [style=solid]; NoAmmonia -> OxazoleIntermediate [style=dashed]; Imidazoline -> Imidazole; OxazoleIntermediate -> Oxazole; } enddot Caption: Competing pathways for imidazole vs. oxazole formation.
Analytical Data & Protocols
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Probable Origin | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | Target Product | 237.30 | Two imidazole ¹H NMR signals (δ 7.0-7.5); Broad NH signal. |
| tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (Imidazoline) | Incomplete Oxidation | 239.32 | Absence of aromatic signals; Aliphatic CH₂-CH₂ signals in the ring. |
| tert-butyl 2-(1,3-oxazol-2-yl)pyrrolidine-1-carboxylate | Isomeric Byproduct | 238.29 | Isomeric mass to product; Absence of NH proton in ¹H NMR. |
| N-Boc-pyrrolidine-2-carboxylic acid | Hydrolysis of Nitrile / Oxidation of Aldehyde | 215.25 | Carboxylic acid proton signal (>10 ppm); Different polarity on TLC. |
| N-Boc-pyrrolidine-2-carboxamide | Hydrolysis of Nitrile | 214.27 | Two broad amide protons in ¹H NMR. |
Protocol 1: General Procedure for Debus-Radziszewski Synthesis
Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions.
-
To a solution of tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) at room temperature, add concentrated aqueous ammonia (10-20 equiv.).
-
Stir the mixture for 10-15 minutes.
-
To this solution, add a 40% aqueous solution of glyoxal (1.1 equiv.) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with dichloromethane/methanol) to yield the pure product.
Protocol 2: Troubleshooting Workflow for Low Yield
// Nodes Start [label="Low Yield Observed", fillcolor="#FCE8E6", fontcolor="#202124"]; AnalyzeCrude [label="Analyze Crude Mixture\n(LC-MS, ¹H NMR)", fillcolor="#FEF7E0", fontcolor="#202124"]; MainProduct [label="Is Target Product the\nMajor Component?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; WorkupLoss [label="Hypothesis:\nLoss During Workup", fillcolor="#E8F0FE", fontcolor="#202124"]; SideReaction [label="Hypothesis:\nSide Reactions Dominate", fillcolor="#E8F0FE", fontcolor="#202124"]; OptimizeWorkup [label="Action:\nRe-evaluate Extraction pH\n& Solvent Choice", fillcolor="#E6F4EA", fontcolor="#202124"]; OptimizeReaction [label="Action:\nAdjust Temp, Reagent Stoichiometry,\n& Addition Rate", fillcolor="#E6F4EA", fontcolor="#202124"]; IdentifyByproducts [label="Identify Byproducts\n(See Table 1)", fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> AnalyzeCrude; AnalyzeCrude -> MainProduct; MainProduct -> WorkupLoss [label="Yes"]; MainProduct -> SideReaction [label="No"]; WorkupLoss -> OptimizeWorkup; SideReaction -> IdentifyByproducts; IdentifyByproducts -> OptimizeReaction; } enddot Caption: A logical workflow for diagnosing the cause of low product yield.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
-
Wikipedia. Debus–Radziszewski imidazole synthesis.
-
Scribd. Radziszewskis Imidazole Synthesis.
-
Scribd. Debus-Radziszewski Imidazole Synthesis.
-
Molbase. (R)-TERT-BUTYL 2-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE synthesis.
-
Enamine. tert-Butyl (2R)-2-(1H-imidazole-1-carbonyl)pyrrolidine-1-carboxylate.
-
Wikipedia. Pinner reaction.
-
Grokipedia. Pinner reaction.
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
-
YouTube. Preparation of Imidazoles, Part 1: By Cyclocondensation.
-
J&K Scientific. Pinner Reaction.
-
National Institutes of Health (NIH). A Lewis acid-promoted Pinner reaction.
-
NROChemistry. Pinner Reaction.
-
Organic Chemistry Portal. Imidazole synthesis.
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine.
-
International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
-
AChemBlock. tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
CymitQuimica. This compound.
-
ChemSrc. tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
-
ChemicalBook. (R)-TERT-BUTYL 2-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE.
-
World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review.
-
Sigma-Aldrich. Tert-Butyl 2-ethylaminomethyl-1-pyrrolidinecarboxylate.
-
ResearchGate. Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through....
-
BLDpharm. tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
-
BLDpharm. tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate.
-
Enamine China. tert-Butyl (2R)-2-(1H-imidazole-1-carbonyl)pyrrolidine-1-carboxylate.
-
MySkinRecipes. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
-
Reagent Instruments Network. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
-
SpringerLink. Theoretical analysis of glyoxal condensation with ammonia in aqueous solution.
-
Atmospheric Chemistry and Physics. Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds.
-
PubMed. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism.
-
MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains.
-
Sigma-Aldrich. (S)-TERT-BUTYL 2-(4-BROMO-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE.
-
PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.
-
The Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity....
-
ResearchGate. The Reaction of Acetaldehyde, Glyoxal, and Ammonia to Yield 2-Methylimidazole....
-
Atmospheric Chemistry and Physics. Glyoxal's impact on dry ammonium salts: fast and reversible surface aerosol browning.
Sources
- 1. Theoretical analysis of glyoxal condensation with ammonia in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. ACP - Relations - Glyoxal's impact on dry ammonium salts: fast and reversible surface aerosol browning [acp.copernicus.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. jk-sci.com [jk-sci.com]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Guide to the Spectroscopic Characterization of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: A Comparative 1H NMR Analysis
For researchers engaged in drug discovery and development, particularly in the synthesis of novel heterocyclic entities, unambiguous structural confirmation is paramount. Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral building block that incorporates both a pyrrolidine and an imidazole moiety, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive analysis of its expected 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against its constituent fragments. This approach not only facilitates the structural elucidation of the target molecule but also deepens the understanding of the chemical environment's influence on proton resonances.
The Structural Landscape: Predicting the 1H NMR Spectrum
The 1H NMR spectrum of this compound is best understood by dissecting the molecule into its three key components: the N-Boc protecting group, the pyrrolidine ring, and the 2-substituted imidazole ring. The electronic interplay between these fragments will dictate the precise chemical shifts and coupling patterns observed.
Diagram: Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
Predicted 1H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Imidazole N-H | ~10.0 - 12.0 | Broad Singlet | 1H | The acidic proton on the imidazole nitrogen is typically broad and significantly downfield. |
| Imidazole C-H | ~7.0 - 7.2 | Singlet | 2H | The two C-H protons on the imidazole ring are in a similar electronic environment and may appear as a single peak or two closely spaced singlets. |
| Pyrrolidine H5 | ~4.8 - 5.0 | Triplet or Multiplet | 1H | This proton is adjacent to both a nitrogen atom and the electron-withdrawing imidazole ring, causing a significant downfield shift. |
| Pyrrolidine H2 | ~3.4 - 3.6 | Multiplet | 2H | These protons are adjacent to the nitrogen of the pyrrolidine ring. |
| Pyrrolidine H3, H4 | ~1.9 - 2.2 | Multiplet | 4H | These are the aliphatic protons of the pyrrolidine ring. |
| tert-Butyl | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Comparative Analysis: Building Blocks vs. Final Compound
To appreciate the nuances of the target molecule's spectrum, it's instructive to compare the expected chemical shifts with those of its precursors or related simple molecules.
| Compound | Proton | Observed/Expected Chemical Shift (δ, ppm) |
| This compound | Imidazole C-H | ~7.0 - 7.2 |
| Pyrrolidine H5 | ~4.8 - 5.0 | |
| Pyrrolidine H2 | ~3.4 - 3.6 | |
| Pyrrolidine H3, H4 | ~1.9 - 2.2 | |
| tert-Butyl | ~1.4 | |
| N-Boc-pyrrolidine [1][2] | Pyrrolidine α-CH2 | ~3.3 |
| Pyrrolidine β-CH2 | ~1.8 | |
| tert-Butyl | ~1.46 | |
| Imidazole [3][4] | C2-H | ~7.7 |
| C4-H, C5-H | ~7.1 |
The comparison highlights a significant downfield shift for the H5 proton of the pyrrolidine ring in the final product. This is a direct consequence of the strong electron-withdrawing effect of the adjacent imidazole ring. The chemical shifts of the imidazole protons are also expected to be slightly different from unsubstituted imidazole due to the attachment of the pyrrolidine ring at the 2-position.
Experimental Protocol for 1H NMR Acquisition
For researchers intending to acquire a 1H NMR spectrum of this compound, the following protocol is recommended for achieving high-quality, reproducible data.
Diagram: 1H NMR Acquisition Workflow
Caption: A standardized workflow for acquiring and processing a 1H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Assign the peaks to the respective protons in the molecule based on their chemical shift, multiplicity, and integration, using the comparative data in this guide as a reference.
-
Conclusion
The structural elucidation of complex heterocyclic molecules like this compound is greatly facilitated by a thorough understanding and predictive analysis of their 1H NMR spectra. By comparing the expected spectrum with those of its simpler structural components, researchers can confidently assign proton signals and confirm the successful synthesis of the target compound. The experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, which is the cornerstone of chemical characterization in modern drug discovery.
References
-
SpectraBase. 1-Boc-pyrrolidine. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
- Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 863-75.
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
-
Wiley Analytical Science. 2H-imidazole, 2,2,4-trimethyl-5-phenyl-, 1,3-dioxide - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the 13C NMR Analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
For researchers and professionals engaged in drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound with potential applications as a building block in medicinal chemistry. Its structural complexity, featuring a Boc-protected pyrrolidine ring linked to an imidazole moiety, necessitates a multi-faceted analytical approach for complete characterization. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for this compound, comparing its utility with other common analytical techniques to provide a holistic view of its structural elucidation.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of an organic molecule.[1][2] Unlike 1H NMR, which reveals the proton environment, 13C NMR allows for the direct observation of each unique carbon atom in a molecule, offering critical information about its connectivity and chemical environment.[1][2] For a molecule like this compound, with its distinct aliphatic and aromatic regions, 13C NMR is indispensable for confirming the presence and connectivity of all carbon atoms.
Interpreting the 13C NMR Spectrum: A Peak-by-Peak Analysis
The 13C NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, reveals a series of peaks corresponding to the twelve carbon atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each carbon.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Boc Group | ||
| C=O | 154-156 | The carbonyl carbon of the Boc protecting group is characteristically found in this downfield region due to the deshielding effect of the adjacent oxygen atoms.[3] |
| C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is shielded by the three methyl groups. |
| C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |
| Pyrrolidine Ring | ||
| C2 | ~60 | This methine carbon is bonded to two nitrogen atoms (one from the pyrrolidine ring and one from the imidazole ring), resulting in a significant downfield shift. |
| C5 | ~47 | This methylene carbon is adjacent to the nitrogen atom of the pyrrolidine ring. |
| C3, C4 | 24-33 | These methylene carbons are in a typical aliphatic environment within the five-membered ring. |
| Imidazole Ring | ||
| C2' | ~145 | The carbon atom situated between the two nitrogen atoms in the imidazole ring is significantly deshielded.[4][5] |
| C4', C5' | 120-130 | The chemical shifts of these two carbons can be very similar and are subject to the tautomerism of the imidazole ring.[4][6] |
It is important to note that the imidazole ring can undergo rapid tautomerization in solution, which can lead to averaged signals or broadening of the C4' and C5' peaks in the 13C NMR spectrum.[4][6] The specific solvent and temperature can influence the rate of this exchange.[7]
A Comparative Look: Complementary Analytical Techniques
While 13C NMR provides a detailed carbon roadmap, a comprehensive structural analysis relies on the synergy of multiple analytical methods.
1. 1H NMR Spectroscopy: This technique is the first line of analysis, providing information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For our target molecule, 1H NMR would confirm the presence of the tert-butyl group, the protons on the pyrrolidine and imidazole rings, and the N-H proton of the imidazole.
2. Mass Spectrometry (MS): MS provides the crucial molecular weight of the compound.[8] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. A common characteristic of Boc-protected compounds in mass spectrometry is the facile loss of the Boc group or isobutylene, leading to characteristic fragment ions.[9][10][11]
3. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): For chiral molecules like this compound, chiral chromatography is essential for determining enantiomeric purity.[12][13][14] Both HPLC and SFC with a suitable chiral stationary phase can separate the enantiomers and provide a quantitative measure of their ratio.[12][13][14]
4. Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. In this case, the characteristic C=O stretch of the carbamate in the Boc group would be a prominent feature in the IR spectrum.
Workflow for Comprehensive Structural Elucidation
The following diagram illustrates a logical workflow for the complete characterization of this compound, integrating the strengths of various analytical techniques.
Caption: Workflow for structural elucidation.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To obtain a reliable 13C NMR spectrum, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15] Ensure the compound is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts.
-
-
Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]
Conclusion
The 13C NMR analysis of this compound is a critical component of its structural verification. By providing a direct map of the carbon framework, it complements the information obtained from other analytical techniques such as 1H NMR and mass spectrometry. For a comprehensive and unambiguous characterization, especially for chiral molecules intended for pharmaceutical development, an integrated analytical approach is paramount. This guide underscores the importance of not only acquiring high-quality data but also understanding the principles behind the spectral features and how they fit into the broader context of structural elucidation.
References
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. Benchchem.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Benchchem.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC - NIH.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... ResearchGate.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). ResearchGate.
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry data for tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development, often used as a building block in the synthesis of more complex molecules. Its structure combines a pyrrolidine ring, an imidazole moiety, and a tert-butyloxycarbonyl (Boc) protecting group. Accurate characterization of this molecule is crucial for ensuring purity, confirming identity, and studying its metabolic fate. Mass spectrometry (MS) is a primary analytical technique for this purpose, providing precise mass measurement and valuable structural information through fragmentation analysis.
This guide provides a detailed overview of the expected mass spectrometry data for this compound, including predicted fragmentation patterns. It also compares the utility of mass spectrometry with other common analytical techniques and offers a standardized protocol for data acquisition.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula for this compound is C₁₂H₁₉N₃O₂. Its calculated molecular weight is approximately 237.30 g/mol .[1][2] For high-resolution mass spectrometry, the expected monoisotopic mass is a more precise measure.
Expected Molecular Ion:
Under electrospray ionization (ESI) in positive ion mode, the compound is expected to be readily protonated, yielding a prominent molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 238.15.
Key Fragmentation Pathways:
The fragmentation of this molecule is largely dictated by the lability of the Boc protecting group and the stability of the resulting fragments. The imidazole ring itself is generally stable and less prone to ring-opening, with fragmentation typically involving the loss of substituents.[3][4]
The most common fragmentation patterns observed for N-Boc protected amines involve cleavages of the carbamate group.[5] The primary fragmentation events for this compound are predicted to be:
-
Loss of the tert-butyl group: A characteristic fragmentation pathway for Boc-protected compounds is the cleavage of the C-O bond to lose the tert-butyl group as a stable tert-butyl cation (C₄H₉⁺) with an m/z of 57. This often results in a prominent peak.[5][6]
-
Loss of isobutylene: The Boc group can also undergo a rearrangement to eliminate isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.
-
Loss of the entire Boc group: Cleavage can result in the loss of the entire tert-butyloxycarbonyl group, leading to the formation of the 2-(1H-imidazol-2-yl)pyrrolidine cation.
-
Cleavage of the pyrrolidine ring: The pyrrolidine ring itself can undergo fragmentation, although this is often less favorable than the loss of the bulky Boc group.[7][8]
Summary of Predicted Mass Fragments
| m/z (Predicted) | Ion Formula | Description |
| 238.15 | [C₁₂H₂₀N₃O₂]⁺ | Protonated molecular ion ([M+H]⁺) |
| 182.10 | [C₈H₁₂N₃O₂]⁺ | Loss of isobutylene (-56 Da) from the Boc group |
| 138.10 | [C₇H₁₂N₃]⁺ | Loss of the entire Boc-carbonyl group (-100 Da) |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Predicted Fragmentation Pathway Diagram
Caption: Predicted fragmentation of this compound.
Experimental Protocol: LC-MS Analysis
This section provides a general procedure for acquiring mass spectrometry data for the target compound using a standard liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.
Objective: To obtain the mass spectrum and fragmentation data for this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and acetonitrile.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation patterns.
-
Workflow Diagram
Caption: Workflow for LC-MS analysis of the target compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive characterization often involves complementary techniques.
| Technique | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | - Highly sensitive.- Provides exact molecular weight.- Structural information from fragmentation. | - Isomers may not be distinguishable without chromatography.- Does not provide detailed connectivity information. |
| Nuclear Magnetic Resonance (NMR) | - Provides detailed information on the carbon-hydrogen framework.- Unambiguously determines atom connectivity and stereochemistry.- ¹H and ¹³C NMR are essential for structural confirmation. | - Lower sensitivity compared to MS.- Requires larger sample amounts.- More complex data interpretation. |
| Infrared (IR) Spectroscopy | - Useful for identifying functional groups (e.g., C=O stretch of the carbamate, N-H bonds of the imidazole). | - Provides limited information on the overall molecular structure.- Spectrum can be complex and overlapping. |
In practice, a combination of MS and NMR is the gold standard for the unambiguous identification and characterization of novel organic compounds like this compound. MS confirms the molecular formula, while NMR elucidates the precise atomic arrangement.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield a clear protonated molecular ion at m/z 238.15. The fragmentation pattern is expected to be dominated by the characteristic losses associated with the N-Boc protecting group, notably producing fragments at m/z 182.10, 138.10, and a key indicator ion at m/z 57.07. While mass spectrometry provides essential data for molecular weight confirmation and preliminary structural analysis, it should be used in conjunction with other techniques like NMR for complete and unambiguous characterization. The provided experimental protocol offers a robust starting point for researchers seeking to analyze this compound and similar structures.
References
-
Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids. 2006;25(9-11):1237-40. [Link]
-
Mass spectral studies on mesoionic imidazo [1,2‐a] pyrid‐2 and ‐3‐one derivatives. Organic Mass Spectrometry. 1972;6(7):863-867. [Link]
-
The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]
-
N-Boc-pyrrolidine. PubChem. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Pyrrolidine. NIST WebBook. [Link]
-
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
tert-Butyl 2-(1H-imidazol-1-yl)acetate. National Institutes of Health. [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]
-
Analysis of endogenous pyrrolidine levels by mass fragmentography. PubMed. [Link]
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Unveiling the Potential of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. The pyrrolidine scaffold, a privileged motif in organocatalysis, has given rise to a diverse family of catalysts, each with unique attributes. This guide provides an in-depth, objective comparison of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate and its deprotected, catalytically active form, (S)-2-(1H-imidazol-2-yl)pyrrolidine , with other prominent pyrrolidine-based reagents. Our analysis is supported by experimental data from peer-reviewed literature, offering a clear perspective on their relative performance in key asymmetric transformations.
Introduction: The Enduring Legacy of Proline and the Quest for Superior Catalysts
The field of asymmetric organocatalysis was revolutionized by the discovery that the simple amino acid, L-proline, could effectively catalyze asymmetric aldol reactions.[1] This seminal finding opened the door to the development of a vast array of proline-derived catalysts, each designed to overcome the limitations of the parent molecule, such as modest reactivity, limited solvent compatibility, and the need for high catalyst loadings.[2]
The core principle behind many of these catalysts lies in the synergistic action of the pyrrolidine nitrogen, which forms a nucleophilic enamine intermediate with a carbonyl compound, and a second functional group that activates the electrophile and directs the stereochemical outcome of the reaction. This bifunctionality is key to achieving high levels of stereocontrol.
This guide focuses on a specific class of these evolved catalysts: those incorporating an imidazole moiety. The imidazole ring, with its unique electronic properties and ability to act as a hydrogen bond donor/acceptor and a nucleophilic catalyst, presents an intriguing design element for novel organocatalysts. We will explore the performance of the N-Boc protected This compound and its active, deprotected counterpart in the context of established pyrrolidine-based catalysts.
The Catalysts Under Scrutiny: A Structural Overview
The catalysts discussed in this guide share the common feature of a chiral pyrrolidine ring but differ in the nature of the substituent at the 2-position. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen of our title compound renders it catalytically inactive in its protected form for reactions requiring the secondary amine. However, it serves as a stable and readily purifiable precursor to the active catalyst.
| Catalyst/Precursor | Structure | Key Features |
| tert-Butyl (S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | N-Boc protected; stable precursor. | |
| (S)-2-(1H-Imidazol-2-yl)pyrrolidine | Deprotected, catalytically active secondary amine; imidazole functionality. | |
| L-Proline | The parent amino acid catalyst; bifunctional with a carboxylic acid.[1] | |
| (S)-2-(Pyrrolidin-2-yl)-1H-tetrazole | Isosteric replacement of carboxylic acid with a more acidic tetrazole ring. | |
| Pyrrolidinyl-Thiourea Derivatives | Bifunctional catalysts with a thiourea moiety for hydrogen bonding activation. |
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a benchmark for evaluating the efficacy of new organocatalysts. Here, we compare the performance of a close analog of our target catalyst, (S)-2-(pyrrolidin-2-yl)imidazole , with the well-established L-proline and a more acidic isostere, (S)-2-(pyrrolidin-2-yl)-1H-tetrazole .
A study by Číhalová et al. provides valuable comparative data for the aldol reaction between various aldehydes and ketones. The results underscore the significant impact of the heterocyclic moiety on catalytic activity and stereoselectivity.[3]
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone [3]
| Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-2-(Pyrrolidin-2-yl)imidazole (IV) | 78 | 95:5 | 91 (anti) |
| (S)-2-(Pyrrolidin-2-yl)-1H-tetrazole | - | - | Similar to IV |
| L-Proline | 68 | - | 76 |
Analysis of Performance:
From the data presented, it is evident that the imidazole-containing pyrrolidine catalyst (IV) significantly outperforms L-proline in terms of both yield and enantioselectivity in the asymmetric aldol reaction. The higher acidity of the tetrazole derivative compared to the imidazole derivative was noted to result in lower catalytic activity, although the enantioselectivity remained comparable.[3] This suggests that the basicity of the imidazole nitrogen plays a crucial role in the catalytic cycle, likely by participating in proton transfer steps.
The Boc-protected precursor, This compound , would not be an effective catalyst for this transformation as the secondary amine required for enamine formation is blocked.
Performance in Asymmetric Michael Additions
A study by Wang et al. demonstrated the high efficiency of a pyrrolidinyl-thioimidazole and a chiral thioureido acid co-catalyst system in the Michael addition of ketones to nitrodienes.[4]
Table 2: Performance of a Pyrrolidinyl-Thioimidazole Catalyst System in the Asymmetric Michael Addition of Cyclohexanone to a Nitrodiene [4]
| Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Pyrrolidinyl-thioimidazole / Chiral Thioureido Acid | up to 99 | up to 99:1 | up to 99 |
Insights and Projected Performance:
The exceptional results achieved with the pyrrolidinyl-thioimidazole system highlight the potential of pyrrolidine-imidazole scaffolds in promoting Michael additions. The imidazole moiety, in this case modified to a thioimidazole, participates in activating the Michael acceptor through hydrogen bonding, complementing the enamine-based activation of the ketone by the pyrrolidine nitrogen.
It is reasonable to project that the deprotected (S)-2-(1H-imidazol-2-yl)pyrrolidine would also be an effective catalyst for Michael additions, potentially in conjunction with a co-catalyst to enhance electrophile activation. The N-Boc protected form would be inactive for the same reasons mentioned for the aldol reaction.
Experimental Protocols
Synthesis of (S)-2-(N-Boc-pyrrolidine-2-yl)-1H-imidazole
A reliable method for the synthesis of the Boc-protected precursor involves the conversion of N-Boc-L-proline to the corresponding aldehyde, followed by cyclization to form the imidazole ring.
Caption: Synthetic workflow for (S)-2-(N-Boc-pyrrolidine-2-yl)-1H-imidazole.
Step-by-Step Protocol:
-
Reduction of N-Boc-L-proline: To a solution of N-Boc-L-proline in an anhydrous solvent such as THF, carefully add a reducing agent like lithium tri-tert-butoxyaluminum hydride at a low temperature (e.g., -78 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction carefully with a saturated aqueous solution of sodium potassium tartrate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the resulting N-Boc-L-prolinal by column chromatography.
-
Imidazole Formation: To a solution of the purified aldehyde in a suitable solvent like methanol, add tosylmethyl isocyanide and a base such as potassium carbonate.
-
Cyclization: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Final Purification: After cooling, concentrate the reaction mixture and purify the crude product by column chromatography to yield (S)-2-(N-Boc-pyrrolidine-2-yl)-1H-imidazole.
Deprotection to Yield the Active Catalyst
The removal of the Boc protecting group is a straightforward process, typically achieved under acidic conditions.
Caption: Deprotection of the N-Boc group to yield the active catalyst.
Step-by-Step Protocol:
-
Dissolution: Dissolve tert-butyl (S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The resulting product, (S)-2-(1H-imidazol-2-yl)pyrrolidine , is often obtained as a salt (e.g., trifluoroacetate or hydrochloride salt) and can be used directly or neutralized if the free base is required.
Conclusion and Future Outlook
The analysis of the available data indicates that pyrrolidine-imidazole based organocatalysts, such as the deprotected form of This compound , hold significant promise as effective catalysts in asymmetric synthesis. The performance of the closely related (S)-2-(pyrrolidin-2-yl)imidazole in the asymmetric aldol reaction demonstrates a clear advantage over the benchmark catalyst, L-proline, in terms of both yield and enantioselectivity.[3] This enhanced performance can be attributed to the unique electronic and steric properties of the imidazole moiety.
While direct comparative data for the title compound in a broad range of reactions is still emerging, the strong performance of analogous structures in both aldol and Michael addition reactions suggests that it is a valuable addition to the organocatalyst toolkit. The N-Boc protected form serves as a stable and convenient precursor, allowing for the in-situ generation or prior isolation of the active catalyst.
Future research in this area should focus on a systematic evaluation of (S)-2-(1H-imidazol-2-yl)pyrrolidine in a wider array of asymmetric transformations to fully elucidate its catalytic potential and substrate scope. Further modifications of the imidazole ring could also lead to the development of even more active and selective catalysts. For researchers at the forefront of pharmaceutical and fine chemical synthesis, the exploration of such novel pyrrolidine-based catalysts is a promising avenue for developing more efficient and sustainable synthetic methodologies.
References
- BenchChem. (2025). A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. BenchChem.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole. Retrieved from [Link]
- Wang, J., Liu, H., Zu, L., & Wang, W. (2010). The highly enantioselective Michael addition of ketones to nitrodienes catalyzed by the efficient organocatalyst system of pyrrolidinyl-thioimidazole and chiral thioureido acid. Organic & Biomolecular Chemistry, 8(19), 4271-4273.
- MDPI. (2022).
- Číhalová, S., Eigner, V., & Pícha, E. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 684–694.
- BenchChem. (2025). Performance Showdown: (S)-1-Boc-2- (aminomethyl)pyrrolidine-Derived Organocatalysts Versus Commercial Alternatives in Asymmetric Synthesis. BenchChem.
- Beilstein Archives. (2024).
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
- PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6472-6475.
- Moodle@Units. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5769-5773.
- PubMed. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 10(51), 30567-30575.
- Sci-Hub. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Tetrahedron: Asymmetry, 25(15), 1129-1132.
- PubMed Central. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(42), 13684–13692.
- ResearchGate. (2019). Deprotection of the t-butyl ester group.
- ResearchGate. (2020).
- MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2686.
- Organic Chemistry Portal. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659.
- Asian Journal of Green Chemistry. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-488.
- Organic Chemistry Portal. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins.
- ResearchGate. (n.d.).
- BenchChem. (2025).
Sources
- 1. tert-Butyl (2R)-2-(1H-imidazole-1-carbonyl)pyrrolidine-1-carboxylate - Enamine [enamine.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
A Comparative Guide to Enantiomeric Purity Determination of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to significant variations in how they interact with the inherently chiral environment of the human body, such as enzymes and receptors.[1] Consequently, regulatory bodies worldwide mandate the rigorous control and analysis of the enantiomeric purity of chiral drug substances.
(S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral building block whose stereochemical integrity is crucial for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Ensuring its enantiomeric excess (% ee) is a critical quality attribute. This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each technique, provide detailed starting protocols based on analogous separations, and offer a data-driven comparison to guide researchers in selecting the most appropriate method for their needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Established Workhorse
Chiral HPLC is the most established and widely utilized technique for enantiomeric separations in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a compound like (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, polysaccharide-based CSPs are often the first choice due to their broad applicability.[2]
Mechanism of Separation
Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, create chiral grooves and cavities. Enantiomers fit into these cavities differently, leading to variations in the strength of interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance). This difference in interaction energy results in different retention times, allowing for their separation and quantification.
Proposed Experimental Protocol: Chiral HPLC
This protocol is a starting point for method development, based on typical conditions for separating pyrrolidine and imidazole derivatives.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). This is a versatile column with proven success for a wide range of chiral compounds.[3]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (v/v). The apolar alkane combined with a polar alcohol modifier is a standard mobile phase for normal-phase chiral chromatography.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm, where the imidazole moiety is expected to have significant absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Method Optimization: If separation is not achieved, systematically vary the percentage of the IPA modifier (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution, while a higher percentage reduces analysis time.
Workflow for Chiral HPLC Method Development
Sources
X-ray crystallography of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate derivatives
A Comparative Guide to the X-ray Crystallography of Boc-Protected Imidazole Heterocycles
This guide provides a comparative crystallographic analysis of tert-butyl-protected imidazole derivatives, offering researchers and drug development professionals a framework for understanding their solid-state structures. While the crystal structure of the pharmaceutically relevant scaffold, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is not publicly available as of this writing, a detailed examination of structurally related analogues provides critical insights into the conformational preferences, intermolecular interactions, and packing motifs that govern this class of compounds.
Here, we present a direct comparison of the single-crystal X-ray structures of two analogues: tert-butyl 2-(1H-imidazol-1-yl)acetate (Compound 1) and tert-butyl 4-formyl-1H-imidazole-1-carboxylate (Compound 2) . By analyzing these known structures, we can establish a baseline for predicting the crystallographic behavior of more complex derivatives, including the target pyrrolidine scaffold, and provide guidance on experimental design and data interpretation.
Introduction: The Structural Importance of Imidazolyl-Amino Acid Scaffolds
The imidazole ring is a privileged structure in medicinal chemistry, present in numerous bioactive molecules and approved drugs.[1][2] When coupled with amino acid frameworks like pyrrolidine, it forms the basis for potent therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during synthesis to mask the nucleophilicity of the amino acid's nitrogen, allowing for controlled chemical transformations.[3]
Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for drug development. X-ray crystallography provides unambiguous data on molecular geometry, conformation, and the subtle intermolecular forces that dictate crystal packing.[4] This information is crucial for structure-activity relationship (SAR) studies, polymorph screening, and ensuring the physicochemical consistency of active pharmaceutical ingredients (APIs).[5]
This guide will first detail the experimental protocols for the synthesis and crystallization of these compounds. It will then present a side-by-side comparison of the crystallographic data for Compounds 1 and 2 , followed by a predictive analysis of the key structural features anticipated for the target pyrrolidine derivative.
Experimental Methodologies: From Synthesis to Structure
The successful generation of high-quality crystals for X-ray diffraction is the rate-limiting step in structural analysis.[4] The process involves a logical workflow from synthesis and purification to crystallization screening.
Synthesis Protocols
The synthesis of these derivatives typically involves the reaction of imidazole with a Boc-protected amino acid derivative or a related electrophile.
Protocol 2.1.1: Synthesis of tert-butyl 2-(1H-imidazol-1-yl)acetate (Compound 1)
This procedure is based on the condensation reaction between imidazole and an appropriate haloacetate ester.
-
Reaction Setup: Dissolve imidazole (1.0 eq.) in a suitable aprotic solvent like acetonitrile.
-
Reagent Addition: Add tert-butyl chloroacetate (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, filter the solid salts and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2.1.2: General Synthesis of N-Boc-imidazole Derivatives (e.g., Compound 2)
This protocol describes the direct protection of the imidazole nitrogen.
-
Reaction Setup: Dissolve the starting imidazole derivative (e.g., 4-formylimidazole) (1.0 eq.) in dichloromethane or acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the solution at room temperature.[6]
-
Reaction Execution: Stir the reaction mixture for 2-4 hours.[6]
-
Workup & Purification: Remove the solvent in vacuo. The residue can often be purified by column chromatography (silica, hexane/ethyl acetate) to afford the N-Boc-imidazole product.[6]
Crystallization Protocols
Obtaining diffraction-quality single crystals requires careful control over saturation and nucleation. The vapor diffusion method is highly effective for small quantities of material.
Protocol 2.2.1: Crystallization by Slow Evaporation & Vapor Diffusion
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble. For many pyrrolidine and imidazole derivatives, solvents like methanol, ethanol, or acetone, and solvent/anti-solvent systems like methanol/water, are effective.[7]
-
Solution Preparation: Dissolve 5-10 mg of the highly purified compound in a minimal amount of the chosen solvent (e.g., methanol) in a small, open vial.
-
Vapor Diffusion Setup: Place this inner vial inside a larger, sealable jar containing a small volume of a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether or hexane).
-
Crystal Growth: Seal the outer jar and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the slow growth of single crystals over several days to weeks.
Caption: General workflow from synthesis to crystallographic analysis.
Comparative Structural Analysis
The crystallographic data for tert-butyl 2-(1H-imidazol-1-yl)acetate (1 ) and tert-butyl 4-formyl-1H-imidazole-1-carboxylate (2 ) reveal key differences in their solid-state arrangements, driven by their distinct molecular geometries.
Crystallographic Data Comparison
The unit cell parameters and refinement statistics provide a top-level comparison of the crystal lattices.
| Parameter | Compound 1 (Acetate Derivative)[7] | Compound 2 (Formyl Derivative)[8] |
| Chemical Formula | C₉H₁₄N₂O₂ | C₉H₁₂N₂O₃ |
| Molecular Weight ( g/mol ) | 182.22 | 196.21 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.558(2) | 5.972(3) |
| b (Å) | 9.287(2) | 7.173(7) |
| c (Å) | 11.047(2) | 12.164(11) |
| α (°) | 90 | 79.630(16) |
| β (°) | 117.157(4) | 86.620(15) |
| γ (°) | 90 | 89.326(15) |
| Volume (ų) | 963.9(4) | 511.7(8) |
| Z (Molecules/Unit Cell) | 4 | 2 |
| R-factor (R1) | 0.040 | 0.062 |
Analysis of Causality:
-
Symmetry and Packing: Compound 1 crystallizes in a centrosymmetric monoclinic space group (P2₁/c), while Compound 2 adopts a lower-symmetry triclinic system (P-1). This immediately indicates different packing efficiencies and symmetry operations governing the crystal lattices. The presence of a flexible acetate linker in 1 versus the rigid, planar formyl-imidazole system in 2 directly influences how the molecules can arrange themselves to achieve thermodynamic stability.
-
Unit Cell Volume: Despite having a similar number of heavy atoms, the unit cell for Compound 1 is significantly larger and contains four molecules, whereas the cell for 2 is much more compact and contains only two. This suggests a more efficient packing arrangement for Compound 2 , likely facilitated by its more planar structure.
Conformation and Intermolecular Interactions
The key distinction between these molecules lies in their dominant intermolecular interactions, which dictate their supramolecular assembly.
Caption: Comparison of key structural drivers for supramolecular assembly.
-
Compound 1 (Acetate Derivative): The structure is dominated by the formation of centrosymmetric dimers.[7] In the crystal, pairs of molecules are connected through C—H···O hydrogen bonds between a C-H on the imidazole ring and a carbonyl oxygen of the acetate group on a neighboring molecule.[7] The dihedral angle between the imidazole ring and the acetate plane is a significant 80.54(12)°, indicating a highly twisted conformation.[7]
-
Compound 2 (Formyl Derivative): This molecule exhibits a more complex packing arrangement. Weak intermolecular C—H···O hydrogen bonds link the molecules into chains.[8] Critically, these chains are further organized into a double-chain structure through π–π stacking interactions between the electron-rich imidazole rings of neighboring chains, with a centroid-to-centroid distance of 3.672(4) Å.[8] This stacking is favored by the planarity of the N-Boc-formyl-imidazole system.
Predictive Analysis for the Pyrrolidine Derivative
Based on the comparative data above and established principles of stereochemistry, we can predict the key crystallographic features of This compound .
-
Hydrogen Bonding: The most significant difference will be the presence of a secondary amine proton (N-H) on the imidazole ring (at position 1), which is a strong hydrogen bond donor. Unlike the C-H donors in Compounds 1 and 2 , this N-H group is expected to form a much stronger and more directional hydrogen bond. The primary acceptor will likely be the sp² nitrogen (at position 3) of the imidazole ring on an adjacent molecule, leading to the formation of robust chains or tapes as the dominant supramolecular motif.
-
Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and will adopt an envelope or twisted conformation.[9] The specific puckering mode (e.g., Cγ-exo or Cγ-endo) will be influenced by the steric demands of the bulky imidazole and Boc groups at the Cα and nitrogen positions, respectively. This conformation is a critical determinant of biological activity and will be a key feature to resolve.[9]
-
Absence of π-π Stacking: While possible, strong π-π stacking interactions are less likely to be the primary organizing force compared to Compound 2 . The non-planar, saturated pyrrolidine ring and the strong N-H···N hydrogen bonding will likely dominate the packing, potentially preventing the ideal co-facial alignment required for significant π-stacking.
-
Chirality and Space Group: If synthesized from an enantiopure proline starting material (e.g., L-proline), the resulting compound will be chiral. It must therefore crystallize in one of the 65 Sohncke (chiral) space groups (e.g., P2₁, P2₁2₁2₁). This is a fundamental constraint that distinguishes it from the achiral analogues 1 and 2 , which crystallize in common centrosymmetric space groups.
Alternative & Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a complete characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure in solution. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to elucidate the average conformation of the molecule in solution, which can then be compared to the fixed conformation observed in the crystal lattice.[10]
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model the gas-phase geometry of the molecule and predict its conformational landscape. This data can complement experimental results by providing energy calculations for different pyrrolidine ring puckers and rotamers, helping to rationalize the conformation observed in the crystal structure.
-
Powder X-ray Diffraction (PXRD): For bulk material analysis, PXRD is essential for identifying the crystalline phase and detecting polymorphism.[5] Each unique crystal structure (polymorph) will produce a distinct powder pattern, making PXRD a critical tool for quality control in pharmaceutical development.
Conclusion
The crystallographic analysis of Boc-protected imidazole derivatives reveals that subtle changes in molecular structure—such as the nature of the linker between the imidazole and the protected core—can lead to profoundly different solid-state packing arrangements. The flexible acetate derivative (Compound 1) favors simple hydrogen-bonded dimers, while the planar formyl derivative (Compound 2) assembles into more complex structures involving both hydrogen bonds and π-π stacking.
Based on this comparative analysis, we predict that the target molecule, This compound , will be primarily organized by strong N-H···N hydrogen bonds and its crystal packing will be dictated by the specific envelope or twist conformation of the non-planar pyrrolidine ring. Researchers investigating this and related systems should prioritize crystallization screening conditions that favor strong hydrogen bond formation and should complement their diffraction studies with NMR and computational analysis to build a comprehensive understanding of the molecule's structure in different states.
References
-
Cho, S. J., Kim, S., Jeong, S. H., & Kim, J. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o445. [Link]
- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.
- BenchChem. (2025). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
-
ResearchGate. (n.d.). Table: The results of the conformational analysis. Available at: [Link]
-
Tähtinen, P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6425–6431. [Link]
-
Fun, H. K., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2185. [Link]
- Ej-Jenane, T., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Applied Pharmaceutical Science, 12(10), 031-052.
-
Sahu, J. K., et al. (2025). An insight into Synthetic, Structural and Medicinal perspective of imidazole analogs: A review. European Journal of Medicinal Chemistry, 117524. [Link]
-
NIH PubChem Database. (n.d.). tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. Available at: [Link]
- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.
-
NextPeptide. (n.d.). tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]
- BenchChem. (2025). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2608–2614. [Link]
-
Yoshioka, M., et al. (1996). X-ray Structural Studies of Lomeridine Dihydrochloride Polymorphs. Chemical & Pharmaceutical Bulletin, 44(9), 1686-1691. [Link]
Sources
- 1. ppimodulator.com [ppimodulator.com]
- 2. 1-Pyrrolidinecarboxylic acid, 2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4',3':6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- | C44H53N7O7 | CID 67682721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structural studies of lomeridine dihydrochloride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Performance of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, the pursuit of efficient and stereoselective catalytic systems is a cornerstone of modern organic synthesis. In the landscape of organocatalysis, proline and its derivatives have carved out a significant niche, offering a metal-free and often biomimetic approach to asymmetric transformations. This guide provides an in-depth technical comparison of the anticipated performance of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a structurally intriguing proline derivative, across a range of solvent systems.
Due to the nascent stage of research into this specific catalyst, direct experimental data on its performance is not yet extensively published. Therefore, this guide will leverage a well-established benchmark reaction—the asymmetric Michael addition of aldehydes to nitroolefins—to draw robust analogies from structurally similar and widely used organocatalysts. By examining the solvent-dependent performance of these analogues, we can project the likely behavior of this compound and provide a foundational framework for its experimental evaluation.
The Rationale for a Benchmark: The Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful carbon-carbon bond-forming reaction that is pivotal in the synthesis of chiral molecules and complex pharmaceutical intermediates. This transformation is highly sensitive to the nature of the catalyst and the reaction medium, making it an excellent benchmark for evaluating the efficacy of new organocatalysts. The reaction's outcome is typically assessed based on three key metrics: chemical yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
Understanding the Catalytic Cycle and the Role of the Solvent
The catalytic cycle of proline-derived organocatalysts in the Michael addition proceeds through an enamine intermediate. The pyrrolidine nitrogen of the catalyst reacts with the aldehyde to form an enamine, which then acts as the nucleophile, attacking the nitroolefin. The choice of solvent can significantly influence several aspects of this cycle:
-
Solubility: The catalyst and reactants must be sufficiently soluble to ensure a homogeneous reaction mixture and efficient catalysis.
-
Enamine Formation: The equilibrium of enamine formation can be shifted by the solvent's polarity and its ability to solvate the water molecule that is eliminated.
-
Transition State Stabilization: The solvent can stabilize or destabilize the transition state of the carbon-carbon bond-forming step, thereby affecting both the reaction rate and the stereoselectivity. Polar aprotic solvents, for instance, are often favored as they can stabilize charged intermediates without interfering with hydrogen bonding interactions that are crucial for stereocontrol.
Below is a generalized workflow for screening the performance of an organocatalyst in the asymmetric Michael addition.
Caption: A generalized experimental workflow for screening the performance of an organocatalyst in the asymmetric Michael addition.
Performance of Analogous and Alternative Organocatalysts in the Asymmetric Michael Addition
To predict the performance of this compound, we will examine the experimental data for three classes of well-established organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene:
-
Simple Pyrrolidine Derivatives: These catalysts share the core pyrrolidine structure with our target compound.
-
Diarylprolinol Silyl Ethers: These are highly effective and widely used organocatalysts known for their high stereoselectivity.
-
Cinchona Alkaloid-Derived Thioureas: These bifunctional catalysts operate through a different activation mode and provide a valuable point of comparison.
The following table summarizes the performance of representative catalysts from these classes in various solvent systems.
| Catalyst | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| Pyrrolidine Derivative (OC4) | CH₂Cl₂ | 7 | 95-99 | 70:30 - 78:22 | ~68 (syn) | [1] |
| Methylcyclohexane | 24 | 87 | 92:8 | 85 (syn) | [1] | |
| Toluene | 24 | 80 | 90:10 | 82 (syn) | [1] | |
| THF | 24 | 65 | 85:15 | 75 (syn) | [1] | |
| CH₃CN | 24 | 72 | 88:12 | 78 (syn) | [1] | |
| (S)-Diphenylprolinol Silyl Ether | Toluene | 0.5 | 91-93 | >20:1 | 98 | [2][3] |
| CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [4] | |
| DMSO | 96 | 95 | 95:5 | 20 | [4] | |
| Cinchona Thiourea | Toluene | 12 | 95 | 95:5 | 97 | [5] |
| Water | 4 | 99 | >96:4 | 97 | [5] | |
| Hexane | 24 | 60 | >96:4 | 96 | [5] |
Analysis of the Data and Predicted Performance:
From the data presented, several key trends emerge:
-
Solvent Polarity: For the simple pyrrolidine derivative (OC4), a less polar solvent like methylcyclohexane provided the best combination of diastereoselectivity and enantioselectivity.[1] This suggests that non-polar environments may favor a more ordered transition state.
-
Aromatic Solvents: Toluene consistently appears as a high-performing solvent for both the diarylprolinol silyl ether and cinchona thiourea catalysts, leading to excellent yields and stereoselectivities.[2][3][5]
-
Protic vs. Aprotic Solvents: While polar aprotic solvents like DMSO can lead to high yields, they may be detrimental to enantioselectivity, as seen with the diarylprolinol silyl ether.[4] Interestingly, water proved to be an excellent solvent for the cinchona thiourea catalyst, highlighting the unique properties of bifunctional catalysis.[5]
Expected Performance of this compound:
Based on these observations, we can formulate a hypothesis for the performance of our target compound. The presence of the imidazole moiety introduces a potential hydrogen-bond donating group, which could interact with the nitro group of the acceptor, similar to the function of thiourea catalysts. The bulky tert-butyl carbamate (Boc) protecting group will likely influence the steric environment around the catalytic site.
Therefore, it is anticipated that this compound will exhibit:
-
Good to excellent performance in aromatic solvents like toluene.
-
Moderate to good performance in less polar solvents like methylcyclohexane or dichloromethane.
-
Potentially lower enantioselectivity in highly polar aprotic solvents like DMSO.
The imidazole group may also allow for effective catalysis in more polar or even protic solvents, a characteristic that warrants experimental investigation.
Experimental Protocol: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
This protocol provides a standardized method for evaluating the performance of this compound in different solvent systems.
Materials:
-
This compound (Catalyst)
-
3-Phenylpropionaldehyde (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Anhydrous solvents (e.g., Toluene, CH₂Cl₂, Methylcyclohexane, THF, CH₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis
-
Reagents for work-up (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.25 mmol, 1.0 equiv) in the chosen anhydrous solvent (1.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add 3-phenylpropionaldehyde (0.30 mmol, 1.2 equiv).
-
Add the organocatalyst, this compound (0.025 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) analysis.
Caption: A simplified catalytic cycle for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine derivative.
Conclusion
While direct experimental validation is pending, this comparative guide provides a robust framework for anticipating and evaluating the performance of this compound in various solvent systems. By leveraging data from structurally analogous and alternative organocatalysts in the well-established asymmetric Michael addition benchmark reaction, we predict that this novel catalyst will demonstrate significant efficacy, particularly in non-polar and aromatic solvents. The presence of the imidazole moiety may also confer unique catalytic properties that could be exploited in a broader range of reaction conditions. The provided experimental protocol offers a clear and reproducible method for researchers to test these hypotheses and unlock the full potential of this promising new organocatalyst.
References
- Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53.
- Yadav, J. S., & Singh, P. K. (2018). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.
- Palomo, C., Oiarbide, M., & García, J. M. (2009). Organocatalytic asymmetric aza-Michael additions. Chemistry–A European Journal, 15(42), 11058-11076.
- Soós, T., & Pápai, I. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea-and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3593-3602.
- Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly enantioselective Michael addition of aldehydes to nitroolefins catalyzed by a chiral thiourea.
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.
- Díez, D., Garrido, N., & Fuertes, A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 626-633.
- Wang, W., Wang, J., & Li, H. (2005). Diarylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.
- Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones. Organic Letters, 7(19), 4253-4256.
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.
- McCooey, S. H., & Connon, S. J. (2007). Readily accessible 9-epi-amino Cinchona alkaloid derivatives promote efficient, highly enantioselective additions of aldehydes and ketones to nitroolefins. Organic Letters, 9(4), 599-602.
- Han, B., Xiao, Y. C., He, Z. Q., & Chen, Y. C. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51.
- Hayashi, Y., Kawamoto, Y., Honda, M., Okamura, D., Umemiya, S., Noguchi, Y., ... & Sato, I. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β, β-disubstituted α, β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry–A European Journal, 20(38), 12072-12082.
- Alcaide, B., Almendros, P., & Luna, A. (2017). Recent advances in asymmetric organocatalyzed conjugate additions to nitroalkenes. Molecules, 22(9), 1435.
- Feu, K. S., de la Torre, A. F., Silva, S., de Moraes Junior, M. A. F., Corrêa, A. G., & Paixão, M. W. (2013). Polyethylene glycol (PEG) as a reusable solvent medium for asymmetric organocatalytic Michael addition. Application to the synthesis of bioactive compounds. Green Chemistry, 15(11), 3029-3033.
- Luo, S., Mi, X., Zhang, L., Liu, S., Xu, H., & Cheng, J. P. (2006). Functionalized chiral ionic liquids as highly efficient asymmetric organocatalysts for Michael addition to nitroolefins.
- Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly efficient asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by a simple trans-4-hydroxyprolylamide.
- Nugent, B. M., & El-Shazly, M. (2010). Asymmetric Michael addition organocatalyzed by α, β-dipeptides under solvent-free reaction conditions. Molecules, 15(4), 2629-2647.
- Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael reaction of aldehydes and nitroalkenes. Organic Syntheses, 94, 252-263.
-
Organic Syntheses. (2017). Org. Synth. 2017, 94, 252. Retrieved from [Link]
- Melchiorre, P., & Jørgensen, K. A. (2008). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. The Journal of Organic Chemistry, 73(4), 1421-1424.
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569.
- Wu, J., Ni, B., & Headley, A. D. (2009). Di (methylimidazole) prolinol silyl ether catalyzed highly Michael addition of aldehydes to nitroolefins in water. Organic Letters, 11(15), 3354-3356.
- Chen, Y. C., & Chen, J. R. (2014). Asymmetric organocatalytic Michael addition of pyrroles to enones by cinchona alkaloid-derived primary amines. Synthesis, 46(01), 059-066.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 4. Sci-Hub. ChemInform Abstract: Highly Enantioselective Michael Addition of Aldehydes to Nitroolefins Catalyzed by Primary Amine Thiourea Organocatalysts. / ChemInform, 2010 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
The pyrrolidine-imidazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds, including the hepatitis C virus (HCV) NS5A inhibitor, Elbasvir. The synthesis of key building blocks such as tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of validated synthetic routes to this target molecule, offering insights into the practical advantages and disadvantages of each approach, supported by detailed experimental protocols and data.
Introduction to the Target Molecule
This compound is a chiral heterocyclic compound that incorporates both a pyrrolidine ring, protected with a tert-butoxycarbonyl (Boc) group, and an imidazole ring. The Boc protecting group allows for the selective manipulation of other functional groups on the molecule and can be readily removed under acidic conditions. The pyrrolidine and imidazole moieties are both known to engage in various biological interactions, making this scaffold a valuable starting point for the synthesis of diverse compound libraries for drug screening. A notable application of a closely related analogue, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is as a key intermediate in the synthesis of Elbasvir[1].
Primary Synthetic Route: The Radziszewski Imidazole Synthesis
The most direct and convergent approach to this compound is through a one-pot, multi-component reaction known as the Debus-Radziszewski imidazole synthesis.[2][3] This robust reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to construct the imidazole ring.
Causality of Experimental Choices
In this specific synthesis, N-Boc-L-prolinal serves as the aldehyde component, providing the chiral pyrrolidine backbone. Glyoxal, a readily available 1,2-dicarbonyl, provides two of the carbon atoms for the imidazole ring, and an excess of aqueous ammonia serves as the nitrogen source and base. The reaction is typically performed in a protic solvent like methanol or ethanol to facilitate the dissolution of the reactants and the various polar intermediates. The use of elevated temperatures drives the condensation and cyclization steps to completion.
Diagram of the Radziszewski Synthesis Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. As a nitrogen-containing heterocyclic compound commonly used in pharmaceutical development and organic synthesis, its proper handling from bench to final disposal is paramount for laboratory safety and environmental stewardship. This guide moves beyond simple checklists to explain the scientific reasoning behind each procedural step, ensuring a self-validating system of safety and compliance.
Part 1: Core Hazard Assessment and Waste Characterization
Analogs such as (S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate and tert-butyl (S)-2-vinylpyrrolidine-1-carboxylate are classified as harmful if swallowed, skin irritants, serious eye irritants, and potential respiratory irritants.[1][2] The (S)-enantiomer of the target compound is noted as potentially causing an allergic skin reaction.[3]
Based on this data, This compound must be managed as a regulated hazardous waste. This classification is based on its inherent toxicological characteristics as defined by the Environmental Protection Agency (EPA).[4]
Key Prohibitions:
-
DO NOT dispose of this chemical down the sink or drain.[5][6] The introduction of complex organic molecules into wastewater systems can disrupt biological treatment processes and lead to environmental contamination.
-
DO NOT dispose of this chemical in the regular solid waste (trash).[7] This action poses a risk to custodial staff and can lead to the leaching of hazardous materials from municipal landfills.
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[5]
Part 2: Safety Protocols for Handling and Waste Consolidation
Safe disposal begins with safe handling. The following personal protective equipment (PPE) and procedures are mandatory when handling the compound for experimentation or waste consolidation.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against accidental splashes or fine particle exposure, preventing serious eye irritation.[2] |
| Hand Protection | Nitrile gloves. | Provides a chemical barrier to prevent skin contact, irritation, and potential sensitization.[8] |
| Body Protection | Standard flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of any dusts or aerosols, which may cause respiratory irritation.[8][9] |
Spill Management
In the event of a small spill, adhere to the following procedure:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontaminate the spill surface with an appropriate solvent (e.g., isopropanol or ethanol), and wipe with a paper towel.
-
Dispose of the paper towel and any contaminated cleaning materials as hazardous solid waste.
Part 3: Step-by-Step Waste Disposal Protocol
This protocol covers the lifecycle of the chemical waste within the laboratory, from the point of generation to its readiness for pickup by Environmental Health & Safety (EHS) personnel.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. This compound possesses basic nitrogen atoms in its pyrrolidine and imidazole rings, making it incompatible with strong acids.
-
Action: Designate a specific hazardous waste container for this compound and other compatible nitrogenous organic solids.
-
Causality: Mixing with acids can cause a violent and exothermic reaction. Keeping waste streams separate prevents dangerous reactions within the waste container.[11]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are critical for regulatory compliance and safety.
-
Action:
-
Select a sturdy, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.[12]
-
Affix a "Hazardous Waste" label provided by your institution's EHS department.
-
Using a permanent marker, clearly write the full chemical name: "this compound" and any other components of the waste stream.
-
Indicate the accumulation start date (the date the first piece of waste is added).[12]
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
All hazardous waste must be stored at or near the point of generation in a designated SAA.[11][12]
-
Action: Place the labeled container in your designated SAA. Add the waste chemical, along with any solid materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips), to this container.
-
Trustworthiness: The SAA system ensures that hazardous materials are properly contained and tracked from the moment they are designated as waste, minimizing the risk of spills or improper disposal. The container lid must remain closed at all times except when actively adding waste.[7][12]
Step 4: Managing a Full Container
-
Action: When the container is full (do not overfill; leave at least 10% headspace), securely fasten the lid. Ensure the label is complete and accurate.
-
Logistics: Contact your institution's EHS department to schedule a waste pickup. Do not store more than 10 gallons of hazardous waste in your lab's SAA.[7]
Part 4: Decontamination and Disposal of Empty Containers
An "empty" container that once held a hazardous chemical is not yet safe for disposal as regular trash. It must be decontaminated following a specific procedure.[7]
Protocol for Empty Stock Bottle Decontamination
-
Mechanical Removal: Ensure all visible solid chemical has been scraped or tapped out and collected as hazardous waste.
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., methanol, acetone) to the container—enough to wet the entire inner surface. Secure the lid and swirl thoroughly.
-
Collect Rinsate: This first rinse is considered hazardous waste.[7] Decant the solvent into a designated hazardous liquid waste container for non-halogenated organic solvents.
-
Subsequent Rinses: Repeat the rinse process at least two more times. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting them as hazardous waste is the most conservative and recommended practice.
-
Label Defacement: Completely remove or obliterate the original chemical label on the container using a marker or by scraping it off.[7] This prevents confusion and ensures waste handlers do not mistake the empty bottle for a full one.
-
Final Disposal: Allow the rinsed, unlabeled container to air-dry completely in a fume hood. Once dry, it can be disposed of in the appropriate receptacle for clean lab glass or plastic.[7]
Part 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with this compound.
Caption: Decision workflow for proper waste stream management.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
PubChem Entry for tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. Capot Chemical. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. labsolu.ca [labsolu.ca]
- 4. epa.gov [epa.gov]
- 5. vumc.org [vumc.org]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
This document provides essential safety and logistical information for the handling, storage, and disposal of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. By understanding the rationale behind these protocols, laboratory personnel can mitigate risks and maintain a secure research environment.
The hazard profile of this compound indicates that it is harmful if swallowed and may cause an allergic skin reaction[1]. While a comprehensive safety data sheet (SDS) for this specific compound is not publicly available, analysis of its constituent functional groups—an N-Boc protected pyrrolidine and a 2-substituted imidazole—necessitates a cautious approach to its handling. Structurally similar compounds, such as N-Boc-pyrrolidine, can be flammable, and various imidazole derivatives are known to cause skin and eye irritation[2][3][4]. Therefore, the following protocols are based on a composite safety profile derived from available data on the target molecule and its structural analogs.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential allergic reactions[1]. Gloves should be inspected before use and disposed of after handling the compound[5]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from accidental splashes. Given the irritant nature of similar compounds, robust eye protection is mandatory[4][6]. |
| Body Protection | A flame-retardant lab coat. | To protect against spills and potential flammability, as suggested by data on related N-Boc protected compounds[7]. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. However, if there is a risk of aerosolization or if handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of any fine powders or aerosols, which could be harmful if ingested[1]. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation :
-
Don PPE : Before entering the laboratory, ensure all personnel are equipped with the PPE detailed in the table above.
-
Fume Hood : All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure[8].
-
Materials : Assemble all necessary glassware, solvents, and reagents. Ensure a chemical spill kit is readily accessible.
-
-
Handling :
-
Weighing : When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Dissolution : Add the solid to the chosen solvent slowly to avoid splashing.
-
Reaction : If the compound is to be used in a reaction, ensure the reaction vessel is appropriately secured and that any potential exotherms are anticipated and can be controlled.
-
-
Cleanup and Disposal :
-
Quenching : If applicable, quench the reaction mixture using appropriate procedures before workup.
-
Waste Segregation : All waste materials, including contaminated gloves, weigh boats, and solvents, should be collected in a designated, labeled hazardous waste container.
-
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Disposal : Dispose of the hazardous waste according to institutional and local regulations. For a compound of this nature, incineration in a licensed facility is the preferred method of disposal[5].
-
III. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[6].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[10].
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention[5].
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
IV. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination.
-
Solid Waste : Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste from the reaction and cleanup procedures in a separate, labeled container. Do not mix with incompatible waste streams.
-
Disposal Method : The recommended disposal method for this type of organic compound is incineration by a licensed professional waste disposal service. This ensures complete destruction of the chemical and prevents its release into the environment[5].
By adhering to these guidelines, researchers can safely handle this compound and contribute to a culture of safety within the laboratory.
References
-
MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. Capot Chemical. Available at: [Link]
-
MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. Autech Industry Co.,Ltd. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

